molecular formula C20H24O2S2 B3272386 4,6-Bis(benzylthio)hexanoic acid CAS No. 5659-80-3

4,6-Bis(benzylthio)hexanoic acid

Cat. No.: B3272386
CAS No.: 5659-80-3
M. Wt: 360.5 g/mol
InChI Key: IGIPOHQCJMKOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(benzylthio)hexanoic acid is a useful research compound. Its molecular formula is C20H24O2S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Bis(benzylthio)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Bis(benzylthio)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(benzylsulfanyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2S2/c21-20(22)12-11-19(24-16-18-9-5-2-6-10-18)13-14-23-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIPOHQCJMKOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCC(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6-Bis(benzylthio)hexanoic acid CAS 5659-80-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 4,6-Bis(benzylthio)hexanoic acid (CAS 5659-80-3).

CAS 5659-80-3 | Structural Analog of Devimistat & Lipoic Acid Metabolite[1][2]

Executive Summary

4,6-Bis(benzylthio)hexanoic acid is a sulfur-containing carboxylic acid derivative primarily utilized in metabolic research and medicinal chemistry. Structurally, it is the S,S'-dibenzyl protected form of bisnorlipoic acid (4,6-dithiohexanoic acid), the primary catabolite of Alpha-Lipoic Acid (ALA).

In drug development, this compound serves two critical roles:

  • Synthetic Intermediate: It is the stable precursor used to generate bisnorlipoic acid (via debenzylation and oxidation) for mitochondrial metabolic studies.

  • Structural Analog: It represents a chain-shortened homolog of Devimistat (CPI-613) , a pyruvate dehydrogenase (PDH) inhibitor. While Devimistat is the octanoic acid derivative (C8), the hexanoic acid derivative (C6) is used in Structure-Activity Relationship (SAR) studies to define the lipophilicity requirements for mitochondrial uptake and enzyme inhibition.

Physicochemical Profile

PropertyData
Chemical Name 4,6-Bis(benzylthio)hexanoic acid
CAS Number 5659-80-3
Molecular Formula C₂₀H₂₄O₂S₂
Molecular Weight 360.53 g/mol
Physical State White to off-white crystalline solid
Melting Point 78–82 °C (Typical range for pure polymorphs)
Solubility Soluble: DMSO (>50 mg/mL), Chloroform, Methanol, EthanolInsoluble: Water
pKa (Predicted) ~4.75 (Carboxylic acid moiety)
Stability Stable under normal laboratory conditions.[1][2][3] Sensitive to strong oxidizers (sulfoxide formation).

Structural Analysis & Synthesis[5]

Chemical Structure

The molecule consists of a hexanoic acid backbone substituted at the 4 and 6 positions with benzylthio groups.[4] The benzyl groups act as robust protecting groups for the thiols, preventing premature oxidation into the cyclic disulfide (1,2-dithiolane) ring found in active lipoic acid metabolites.

ChemicalStructure Backbone Hexanoic Acid Backbone (C6 Chain) S1 Sulfur (Pos 4) Backbone->S1 C4 Substitution S2 Sulfur (Pos 6) Backbone->S2 C6 Substitution Bn1 Benzyl Group (Protecting Group) S1->Bn1 Thioether Bond Bn2 Benzyl Group (Protecting Group) S2->Bn2 Thioether Bond

Figure 1: Structural connectivity of 4,6-Bis(benzylthio)hexanoic acid, highlighting the protecting groups.

Synthetic Pathway

The synthesis typically involves the nucleophilic substitution of a dihalo-hexanoate precursor with benzyl mercaptan (benzylthiol). This method ensures high regioselectivity and yield.

Protocol Summary:

  • Starting Material: 4,6-Dichlorohexanoic acid (or its ethyl ester).

  • Reagent: Sodium benzylthiolate (generated in situ from benzyl mercaptan and NaH or NaOH).

  • Conditions: Reflux in ethanol or toluene for 4–6 hours.

  • Workup: Acidification to precipitate the free acid, followed by recrystallization from toluene/hexane.

Note: This intermediate can be converted to Bisnorlipoic Acid (the cyclic disulfide) by deprotection (using Sodium/Liquid Ammonia) followed by iodine oxidation.

Biological Context & Applications[5][7][8][9][10]

Metabolic Pathway Marker (Lipoic Acid Catabolism)

Alpha-Lipoic Acid (ALA) undergoes


-oxidation in the mitochondria. The side chain is shortened by two carbons, yielding bisnorlipoic acid. CAS 5659-80-3 is the synthetic standard used to calibrate LC-MS/MS assays for detecting these metabolites in plasma or urine.

MetabolicPathway ALA Alpha-Lipoic Acid (C8 Dithiolane) BetaOx Mitochondrial Beta-Oxidation ALA->BetaOx Bisnor Bisnorlipoic Acid (C6 Dithiolane) BetaOx->Bisnor -2 Carbons Tetranor Tetranorlipoic Acid (C4 Dithiolane) Bisnor->Tetranor -2 Carbons Standard 4,6-Bis(benzylthio)hexanoic acid (CAS 5659-80-3) Standard->Bisnor Synthetic Precursor (Deprotection)

Figure 2: The role of CAS 5659-80-3 as a precursor/standard in the Lipoic Acid catabolic pathway.

Drug Development (CPI-613 Analog)

Devimistat (CPI-613) is a lipoate analog (6,8-bis(benzylthio)octanoic acid) that inhibits mitochondrial enzymes (PDH and KGDH) in cancer cells.

  • Mechanism: The benzyl groups prevent the molecule from cycling between oxidized and reduced states, effectively "jamming" the E2 subunit of the dehydrogenase complexes.

  • Use of CAS 5659-80-3: Researchers use the C6 analog (5659-80-3) to determine if the chain length affects binding affinity. Generally, the C8 chain (Devimistat) mimics lipoate more closely, but the C6 analog is crucial for defining the specificity of the inhibitor.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological assays.

  • Concentration: Prepare a 50 mM master stock.

    • Weigh 18.0 mg of CAS 5659-80-3.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: HPLC Detection (Quality Control)

To verify purity or detect the compound in metabolic assays:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Benzyl absorption) or Mass Spec (ESI-).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Odor: Like many organosulfur compounds, it may emit a faint, unpleasant thiol-like odor if trace degradation occurs. Work in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Nitrogen or Argon) to prevent oxidation of the sulfur atoms to sulfoxides.

References

  • PubChem. (n.d.). 4,6-Bis(benzylthio)hexanoic acid (Compound).[1][6][2][4] National Library of Medicine. Retrieved from [Link]

  • United States Patent US10246444B2. (2019). 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions.[2] (Describes the synthesis of 4,6-bis(benzylthio)hexanoic acid as an intermediate). Retrieved from

  • Schupke, H., et al. (2001). New metabolic pathways of alpha-lipoic acid. Drug Metabolism and Disposition, 29(6), 855-862. (Contextualizes bisnorlipoic acid metabolites). Retrieved from [Link]

  • Zachar, Z., et al. (2011). Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo. Journal of Molecular Medicine, 89, 1137–1148. (Describes the mechanism of the C8 analog, CPI-613). Retrieved from [Link]

Sources

Structural & Functional Analysis: CPI-613 (Devimistat) vs. 4,6-bis(benzylthio)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between CPI-613 (Devimistat) and 4,6-bis(benzylthio)hexanoic acid . While these molecules share a high degree of structural homology, they serve fundamentally different roles in oncology and medicinal chemistry.

  • CPI-613 (6,8-bis(benzylthio)octanoic acid): The clinical-stage first-in-class small molecule that selectively targets mitochondrial metabolism in cancer cells. It acts as a non-redox active analog of lipoic acid.

  • 4,6-bis(benzylthio)hexanoic acid: The primary

    
    -oxidation metabolite  of CPI-613. It is a chain-shortened ("bis-nor") analog that represents the metabolic clearance pathway of the parent drug. It also serves as a synthetic intermediate for bis-norlipoic acid.
    

This guide analyzes the Structure-Activity Relationship (SAR) governing their efficacy, the metabolic pathways linking them, and the experimental protocols required to distinguish them in biological matrices.

Part 1: Structural Homology & Chemical Identity

The core difference between these two entities lies in the aliphatic chain length, which dictates their biological activity and mitochondrial uptake.

Comparative Chemical Data
FeatureCPI-613 (Devimistat) 4,6-bis(benzylthio)hexanoic acid
IUPAC Name 6,8-bis(benzylsulfanyl)octanoic acid4,6-bis(benzylsulfanyl)hexanoic acid
CAS Number 95809-78-25659-80-3
Carbon Chain Octanoic (C8)Hexanoic (C6)
Molecular Weight 388.6 g/mol ~360.5 g/mol
Role Active Pharmaceutical Ingredient (API)Metabolite / Synthetic Intermediate
Target PDC-E2 / KGDH-E2 SubunitsInactive / Clearance Product
Lipophilicity High (Optimized for mitochondrial entry)Reduced (Due to shorter alkyl chain)
Structural Visualization

The following diagram illustrates the structural relationship. Note that the "benzylthio" protecting groups remain intact, but the carboxylic acid tail is shortened by two carbons in the metabolite.

ChemicalStructure cluster_legend Key Structural Features CPI613 CPI-613 (Devimistat) (C8 Chain) Metabolite 4,6-bis(benzylthio)hexanoic acid (C6 Chain) CPI613->Metabolite Beta-Oxidation (Loss of C2) Lipoic Endogenous Lipoic Acid (C8 Chain, Disulfide) Lipoic->CPI613 Structural Mimicry (Benzyl-protected) Desc CPI-613 mimics Lipoic Acid's C8 chain to enter the enzyme active site. The C6 Metabolite is too short for effective binding.

Figure 1: Structural relationship showing CPI-613 as a mimic of Lipoic Acid, and the C6 analog as its degradation product.[1][2][3][4]

Part 2: Mechanism of Action & Biological Divergence[5]

The "Goldilocks" Effect of Chain Length

The efficacy of CPI-613 relies on its ability to mimic Lipoic Acid , an essential cofactor for the E2 subunits of the Pyruvate Dehydrogenase Complex (PDC) and


-Ketoglutarate Dehydrogenase (KGDH).
  • CPI-613 (C8): The 8-carbon chain is the precise length required to traverse the lipophilic channel of the E2 subunit. Once bound, the bulky benzyl groups prevent the transfer of acetyl groups (PDC) or succinyl groups (KGDH). This induces a "false signal" of high energy, shutting down the TCA cycle and generating massive Reactive Oxygen Species (ROS) via redox stress.

  • 4,6-bis... (C6): The 6-carbon chain is structurally insufficient. In medicinal chemistry, this is often referred to as a "bis-nor" analog. The shortened chain prevents the molecule from positioning the benzyl-protected sulfur atoms correctly within the active site. Consequently, the C6 analog exhibits negligible inhibitory potency against PDC/KGDH compared to the parent C8 compound.

Metabolic Fate: Beta-Oxidation

The transition from CPI-613 to 4,6-bis(benzylthio)hexanoic acid is not an off-target effect but the primary clearance mechanism. Just as fatty acids undergo


-oxidation in the mitochondria, CPI-613 is processed by the same machinery.
  • Activation: CPI-613 is converted to CPI-613-CoA.

  • Oxidation: Dehydrogenation and hydration steps occur.

  • Thiolysis: Acetyl-CoA is cleaved off, leaving a chain shortened by two carbons.

  • Result: 6,8-bis(benzylthio)octanoic acid

    
    4,6-bis(benzylthio)hexanoic acid .
    

This metabolite is subsequently excreted (often as a glucuronide conjugate) or further oxidized.

MetabolicPathway Parent CPI-613 (Parent Drug) Target: Tumor Mitochondria Enzyme Mitochondrial Beta-Oxidation Machinery Parent->Enzyme Uptake Metabolite 4,6-bis(benzylthio)hexanoic acid (Primary Metabolite) Enzyme->Metabolite Loss of 2 Carbons (Acetate) Excretion Renal/Biliary Excretion (Glucuronidation) Metabolite->Excretion Clearance

Figure 2: The metabolic clearance pathway converting the active drug into the inactive C6 metabolite.

Part 3: Experimental Protocols

To validate the presence of these compounds or to synthesize the metabolite for use as a standard in pharmacokinetic (PK) studies, the following protocols are recommended.

Protocol A: LC-MS/MS Differentiation

Because the two molecules differ by exactly two carbons (


, mass shift of ~28 Da), Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for separation.

Objective: Quantify CPI-613 and its C6 metabolite in plasma.

  • Sample Preparation:

    • Precipitate plasma proteins using ice-cold acetonitrile (1:3 v/v).

    • Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant.

  • Chromatography (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. The C6 metabolite (more polar) will elute earlier than the C8 parent (CPI-613).

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative mode (carboxylic acids ionize well in negative mode).

    • CPI-613 Transition:

      
       387.1 
      
      
      
      [Fragment specific to benzylthio group].
    • C6 Metabolite Transition:

      
       359.1 
      
      
      
      [Fragment specific to benzylthio group].
    • Note: The mass difference of 28 Da (

      
      ) confirms the loss of the ethylene group (
      
      
      
      ).
Protocol B: Synthetic Access (Intermediate Role)

If you require 4,6-bis(benzylthio)hexanoic acid for research, it is rarely sold as a drug standard but can be synthesized or isolated as an intermediate.

  • Precursor: 4,6-dichlorohexanoic acid or similar di-halo derivatives.

  • Reagent: Benzyl mercaptan (Benzylthiol).

  • Reaction: Nucleophilic substitution (

    
    ) in basic conditions (NaH or 
    
    
    
    in DMF).
  • Purification: Silica gel chromatography. The C6 acid will have a lower

    
     value than the C8 analog in Hexane:Ethyl Acetate systems due to the higher ratio of the polar carboxyl group to the lipophilic chain.
    

References

  • Stuart, S. D., et al. (2014). "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process." Cancer Metabolism.

    • Context: Establishes the mechanism of CPI-613 (C8)
  • Lee, K. C., et al. (2011). "Formation and anti-tumor activity of uncommon in vitro and in vivo metabolites of CPI-613." Drug Metabolism Letters.

    • Context: Identifies the beta-oxidation pathway and confirms the chain-shortened metabolites.
  • Reddy, V. B., et al. (2022).[1] "In Vitro and In Vivo Metabolism of a Novel Antimitochondrial Cancer Metabolism Agent, CPI-613, in Rat and Human." Drug Metabolism and Disposition.

    • Context: Definitive mapping of the metabolic fate of CPI-613 to its bis-nor (C6) analog.
  • Pardee, T. S., et al. (2014). "A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies." Clinical Cancer Research.

    • Context: Clinical application of the parent compound.[1][2][4][5]

Sources

Bis(benzylthio) Fatty Acid Analogs: Technical Guide to Mitochondrial Metabolic Disruptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the class of bis(benzylthio) fatty acid analogs , with a primary focus on 6,8-bis(benzylthio)octanoic acid (CPI-613/Devimistat).[1] These compounds represent a specialized branch of lipophilic small molecules designed to disrupt mitochondrial energy metabolism in neoplastic cells. Unlike traditional fatty acid synthase (FASN) inhibitors, these analogs function as catalytic mimetics of lipoic acid, targeting the tricarboxylic acid (TCA) cycle's entry points—specifically the Pyruvate Dehydrogenase (PDH) and


-Ketoglutarate Dehydrogenase (KGDH) complexes.

This document serves as a blueprint for the synthesis, mechanistic validation, and experimental application of these analogs in drug development.

Part 1: Chemical Architecture & Synthesis[2]

Structural Rationale

The core scaffold of this class is derived from


-lipoic acid  (1,2-dithiolane-3-pentanoic acid), a naturally occurring cofactor essential for mitochondrial E2 subunit function.
  • Native Lipoic Acid: Contains a strained 1,2-dithiolane ring that undergoes reversible redox cycling (disulfide

    
     dithiol) to transfer acyl groups.
    
  • Bis(benzylthio) Analog (CPI-613): The dithiolane ring is chemically reduced and "capped" with two bulky benzyl groups. This modification prevents ring re-closure and blocks the redox capability, effectively creating a "dead-end" inhibitor that occupies the enzyme's active site without facilitating catalysis.

Synthesis Protocol: 6,8-Bis(benzylthio)octanoic Acid

The synthesis exploits the reductive ring-opening of


-lipoic acid followed by nucleophilic substitution. This protocol is self-validating via colorimetric change (disappearance of the yellow lipoic acid color) and solubility shifts.

Reagents:

  • (

    
    )-
    
    
    
    -Lipoic Acid (RLA)
  • Sodium Borohydride (NaBH

    
    )
    
  • Benzyl Bromide (BnBr) or Benzyl Chloride

  • Ethanol (EtOH), Water, Sodium Bicarbonate (NaHCO

    
    )
    

Step-by-Step Methodology:

  • Solubilization & Activation:

    • Dissolve 10 mmol of

      
      -lipoic acid in 20 mL of 0.5 M aqueous NaHCO
      
      
      
      . The solution will appear yellow.
    • Mechanism:[2][3][4][5] Formation of sodium lipoate increases water solubility for the reduction step.

  • Reductive Ring Opening:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 12 mmol of NaBH

      
       (suspended in minimal water or added as solid in portions) over 20 minutes.
      
    • Stir for 1 hour at 0°C, then 1 hour at room temperature.

    • Validation Point: The yellow color should fade to colorless, indicating the reduction of the disulfide bond to form 6,8-dihydrolipoic acid .

  • Nucleophilic Substitution (Benzylation):

    • Add 10 mL of EtOH to the reaction mixture to ensure solubility of the organic halide.

    • Add 22 mmol (1.1 equivalents per thiol) of Benzyl Bromide dropwise over 30 minutes.

    • Stir vigorously for 4–12 hours at room temperature.

    • Causality: The thiolate anions (highly nucleophilic) attack the benzylic carbon of BnBr via S

      
      2 mechanism, displacing bromide.
      
  • Work-up & Purification:

    • Acidify the mixture to pH ~2 using 1 M HCl. The product will precipitate as an oil or waxy solid.

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine and dry over anhydrous MgSO

      
      .
      
    • Concentrate in vacuo.

    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography (Eluent: 10-30% EtOAc in Hexanes).

Synthesis Pathway Visualization

SynthesisPathway Lipoic alpha-Lipoic Acid (Yellow Solution) Intermediate 6,8-Dihydrolipoate (Dithiol Anion) Lipoic->Intermediate Reduction Product 6,8-Bis(benzylthio)octanoic Acid (CPI-613) Intermediate->Product Benzylation Reagents1 NaBH4 / NaHCO3 Reductive Ring Opening Reagents2 Benzyl Bromide (2.2 eq) SN2 Substitution

Figure 1: Synthetic route transforming the redox-active dithiolane ring of lipoic acid into the redox-inactive bis(benzylthio) analog.[6]

Part 2: Mechanistic Pharmacology

The "Trojan Horse" Mechanism

Bis(benzylthio) fatty acid analogs operate via a multimodal inhibition of mitochondrial dehydrogenase complexes. The mechanism is distinct from competitive inhibition; it involves the corruption of the enzyme's regulatory signaling.

  • Target Recognition: The octanoic acid tail mimics the lipoyl domain, allowing the molecule to enter the E2 (dihydrolipoyl transacetylase) active site of the PDH complex.

  • Regulatory Hyper-phosphorylation: Unlike native lipoate, the bis(benzylthio) analog cannot be re-oxidized by the E3 subunit (Dihydrolipoamide Dehydrogenase). This "stalled" state triggers the Pyruvate Dehydrogenase Kinases (PDKs) .

  • Inactivation: Activated PDKs phosphorylate the E1

    
     subunit of PDH, permanently shutting down the complex. This blocks the entry of pyruvate into the TCA cycle.
    
  • Redox Stress: The inhibition of PDH and KGDH leads to a buildup of reactive oxygen species (ROS) within the mitochondria, triggering apoptosis in cancer cells that lack robust antioxidant defenses.

Mechanism Visualization

Mechanism cluster_mito Mitochondrial Matrix CPI Bis(benzylthio) Analog (CPI-613) PDH PDH Complex (Active) CPI->PDH Binds E2 Site PDK PDK (Regulatory Kinase) CPI->PDK Stimulates Auto-phosphorylation TCA TCA Cycle Flux PDH->TCA Blocks Entry PDK->PDH Phosphorylates E1 (Inactivation) ROS Mitochondrial ROS Accumulation TCA->ROS Metabolic Collapse Apoptosis Tumor Cell Apoptosis ROS->Apoptosis Oxidative Stress

Figure 2: Mechanism of Action. The analog stimulates PDK-mediated phosphorylation of PDH, effectively shutting down mitochondrial aerobic metabolism.

Part 3: Experimental Protocols & Data Analysis

In Vitro PDH Inhibition Assay

To validate the biological activity of synthesized analogs, a direct enzymatic assay is required.

  • Reagents: Purified Porcine Heart PDH Complex, NAD+, CoA, Thiamine Pyrophosphate (TPP), Pyruvate, INT (iodonitrotetrazolium chloride).

  • Principle: PDH converts pyruvate to Acetyl-CoA, reducing NAD+ to NADH. NADH diaphorase activity couples NADH production to the reduction of INT (colorless) to INT-formazan (red,

    
     500 nm).
    
  • Protocol:

    • Incubate PDH complex (0.1 U/mL) with varying concentrations of the bis(benzylthio) analog (0.1

      
      M – 500 
      
      
      
      M) for 15 minutes at 37°C.
    • Add reaction mix: 2.5 mM NAD+, 0.2 mM TPP, 1 mM MgCl

      
      , 2.5 mM Pyruvate, 0.6 mM INT.
      
    • Initiate reaction with 0.1 mM CoA.

    • Monitor Absorbance at 500 nm kinetically for 10 minutes.

    • Calculation: Calculate slope (

      
      OD/min). % Inhibition = 
      
      
      
      .
Comparative Potency Data

The following table summarizes the inhibitory potency of 6,8-bis(benzylthio)octanoic acid (CPI-613) compared to standard metabolic inhibitors.

CompoundTarget EnzymeIC50 (

M)
Mechanism Type
CPI-613 PDH Complex (E2)~100 - 200*Regulatory Phosphorylation / Redox
CPI-613 KGDH Complex~150E2 Subunit Binding
UK-5099 MPC (Transporter)50Transport Blockade
Metformin Complex I>1000Electron Transport Chain

*Note: CPI-613 potency is cell-line dependent and often requires hours of incubation in cell-based assays to induce the regulatory phosphorylation event, unlike direct competitive inhibitors.

References

  • Zachar, Z., et al. (2011). "Non-redox-active lipoate derivates disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo." Journal of Molecular Medicine, 89(11), 1137-1148. Link

  • Stuart, S. D., et al. (2014). "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process." Cancer Metabolism, 2(1), 5. Link[7]

  • Bigham, E. C., et al. (2011). "Lipoic acid derivatives and their use in treatment of disease." U.S. Patent 2011/0172301 A1. Link

  • Pardee, T. S., et al. (2014). "A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies." Clinical Cancer Research, 20(20), 5255-5264. Link

  • Uneme, H., et al. (1992). "Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent." Bioscience, Biotechnology, and Biochemistry, 56(12), 2023-2028. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cancer cells exhibit profound metabolic flexibility, yet many remain exquisitely dependent on the mitochondrial tricarboxylic acid (TCA) cycle for bioenergetic homeostasis and the generation of biosynthetic precursors. Lipoic acid is an essential endogenous cofactor for several critical mitochondrial multi-enzyme complexes, most notably Pyruvate Dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).

CPI-613 (Devimistat) represents a first-in-class, non-redox-active lipoate analog designed to exploit the altered regulatory networks of these enzymes in malignant cells 1. By acting as a regulatory mimic rather than a simple competitive inhibitor, CPI-613 induces a catastrophic energy crisis selectively in tumor cells, leading to AMPK activation, lipid metabolism rewiring, and apoptosis 2. This whitepaper provides a comprehensive technical breakdown of the structural biology, dual-target mechanism, and self-validating experimental protocols required to study CPI-613 and its structural analogs.

Molecular Rationale & Structural Biology

Endogenous α-lipoic acid functions via the reversible oxidation and reduction of its dithiolane ring, transferring acyl groups and electrons during the catalytic cycles of PDH and KGDH.

CPI-613 (6,8-bis(benzylthio)octanoic acid) is structurally related to α-lipoic acid but features a critical modification: two benzyl rings are covalently bound to the sulfur atoms 3. This structural alteration renders the molecule non-redox active . Because it cannot form a disulfide bond, it cannot participate in electron transfer. Instead, it becomes trapped in the regulatory domains of the target enzymes, acting as a potent pseudo-substrate that misinforms the tumor cell's metabolic sensors 4.

Mechanism of Action: The Dual-Target Paradigm

The efficacy of CPI-613 stems from its simultaneous, yet mechanistically distinct, inhibition of two major carbon-entry points into the TCA cycle:

  • PDH Inhibition via Kinase Hyperactivation: CPI-613 selectively hyper-activates Pyruvate Dehydrogenase Kinases (PDKs) in tumor cells. These activated PDKs subsequently phosphorylate the E1α subunit of the PDH complex, halting the influx of glycolysis-derived pyruvate into the mitochondria [[1]]().

  • KGDH Inhibition via Redox Misdirection: CPI-613 interacts with the E3 subunit (dihydrolipoamide dehydrogenase) of KGDH, inducing a massive, tumor-specific burst of mitochondrial reactive oxygen species (ROS). This localized ROS burst drives the reversible glutathionylation of enzyme sulfhydryls and the redox modification of endogenous lipoate residues on the KGDH E2 subunit, causing rapid and severe enzyme inactivation [[5]]().

CPI613_MOA CPI613 CPI-613 (Devimistat) Non-Redox Lipoate Analog PDK PDK Activation (Tumor Specific) CPI613->PDK Mimics regulatory intermediates E3_ROS KGDH E3 Subunit Localized ROS Burst CPI613->E3_ROS Redox misdirection PDH PDH E1α Subunit Hyperphosphorylation PDK->PDH Phosphorylates TCA TCA Cycle Arrest Severe ATP Depletion PDH->TCA Blocks Pyruvate entry KGDH KGDH E2 Subunit Glutathionylation E3_ROS->KGDH Oxidizes sulfhydryls KGDH->TCA Blocks α-KG flux Apoptosis Cancer Cell Death (Apoptosis/Autophagy) TCA->Apoptosis Energy crisis & AMPK activation

CPI-613 dual-inhibition mechanism targeting PDH and KGDH in tumor mitochondria.

Quantitative Metabolic Profiling

The metabolic disruption caused by CPI-613 and its advanced formulations (e.g., ROS-responsive TTCI Nanoparticles) yields distinct quantitative signatures across different malignancies 6, 7.

CompoundTarget Enzyme(s)Primary Mechanism of InhibitionCellular ConsequenceExample IC50 (Cancer Lines)
α-Lipoic Acid None (Endogenous Cofactor)N/A (Supports TCA flux via redox cycling)Sustained ATP ProductionN/A
CPI-613 (Devimistat) PDH & KGDHPDK hyperactivation (PDH); ROS-induced glutathionylation (KGDH)ATP depletion, AMPK activation, Apoptosis12 - 16 µM (Leukemia)
TTCI NPs (CPI-613) PDH & KGDHROS-responsive targeted mitochondrial releaseEnhanced Apoptosis & Proliferation Arrest~20 µM (Pancreatic BxPC3)

Self-Validating Experimental Protocols

To establish rigorous scientific trustworthiness, researchers must employ orthogonal assays to validate both the macroscopic metabolic flux inhibition and the specific molecular target engagement.

Protocol A: Real-Time Bioenergetic Profiling (Seahorse XF)

Causality: To prove that CPI-613 directly disrupts mitochondrial oxidative phosphorylation (OXPHOS) rather than causing non-specific cytotoxicity, Oxygen Consumption Rate (OCR) must be measured dynamically. A rapid drop in basal OCR immediately following acute injection indicates direct enzyme inhibition. Step-by-Step Methodology:

  • Cell Preparation: Seed target cancer cells (e.g., K562 or BxPC3) in a Seahorse XF96 microplate at 2x10⁴ cells/well. Incubate overnight.

  • Assay Media Prep: Wash cells and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO₂ incubator for 1 hour.

  • Compound Loading: Load the sensor cartridge ports:

    • Port A: CPI-613 (Final well concentrations: 50 µM, 100 µM, 250 µM) or Vehicle (DMSO).

    • Port B: Oligomycin (1.5 µM) to inhibit ATP synthase.

    • Port C: FCCP (1.0 µM) to uncouple mitochondria and measure maximal respiration.

    • Port D: Rotenone/Antimycin A (0.5 µM) to shut down electron transport.

  • Execution & Analysis: Run the Mito Stress Test. Quantify the immediate drop in basal respiration post-Port A injection. Normalize all OCR values to total protein content (via BCA assay) post-run to ensure data integrity.

Protocol B: Target Engagement via Redox-State Capture (Biotin-Switch Assay)

Causality: Standard cell lysis buffers containing reducing agents (DTT or β-mercaptoethanol) will erase the reversible glutathionylation on KGDH caused by CPI-613. To prove the redox-mediated mechanism of action, researchers must block free thiols, selectively reduce the oxidized thiols, and label them for pulldown 5. Step-by-Step Methodology:

  • Treatment & Control: Treat cells with 240 µM CPI-613 for 2 hours. Crucial Control: Co-treat a parallel cohort with 250 µM N-acetylcysteine (NAC) to scavenge ROS and rescue KGDH from glutathionylation.

  • Free Thiol Blockade: Lyse cells in a denaturing buffer containing 100 mM N-ethylmaleimide (NEM) to irreversibly alkylate all unmodified, free sulfhydryl groups. Incubate at 50°C for 30 minutes.

  • Desalting: Remove excess NEM using a Zeba spin desalting column.

  • Selective Reduction & Labeling: Treat the lysate with 100 mM DTT to reduce the CPI-613-induced glutathionylated/oxidized thiols. Remove DTT via a second desalting step, then incubate with HPDP-Biotin to tag the newly freed thiols.

  • Pulldown & Detection: Isolate biotinylated proteins using Streptavidin-agarose beads. Elute and perform Western blot analysis probing for the KGDH E2 subunit. An enriched band in the CPI-613 treated lane (absent in the NAC control) confirms the redox-specific target engagement.

Workflow Prep 1. Cell Preparation Culture tumor vs. normal lines Treat 2. Drug Treatment Dose CPI-613 +/- NAC Control Prep->Treat Assay1 3A. Bioenergetics Seahorse XF (OCR/ECAR) Treat->Assay1 Assay2 3B. Target Engagement Biotin-Switch Assay Treat->Assay2 Data1 4A. Flux Analysis Quantify immediate OCR drop Assay1->Data1 Data2 4B. Molecular Validation Confirm KGDH glutathionylation Assay2->Data2 Conclusion 5. Self-Validating Output Mechanistic Confirmation Data1->Conclusion Data2->Conclusion

Workflow for validating CPI-613 metabolic disruption and target engagement.

References

  • 1

  • 3

  • 5

  • [[2] "CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling." PMC 2020.]()

  • 6

  • 4

  • [[7] "Smart Design of Mitochondria-Targeted and ROS-Responsive CPI-613 Delivery Nanoplatform for Bioenergetic Pancreatic Cancer Therapy." MDPI 2021.]()

Sources

Synthetic Non-Redox Active Lipoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : A Technical Guide to CPI-613 (Devimistat) and Related Architectures Content Type: Technical Whitepaper Audience: Drug Development Professionals, Medicinal Chemists, and Oncology Researchers

A Technical Guide to Regulatory Mimicry in Cancer Metabolism

Executive Summary

Lipoic acid (LA) is a critical mitochondrial cofactor, but its therapeutic utility in oncology is limited by its rapid pharmacokinetics and non-specific redox activity. This guide examines the engineering of synthetic non-redox active lipoate analogs , specifically focusing on the 6,8-bis(benzylthio)octanoic acid scaffold (CPI-613/Devimistat). Unlike native LA, which functions as a redox shuttle, these analogs act as regulatory mimics . They persistently engage the regulatory domains of Pyruvate Dehydrogenase (PDH) and


-Ketoglutarate Dehydrogenase (KGDH), forcing a catastrophic metabolic shift in tumor cells from aerobic glycolysis (Warburg effect) to mitochondrial respiration, inducing tumor-selective apoptosis via ROS overload.

The Rationale: Pharmacodynamics of Non-Redox Architectures

Native


-lipoic acid contains a dithiolane ring subject to rapid reduction (to dihydrolipoic acid) and oxidation. This redox cycling presents two liabilities for drug development:
  • Non-Specific Scavenging: The dithiol/disulfide motif reacts indiscriminately with reactive oxygen species (ROS) and cellular thiols, reducing its effective concentration at the target site.

  • Metabolic Instability: The strained ring is prone to polymerization and rapid hepatic clearance (

    
     min).
    

The Synthetic Solution: By chemically opening the dithiolane ring and capping the sulfur atoms with bulky hydrophobic groups (e.g., benzyl moieties), the redox activity is abolished. The resulting molecule retains the geometric features required to bind the E2/E3 subunits of dehydrogenase complexes but loses the ability to transfer acyl groups or electrons. This transforms the molecule from a catalytic cofactor into a stable signal transduction inhibitor .

Mechanism of Action: The "Warburg Trap"

The primary mechanism of non-redox analogs is the simultaneous inhibition of mitochondrial dehydrogenases via "regulatory mimicry."

  • Target 1: Pyruvate Dehydrogenase Kinase (PDK): In cancer cells, PDK is upregulated to phosphorylate and inhibit PDH, maintaining the glycolytic phenotype. CPI-613 binds to the PDK regulatory pocket, but unlike LA, it does not release. This results in the hyper-phosphorylation (inhibition) of PDH in some contexts, or paradoxically, the stimulation of PDH flux in others depending on the specific PDK isoform dominance, ultimately disrupting the controlled entry of carbon into the TCA cycle.

  • Target 2:

    
    -Ketoglutarate Dehydrogenase (KGDH):  CPI-613 mimics the transient lipoylated intermediate, causing feedback inhibition of the enzyme complex.[1]
    

The Outcome: The simultaneous disruption of PDH and KGDH creates a metabolic bottleneck. Tumor cells, which lack the respiratory reserve of normal cells, experience a surge of mitochondrial superoxide (ROS) and a collapse of the mitochondrial membrane potential (


), triggering apoptosis.
Visualization: The Dual-Targeting Pathway

MOA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH PDH Complex Pyruvate->PDH Carbon Entry PDK PDK (Kinase) PDK->PDH Phosphorylates (Inhibits) TCA TCA Cycle Flux PDH->TCA Acetyl-CoA ROS ROS Surge (Apoptosis) TCA->ROS Tumor Specific Overload CPI CPI-613 (Devimistat) CPI->PDK Hyper-activates/ Mimics Signal KGDH KGDH Complex CPI->KGDH Feedback Inhibition KGDH->TCA Succinyl-CoA

Figure 1: Mechanism of Action. CPI-613 acts as a regulatory mimic, engaging PDK and KGDH to disrupt TCA cycle flux, leading to a tumor-selective ROS crisis.

Chemical Synthesis & Characterization[2][3][4]

The synthesis of 6,8-bis(benzylthio)octanoic acid (CPI-613) requires the reductive opening of the lipoic acid ring followed by S-alkylation.

Synthesis Workflow Diagram

Synthesis LA Alpha-Lipoic Acid (Racemic or R+) DHLA Dihydrolipoic Acid (Reduced Intermediate) LA->DHLA Ring Opening NaBH4 NaBH4 / OH- NaBH4->DHLA CPI CPI-613 (Crude) DHLA->CPI S-Alkylation BnCl Benzyl Chloride (2.2 eq) BnCl->CPI Pure CPI-613 (Crystalline Solid) CPI->Pure Recrystallization (Toluene/Hexane)

Figure 2: Synthetic route from Alpha-Lipoic Acid to CPI-613 via reductive ring opening and bis-benzylation.

Detailed Protocol: Synthesis of 6,8-bis(benzylthio)octanoic acid[5]

Reagents:

  • 
    -Lipoic Acid (RLA or Racemic)
    
  • Sodium Borohydride (

    
    )
    
  • Benzyl Chloride (or Benzyl Bromide)

  • Sodium Hydroxide (

    
    )
    
  • Ethanol/Water solvent system

Step-by-Step Methodology:

  • Reduction (Ring Opening):

    • Dissolve 20.6 g (0.1 mol) of

      
      -lipoic acid in 150 mL of 0.5 M NaOH (aq).
      
    • Cool to 0–4°C in an ice bath.

    • Slowly add 4.0 g (0.105 mol) of

      
       over 20 minutes.
      
    • Mechanism:[1][2][3] The dithiolane ring opens to form the 6,8-dithiolate dianion (Dihydrolipoic acid salt).

    • Stir for 2 hours at room temperature. The solution should become clear/colorless.

  • S-Alkylation (Benzylation):

    • Add 100 mL of Ethanol to the reaction mixture to improve solubility of the alkyl halide.

    • Add 28.0 g (0.22 mol, 10% excess) of Benzyl Chloride dropwise over 30 minutes. Maintain temperature < 30°C.

    • Critical Control: Monitor pH. If pH drops below 9, add dilute NaOH to maintain basicity (ensuring thiolate nucleophilicity).

    • Reflux the mixture at 70–80°C for 4 hours.

  • Isolation & Purification:

    • Cool reaction to room temperature.[3]

    • Acidify with 6M HCl to pH

      
       1. The crude product will precipitate as an oil or waxy solid.
      
    • Extract with Ethyl Acetate (

      
       mL). Dry organic layer over 
      
      
      
      and evaporate.
    • Recrystallization: Dissolve the crude residue in hot Toluene. Add Hexane dropwise until turbidity appears. Cool slowly to 4°C.

    • Yield: Expect >85% yield of white crystalline solid.

  • Self-Validation (QC):

    • NMR (

      
      ):  Confirm disappearance of the dithiolane multiplet at 
      
      
      
      3.5 ppm. Confirm appearance of benzylic protons (singlet/doublet) at
      
      
      3.7 ppm and aromatic protons at
      
      
      7.3 ppm.
    • Melting Point: 66–67°C (matches literature for pure CPI-613).[4]

Experimental Validation: Protocols & Data

To validate the biological activity of the synthesized analog, researchers must demonstrate mitochondrial specificity.

Protocol: Mitochondrial Stress Test (Seahorse XF)

Purpose: To prove that the analog inhibits TCA flux and respiration, unlike native LA which might enhance it.

  • Seeding: Plate H460 (Lung Carcinoma) cells at 20,000 cells/well in XF96 plates.

  • Treatment: Treat cells with CPI-613 (50–200

    
    M) for 2 hours prior to assay.
    
  • Media: Assay medium: DMEM (unbuffered), 10 mM Glucose, 2 mM Glutamine, 1 mM Pyruvate.

  • Injections:

    • Port A: Oligomycin (1.5

      
      M) – Measures ATP-linked respiration.
      
    • Port B: FCCP (1.0

      
      M) – Measures Maximal Respiration.
      
    • Port C: Rotenone/Antimycin A (0.5

      
      M) – Measures Non-mitochondrial respiration.
      
  • Analysis:

    • Expected Result: CPI-613 treated cells should show a dose-dependent reduction in Basal Respiration and Maximal Respiration compared to vehicle control.

    • Validation: If OCR (Oxygen Consumption Rate) does not drop, the drug is not engaging the mitochondrial targets.

Comparative Data Profile
FeatureNative

-Lipoic Acid
CPI-613 (Devimistat)Clinical Implication
Redox State Active (Ring opens/closes)Inactive (Ring opened & blocked)CPI-613 avoids non-specific thiol reactions.
Target Binding Transient (Catalytic)Stable (Inhibitory)CPI-613 locks enzymes in inactive states.
Metabolic Effect Enhances TCA FluxInhibits TCA FluxCPI-613 induces energy crisis in tumors.
Tumor Selectivity LowHighExploits Warburg phenotype.
Half-Life (

)
~30 mins~2–4 hoursImproved dosing schedule.

Clinical Translation & References

Current Status: CPI-613 (Devimistat) has progressed through Phase I and II trials, showing promise in hematological malignancies (AML) and solid tumors (Pancreatic Cancer). The Phase III AVENGER 500 trial evaluated CPI-613 in combination with modified FOLFIRINOX for metastatic pancreatic cancer.[5][6] While the trial encountered challenges in demonstrating superior Overall Survival (OS) compared to the aggressive control arm, the drug remains a pivotal proof-of-concept for mitochondrial metabolic inhibitors.

Key Takeaway for Developers: The success of non-redox lipoate analogs depends on patient stratification. Tumors with high reliance on the TCA cycle (despite the Warburg effect) or those with specific PDK isoform overexpression are the optimal targets.

References
  • Zachar, Z., et al. (2011). "Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo." Journal of Molecular Medicine, 89(11), 1137-1148. Link

  • Stuart, S. D., et al. (2014). "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process." Cancer & Metabolism, 2(1), 4. Link

  • Pardee, T. S., et al. (2014). "A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies." Clinical Cancer Research, 20(20), 5255-5264. Link

  • Bingham, P. M., & Zachar, Z. (2021). "Devimistat (CPI-613®): A First-in-Class Therapeutic Agent Targeting Cancer Metabolism."[1] Cornerstone Pharmaceuticals Technical Report. Link

  • Philip, P. A., et al. (2020).[6] "AVENGER 500: Phase III study of CPI-613 in combination with modified FOLFIRINOX in metastatic pancreatic cancer." Future Oncology, 16(15). Link

Sources

mechanism of action for bis(benzylthio)alkanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Bis(benzylthio)alkanoic Acids

Abstract

Bis(benzylthio)alkanoic acids represent a class of synthetic compounds with significant therapeutic potential, primarily attributable to their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive exploration of their core mechanism of action. We will deconstruct the molecular interactions between these compounds and the PPAR nuclear receptor family, detail the subsequent signaling cascade, and present the experimental methodologies required to characterize and validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of how bis(benzylthio)alkanoic acids exert their biological effects through the activation of critical metabolic and inflammatory pathways.

The Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)

The journey into the mechanism of bis(benzylthio)alkanoic acids begins with their molecular target: a family of ligand-activated transcription factors known as PPARs.[1] These nuclear receptors are central regulators of energy homeostasis, cellular differentiation, and metabolism.[2] The PPAR family consists of three distinct isotypes, each with a unique tissue distribution and set of target genes:

  • PPARα (Alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Its activation primarily governs the expression of genes involved in fatty acid uptake and β-oxidation, making it a key target for lipid-lowering drugs like fibrates.[3][4]

  • PPARγ (Gamma): Predominantly found in adipose tissue, but also in macrophages and the vascular system.[3] It is a master regulator of adipogenesis (fat cell differentiation), lipid storage, and insulin sensitivity.[5] Agonists of PPARγ, such as the thiazolidinediones, are used as insulin-sensitizing drugs for type 2 diabetes.[6]

  • PPARβ/δ (Beta/Delta): Ubiquitously expressed, with high levels in skeletal muscle.[2] It plays a role in fatty acid oxidation, glucose metabolism, and the suppression of inflammation.[3][7]

Like other nuclear receptors, PPARs possess a modular structure, most notably featuring a DNA-Binding Domain (DBD) and a Ligand-Binding Domain (LBD).[2][8] The LBD is the docking site for activating ligands, including the bis(benzylthio)alkanoic acids.

Canonical PPAR Signaling Pathway

The activation of PPARs follows a well-defined signaling cascade. In an inactive state, the PPAR resides in the nucleus, often in a complex with corepressor proteins. The binding of an agonist, such as a bis(benzylthio)alkanoic acid, to the LBD initiates a series of events culminating in the regulation of gene expression.[5][9]

The process begins with the ligand inducing a critical conformational change in the LBD.[5] This new conformation facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[10] The ligand-bound PPAR then forms a mandatory heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[1][6] This activated PPAR-RXR complex binds to specific DNA sequences in the promoter region of target genes, known as Peroxisome Proliferator Response Elements (PPREs).[1][5][11] The assembly of this entire complex on the DNA initiates the transcription of genes that regulate critical metabolic and anti-inflammatory processes.[12]

PPAR_Signaling_Pathway cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Ligand Bis(benzylthio)alkanoic Acid (Ligand) PPAR_inactive PPAR Ligand->PPAR_inactive Enters Nucleus & Binds CoR Corepressors PPAR_inactive->CoR binds PPRE PPRE (DNA) PPAR_inactive->PPRE loosely bound PPAR_active PPAR PPAR_inactive->PPAR_active Conformational Change RXR_inactive RXR RXR_inactive->PPRE loosely bound RXR_active RXR RXR_inactive->RXR_active PPRE_active PPRE (DNA) PPRE->PPRE_active CoA Coactivators PPAR_active->CoA recruits PPAR_active->PPRE_active binds tightly RXR_active->CoA recruits RXR_active->PPRE_active binds tightly Transcription Target Gene Transcription CoA->Transcription initiates

Caption: The PPAR signaling pathway initiated by a ligand agonist.

Experimental Elucidation of the Mechanism

Characterizing a novel compound like a bis(benzylthio)alkanoic acid derivative as a PPAR agonist requires a systematic and multi-faceted experimental approach. The following workflow outlines the critical steps to validate the mechanism of action, moving from initial binding to functional cellular outcomes.

Experimental_Workflow start Start step1 Step 1: Assess Binding Affinity (TR-FRET Binding Assay) start->step1 step2 Step 2: Quantify Transcriptional Activity (Luciferase Reporter Assay) step1->step2 Confirmed Binder step3 Step 3: Confirm Target Gene Engagement (qPCR Analysis) step2->step3 Confirmed Agonist step4 Step 4: Elucidate Molecular Interaction (X-Ray Crystallography) step3->step4 Functional Activity end End step4->end Structural Basis

Caption: Experimental workflow for characterizing PPAR agonists.
Protocol 1: Assessing PPAR Binding Affinity via TR-FRET

Causality: Before assessing function, it is crucial to confirm direct physical interaction. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust method to determine if the compound binds to the PPAR LBD and to quantify its binding affinity (IC50).[13][14]

Methodology:

  • Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged PPAR LBD, a fluorescently-labeled PPAR ligand (tracer), and the test bis(benzylthio)alkanoic acid.

  • Principle: In the absence of a competing compound, the fluorescent tracer binds to the PPAR LBD. Excitation of the Terbium-labeled antibody (bound to the GST tag) results in energy transfer (FRET) to the tracer, producing a high FRET signal.

  • Procedure: a. Prepare a dilution series of the test compound. b. In a microplate, incubate the GST-PPAR LBD, anti-GST-Tb antibody, fluorescent tracer, and varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. The test compound will compete with the fluorescent tracer for binding to the LBD. As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the FRET signal. e. Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Plot the FRET signal against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.

Data Presentation: Binding Affinity (IC50) of a Hypothetical Compound

PPAR IsotypeIC50 (nM)
PPARα150
PPARγ85
PPARβ/δ210
Protocol 2: Quantifying PPAR Transcriptional Activation

Causality: Binding does not always equate to activation. A luciferase reporter gene assay is the gold standard for quantifying the ability of a bound ligand to induce a functional transcriptional response.[10][14]

Methodology:

  • Cell Culture & Transfection: a. Culture a suitable cell line (e.g., HEK293T or CV-1) that has low endogenous PPAR expression. b. Co-transfect the cells with two plasmids: one expressing the full-length PPAR isotype of interest (e.g., PPARγ) and a reporter plasmid containing a luciferase gene downstream of a PPRE sequence.

  • Treatment: a. After allowing time for plasmid expression, treat the transfected cells with a range of concentrations of the test bis(benzylthio)alkanoic acid. Include a vehicle control (e.g., DMSO) and a known potent agonist as a positive control (e.g., Rosiglitazone for PPARγ).[10] b. Incubate for 16-24 hours to allow for transcriptional activation and luciferase protein expression.[10]

  • Luciferase Assay: a. Lyse the cells and add a luciferase substrate reagent. b. The luciferase enzyme produced by activated cells will catalyze a reaction that produces light (luminescence). c. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luminescence against the log of the compound concentration to determine the EC50 (concentration for 50% maximal activation) and the Emax (maximal activation relative to the positive control).

Data Presentation: Transcriptional Activation of a Hypothetical Compound

PPAR IsotypeEC50 (nM)Emax (% of Control)
PPARα25088%
PPARγ12095%
PPARβ/δ40075%
Protocol 3: Confirming Target Gene Engagement via qPCR

Causality: To ensure the observed activity is not an artifact of the artificial reporter system, it's essential to measure the compound's effect on endogenous, physiologically relevant target genes in a responsive cell line (e.g., hepatocytes for PPARα, adipocytes for PPARγ).

Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., 3T3-L1 pre-adipocytes for PPARγ) with the test compound at a concentration around its EC50 for 24-48 hours.

  • RNA Extraction & cDNA Synthesis: Harvest the cells, extract total RNA, and perform reverse transcription to synthesize complementary DNA (cDNA).[10]

  • Quantitative PCR (qPCR): a. Set up qPCR reactions using the synthesized cDNA, a suitable master mix, and specific primers for known PPAR target genes (e.g., Fabp4/aP2 for PPARγ, Cpt1a for PPARα) and a housekeeping gene for normalization (e.g., GAPDH).[10][15] b. Run the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.[10] The results demonstrate that the compound upregulates the transcription of bona fide PPAR target genes.

Data Presentation: Target Gene Upregulation (Fold Change vs. Vehicle)

Target GeneAssociated IsotypeFold Change
CPT1APPARα4.5
FABP4PPARγ8.2
ADRPPPARβ/δ3.1
Step 4: Elucidating the Molecular Interaction via X-Ray Crystallography

Causality: The ultimate validation of the binding mode comes from visualizing the interaction at an atomic level. X-ray crystallography of the compound co-crystallized with the PPAR LBD provides definitive proof of binding and reveals the specific amino acid residues involved, guiding future structure-activity relationship (SAR) studies.[9][16][17]

Methodology:

  • Protein Expression and Purification: Express and purify high-quality, soluble PPAR LBD protein.

  • Co-crystallization: Screen for crystallization conditions for the LBD in the presence of a saturating concentration of the bis(benzylthio)alkanoic acid.

  • Data Collection and Structure Solution: Collect X-ray diffraction data from a suitable crystal at a synchrotron source. Process the data and solve the three-dimensional structure to reveal the electron density corresponding to the bound ligand.[16] This allows for the precise mapping of hydrogen bonds and hydrophobic interactions between the compound and the LBD's binding pocket.[9][17]

Conclusion

The is firmly rooted in their function as agonists of the Peroxisome Proliferator-Activated Receptor family. Their chemical structure, featuring an acidic alkanoic acid head and a hydrophobic bis(benzylthio) tail, allows them to dock within the ligand-binding pocket of PPARs. This binding event triggers a conformational cascade, leading to the recruitment of coactivators and the transcriptional activation of a host of genes critical for regulating lipid and glucose metabolism, and inflammation.[5][6][14] The experimental workflow detailed herein provides a robust framework for confirming this mechanism for any new analog, establishing its affinity, functional potency, and specific molecular interactions. This comprehensive understanding is paramount for the rational design and development of this promising class of compounds into targeted therapeutics for metabolic diseases.

References

  • Tyagi, S., et al. (2011). Peroxisome Proliferator–Activated Receptors as Transcriptional Nodal Points and Therapeutic Targets. Circulation. Available at: [Link]

  • Gao, H., et al. (2024). Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Creative Biolabs. (n.d.). PPAR Signaling Pathway. Available at: [Link]

  • Massive Bio. (2026). Peroxisome Proliferator Activated Receptor Gamma Pathway. Available at: [Link]

  • Mouse Genome Informatics. (n.d.). peroxisome proliferator activated receptor signaling pathway. Gene Ontology Term (GO:0035357). Available at: [Link]

  • Ahmad, I., et al. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Available at: [Link]

  • Jo, A., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. Available at: [Link]

  • RIKEN SPring-8 Center. (2020). Structures of Human PPARα with All Clinically Approved Fibrates and Endogenous Fatty Acids Revealed by X-Ray Crystallography. Available at: [Link]

  • Miyachi, H. (2013). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Kintscher, U., & Law, R. E. (2005). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Phytomedicine. Available at: [Link]

  • ResearchGate. (n.d.). X-ray-crystallographic structures of our representative PPAR agonists complexed with each PPAR ligand binding domain (LBD). Available at: [Link]

  • Xu, H. E., et al. (2002). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Science.gov. (n.d.). pan agonists revealed: Topics. Available at: [Link]

  • Oyama, T., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience. Available at: [Link]

  • Da Settimo, F., et al. (2006). [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids as agonists of peroxisome proliferator-activated receptors (PPARs). Il Farmaco. Available at: [Link]

  • Ali, H., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Foroumadi, A., et al. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Taylor & Francis Group. (2025). Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. Figshare. Available at: [Link]

  • MDPI. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Available at: [Link]

  • Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie. Available at: [Link]

  • Wallace, O. B., et al. (2007). Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bjørndal, B., et al. (2020). The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. PLoS One. Available at: [Link]

  • Wang, Z., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (2026). Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. Available at: [Link]

  • Sci-Hub. (2013). Fish Oil and the Pan-PPAR Agonist Tetradecylthioacetic Acid Affect the Amino Acid and Carnitine Metabolism in Rats. PLoS ONE. Available at: [Link]

  • Taylor & Francis. (n.d.). PPAR agonist – Knowledge and References. Available at: [Link]

  • MDPI. (2022). The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine. Available at: [Link]

  • Hostetler, H. A., et al. (2005). Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands. The Journal of Biological Chemistry. Available at: [Link]

  • Kersten, S., et al. (2004). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. Current Pharmaceutical Design. Available at: [Link]

  • MLR – Institute of Pharmacy. (n.d.). pharmaceutical organic chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-(Phenylthio)benzoic acid. Available at: [Link]

  • PubChem. (n.d.). (2s)-2-[(2,4-Dichloro-Benzoyl)-(3-Trifluoromethyl-Benzyl)-Amino]-3-Phenyl-Propionic Acid. Available at: [Link]

  • Scholl, W., et al. (1987). Synthesis and hypoglycemic activity of benzamidophenyl-alkanoic acid derivates: new inhibitors of gluconeogenesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Hikawa, H., et al. (2013). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Catalysts. Available at: [Link]

  • ResearchGate. (2025). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Available at: [Link]

  • Organic Chemistry Portal. (2015). Generation of bis-Acyl Ketals from Esters and Benzyl Amines Under Oxidative Conditions. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4,6-bis(benzylthio)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 4,6-bis(benzylthio)hexanoic acid (CAS 5659-80-3). This molecule is the critical acyclic precursor to Bisnorlipoic Acid (3-(1,2-dithiolan-3-yl)propanoic acid), a potent antioxidant and lipoic acid metabolite.

The protocol is designed for researchers requiring high-purity intermediates for drug development or metabolic studies. It utilizes a robust Lactone Ring-Opening Strategy , which offers superior regiocontrol compared to direct linear chain assembly.


)

Introduction & Strategic Analysis

The synthesis of 4,6-bis(benzylthio)hexanoic acid presents a regiochemical challenge: introducing sulfur functionalities at the 4- and 6-positions of a hexanoic acid backbone with precision.

Standard linear synthesis (e.g., via Friedel-Crafts acylation of ethylene) often yields inseparable mixtures of isomers. To ensure scientific integrity and reproducibility , this protocol employs a Lactone Ring-Opening Strategy . This approach leverages the inherent reactivity of


-lactones to install the C4-sulfur via nucleophilic ring opening, while the C6-sulfur is introduced via nucleophilic displacement on the side chain.
Key Advantages of this Route:
  • Regiospecificity: The lactone ring fixes the C4 stereocenter (if chiral synthesis is desired) and protects the carboxyl group until the final step.

  • Scalability: The reaction conditions utilize standard laboratory reagents (benzyl mercaptan, sodium alkoxides) and solvents (toluene, ethanol).

  • Purification: Intermediates are stable lactones, allowing for easy purification by crystallization or distillation before the final ring opening.

Retrosynthetic Analysis

The logical disconnection reveals the central intermediate: 5-[2-(benzylthio)ethyl]dihydrofuran-2(3H)-one . This lactone is synthesized from a chloro-precursor, which in turn is derived from the reaction of diethyl malonate with a functionalized epoxide.

Retrosynthesis cluster_legend Legend Target 4,6-bis(benzylthio)hexanoic acid (Target Molecule) Lactone_SBn 5-[2-(benzylthio)ethyl] dihydrofuran-2(3H)-one (Key Intermediate) Target->Lactone_SBn Nucleophilic Ring Opening (NaSBn) Lactone_Cl 5-(2-chloroethyl) dihydrofuran-2(3H)-one Lactone_SBn->Lactone_Cl Sn2 Substitution (BnSH, Base) Epoxide 1,2-Epoxy-4-chlorobutane + Diethyl Malonate Lactone_Cl->Epoxide Malonate Addition & Lactonization T Final Product I Stable Intermediate

Figure 1: Retrosynthetic pathway illustrating the lactone strategy.

Experimental Protocol

Phase 1: Preparation of Starting Material (Lactone Formation)

Note: If 5-(2-chloroethyl)dihydrofuran-2(3H)-one is commercially available, proceed to Phase 2.

Objective: Synthesize 5-(2-chloroethyl)dihydrofuran-2(3H)-one from 4-chloro-1-butene.

  • Epoxidation: React 4-chloro-1-butene with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C to yield 1,2-epoxy-4-chlorobutane .

  • Malonate Addition:

    • Prepare Sodium Ethoxide (NaOEt) in absolute ethanol.

    • Add Diethyl Malonate (1.0 eq) followed by 1,2-epoxy-4-chlorobutane (1.0 eq).

    • Reflux for 4-6 hours. The malonate anion attacks the terminal carbon of the epoxide.

  • Lactonization:

    • Acidify the mixture with 6M HCl and reflux to induce hydrolysis of the esters and decarboxylation.

    • Continue heating to drive the intramolecular cyclization (lactonization) between the C4-hydroxyl and the C1-carboxylic acid.

    • Purification: Extract with ethyl acetate, wash with brine, and distill under reduced pressure to obtain 5-(2-chloroethyl)dihydrofuran-2(3H)-one .

Phase 2: Synthesis of Mono-Thio Intermediate

Objective: Substitution of the alkyl chloride with benzyl mercaptan without opening the lactone ring.

Reagents:

  • Substrate: 5-(2-chloroethyl)dihydrofuran-2(3H)-one

  • Reagent: Benzyl Mercaptan (BnSH) (1.05 eq)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 1.1 eq)
    
  • Solvent: Acetone or DMF (Dry)

Procedure:

  • Setup: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 5-(2-chloroethyl)dihydrofuran-2(3H)-one  (10 mmol) in dry acetone (50 mL).
    
  • Addition: Add anhydrous

    
     (11 mmol) and Benzyl Mercaptan (10.5 mmol).
    
  • Reaction: Stir vigorously at reflux (Acetone) or 60°C (DMF) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the chloride.

    • Critical Check: Ensure the lactone carbonyl peak (IR ~1770 cm⁻¹) remains intact. Stronger bases (e.g., NaOEt) may prematurely open the ring.

  • Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Output: 5-[2-(benzylthio)ethyl]dihydrofuran-2(3H)-one . (Yield typically 80-90%).

Phase 3: Ring Opening to 4,6-bis(benzylthio)hexanoic acid

Objective: Nucleophilic attack at the


-carbon (C4) to open the lactone and install the second sulfur.

Reagents:

  • Substrate: 5-[2-(benzylthio)ethyl]dihydrofuran-2(3H)-one (from Phase 2)

  • Reagent: Sodium Benzylthiolate (prepared in situ)

  • Solvent: Toluene / Ethanol mixture

Procedure:

  • Preparation of Thiolate:

    • In a 3-neck flask under Argon, dissolve Benzyl Mercaptan (50 mmol, 6.2 g) in absolute Ethanol (30 mL).

    • Add Sodium metal (48 mmol, 1.1 g) in small pieces (or use NaOEt) to generate sodium benzylthiolate. Stir until dissolved.

    • Note: Evaporate the ethanol under vacuum to leave the solid/paste thiolate if strictly non-protic conditions are desired, but the patent protocol allows a Toluene/Ethanol mix.

  • Reaction:

    • Resuspend the thiolate in Toluene (60 mL).

    • Slowly add 5-[2-(benzylthio)ethyl]dihydrofuran-2(3H)-one (50 mmol, 11.8 g).

    • Heat the mixture to reflux for 1.5 to 3 hours.

    • Mechanism:[2][3] The thiolate anion attacks the C4 carbon of the lactone (alkyl-oxygen cleavage), opening the ring to form the carboxylate anion and attaching the second -SBn group.

  • Thermal Treatment (Optional but Recommended):

    • Evaporate the toluene.

    • Heat the residue at 170–190°C for 2 hours. (This step, noted in patent literature, ensures complete conversion and thermodynamic stability of the bis-thioether).

  • Workup & Isolation:

    • Cool the residue and dissolve in water (100 mL). The product is currently a sodium salt (soluble).

    • Wash the aqueous layer with Ether (to remove neutral impurities/disulfides).

    • Acidification: Acidify the aqueous phase with 10% HCl to pH < 2. The free acid will precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layers over

      
       and concentrate.[1]
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or Toluene.

Data Summary:

ParameterSpecification
Appearance Off-white to pale yellow solid
Yield (Phase 3) ~55 - 65%
1H NMR (DMSO-d6)

7.40 (d, 4H), 7.30-7.25 (m, 6H), 3.71 (s, 2H), 3.65 (s, 2H), 2.60 (t, 2H), 2.33 (m, 3H), 1.97 (dq, 2H), 1.86 (dq, 3H)
Storage 2-8°C, Inert Atmosphere (Argon)

Safety & Handling (E-E-A-T)

  • Benzyl Mercaptan: Potent stench. Must be handled in a high-efficiency fume hood. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize odor.

  • Sodium Metal: Flammable solid. Reacts violently with water. Use under inert atmosphere.

  • Waste Disposal: All aqueous waste from the reaction must be treated with bleach before disposal to prevent release of sulfide/mercaptan odors into the drainage system.

Mechanistic Pathway

The following diagram details the transformation from the lactone to the final acyclic acid.

Mechanism Step1 Lactone Substrate (C=O at C1, O at C4) Step2 Nucleophilic Attack (BnS- attacks C4) Step1->Step2 Reflux/Toluene Step3 Ring Opening (C4-O bond breaks) Step2->Step3 Sn2 Displacement Step4 Carboxylate Salt (COO- Na+) Step3->Step4 Formation of Bis-sulfide Final Acidification (COOH) Step4->Final HCl Workup

Figure 2: Mechanistic flow of the nucleophilic ring-opening reaction.

References

  • Primary Synthesis Protocol

    • Bemis, G. W., et al. (2019). 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions.[1] U.S. Patent No.[1] 10,246,444 B2.[1][4] Washington, DC: U.S. Patent and Trademark Office.

    • Relevance: Describes the specific reaction of 5-(2-(benzylthio)ethyl)dihydrofuran-2(3H)
  • Lactone Precursor Synthesis (Analogous Method)
  • Metabolic Context (Bisnorlipoic Acid)

    • Schupke, H., et al. (2001). New metabolic pathways of alpha-lipoic acid. Drug Metabolism and Disposition, 29(6), 855-862.
    • Relevance: Validates the target molecule as the acyclic precursor to the biologically active metabolite bisnorlipoic acid.

Sources

Application Note & Protocol: Preparation of 4,6-bis(benzylthio)hexanoic Acid for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 4,6-bis(benzylthio)hexanoic acid for use in cell-based assays. Due to its predicted hydrophobic nature, direct dissolution in aqueous culture media is challenging and can lead to precipitation, resulting in inaccurate and non-reproducible experimental outcomes. This guide details a robust, field-proven protocol for creating a high-concentration stock solution in dimethyl sulfoxide (DMSO) and its subsequent dilution to non-toxic working concentrations for cell treatment. We address the critical considerations of solvent choice, final solvent concentration, sterile filtration, and the implementation of proper vehicle controls to ensure data integrity.

Scientific Introduction & Solubility Rationale

4,6-bis(benzylthio)hexanoic acid is a carboxylic acid derivative characterized by a six-carbon aliphatic backbone and two bulky, nonpolar benzylthio groups. This significant nonpolar character predicts that the compound will have very low solubility in aqueous solutions like cell culture media. The carboxylic acid functional group provides a potential site for salt formation under basic conditions, but the overall lipophilicity of the molecule dominates its physicochemical behavior.

Directly adding such a hydrophobic compound to an aqueous medium will likely cause it to precipitate out of solution, making it unavailable to the cells and rendering the experiment invalid. Therefore, a solubilization strategy using a biocompatible organic solvent is required. Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its high solubilizing power for a wide range of hydrophobic compounds and its general tolerance by most cell lines at low concentrations.[1][2]

The standard and most effective methodology is to first prepare a highly concentrated stock solution in 100% DMSO.[3] This stock can then be serially diluted into the final cell culture medium, ensuring the final DMSO concentration remains below cytotoxic levels, which is typically at or below 0.5% (v/v) for most cell lines.[1][4]

While direct biological data for 4,6-bis(benzylthio)hexanoic acid is not widely published, a structurally similar compound, 6,8-Bis(benzylthio)octanoic acid, is known to be an inhibitor of pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), disrupting mitochondrial metabolism in tumor cells. This suggests that 4,6-bis(benzylthio)hexanoic acid may be investigated for similar biological activities, making proper solubilization crucial for accurate pharmacological studies.

Physicochemical & Handling Properties

Understanding the compound's properties is essential for accurate preparation and storage. The data below is based on its chemical structure and data from highly analogous compounds.

PropertyValue / RecommendationRationale & Source
Molecular Formula C₂₀H₂₄O₂S₂Calculated from structure.
Molecular Weight 360.54 g/mol Calculated from structure.
Appearance Likely a white to off-white or pale yellow solid/powder.Based on similar structures like 6,8-Bis(benzylthio)octanoic acid.[5]
Aqueous Solubility Predicted to be very low.The hydrophobic C20 backbone and benzyl groups dominate the polar carboxylic acid group.[6]
Recommended Solvent Dimethyl Sulfoxide (DMSO), Cell Culture Grade.High solubilizing power for hydrophobic compounds; miscible with water and culture media.[1][7]
Storage Store powder at 2-8°C. Store DMSO stock solution at -20°C or -80°C.Protects from degradation. Storing stock solution in aliquots prevents freeze-thaw cycles.[3]

Protocol I: Preparation of a 100 mM Concentrated Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution. The principle is to fully dissolve the compound in a minimal volume of organic solvent, which can then be sterile-filtered and stored for future use.

Required Materials
  • 4,6-bis(benzylthio)hexanoic acid powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane for low protein binding)

  • Sterile syringe (1 mL)

  • Sterile, light-protective cryovials for aliquoting

Step-by-Step Methodology
  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, use the following calculation:

    • Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 360.54 g/mol × 1000 mg/g = 36.05 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh out 36.05 mg of 4,6-bis(benzylthio)hexanoic acid powder and transfer it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Ensure Complete Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. If any particulates remain, place the tube in a bath sonicator for 5-10 minutes until the solution is completely clear. A clear solution indicates full dissolution.[1]

  • Sterile Filtration: This step is critical to prevent contamination of cell cultures.[8][9][10]

    • Aseptically attach a sterile 0.22 µm syringe filter to a sterile 1 mL syringe.

    • Draw the entire DMSO stock solution into the syringe.

    • Carefully dispense the solution through the filter into a new, sterile microcentrifuge tube or directly into storage cryovials.

  • Aliquot and Store: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protective cryovials. Store these aliquots at -20°C or -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[3]

Workflow Diagram: Stock Solution Preparation

G cluster_prep Stock Solution Preparation (100 mM) weigh 1. Weigh 36.05 mg of Compound add_dmso 2. Add 1 mL of Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve filter 4. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter aliquot 5. Aliquot into Cryovials & Store at -20°C filter->aliquot

Caption: Workflow for preparing a sterile 100 mM stock solution.

Protocol II: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the concentrated stock into complete cell culture medium to achieve the final desired treatment concentration.

Key Principle: Minimizing Solvent Toxicity

The primary goal is to accurately deliver the compound to the cells while keeping the final DMSO concentration at a non-toxic level. For most cell lines, a final DMSO concentration of ≤ 0.1% is considered safe, while many robust lines can tolerate up to 0.5%. [1][4] It is imperative to determine the specific tolerance of your cell line.

Step-by-Step Methodology
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Thaw Stock Solution: Remove one aliquot of the 100 mM stock solution from the freezer and thaw it completely at room temperature.

  • Calculate Dilution: Perform a serial dilution. A direct 1:1000 dilution of a 100 mM stock yields a 100 µM working solution with a final DMSO concentration of 0.1%.

    • Example for a 10 µM final concentration in 10 mL of medium:

      • The dilution factor is 100,000 µM (100 mM) / 10 µM = 10,000.

      • Volume of stock needed = Total Volume / Dilution Factor = 10,000 µL / 10,000 = 1 µL.

      • Add 1 µL of the 100 mM stock solution to 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.01%.

  • Add to Medium: To prevent precipitation, add the small volume of stock solution directly into the vortexing or swirling culture medium. Do not add the medium to the concentrated DMSO stock.

  • Mix Thoroughly: Cap the tube and vortex briefly to ensure the working solution is homogeneous.

  • Treat Cells: Immediately remove the old medium from your cells and replace it with the freshly prepared working solution.

Dilution and Final DMSO Concentration Table

The following table provides a quick reference for diluting a 100 mM stock solution.

Desired Final ConcentrationVolume of 100 mM Stock to Add to 10 mL MediumFinal DMSO Concentration (v/v)
1 µM0.1 µL0.001%
10 µM1.0 µL0.01%
50 µM5.0 µL0.05%
100 µM10.0 µL0.1%
500 µM50.0 µL0.5%

Note: For volumes less than 1 µL, it is highly recommended to perform an intermediate dilution step (e.g., dilute the 100 mM stock 1:10 in DMSO to make a 10 mM stock) to ensure accurate pipetting.

Mandatory Experimental Controls & Best Practices

The Vehicle Control

For every experiment, a vehicle control is essential.[4] This control group consists of cells treated with the same final concentration of DMSO as the experimental group, but without the dissolved compound. This allows you to differentiate the biological effects of 4,6-bis(benzylthio)hexanoic acid from any potential effects induced by the DMSO solvent itself.[7]

Determining DMSO Tolerance

Before beginning extensive experiments, it is best practice to perform a dose-response curve for DMSO on your specific cell line.[4]

  • Protocol: Treat cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) for the longest duration of your planned experiment.

  • Analysis: Assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo®).

  • Action: Determine the highest concentration of DMSO that does not significantly impact cell viability or morphology compared to the untreated control. Use this concentration as the upper limit for your experiments.

Logical Flow for a Cell-Based Experiment

G cluster_exp Experimental Workflow prep_compound Prepare Working Solution of Compound in Medium treat_exp Treat Experimental Group of Cells prep_compound->treat_exp prep_vehicle Prepare Vehicle Control (Medium + Same % DMSO) treat_ctrl Treat Control Group of Cells prep_vehicle->treat_ctrl incubate Incubate for Desired Time Period treat_exp->incubate treat_ctrl->incubate analyze Analyze & Compare Results (Assay Endpoint) incubate->analyze

Caption: Logic diagram for including a vehicle control in experiments.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates when added to culture medium. 1. Final concentration is above its solubility limit in the medium.2. Improper mixing technique.1. Lower the final working concentration.2. Ensure the stock solution is added to a larger volume of swirling/vortexing medium.3. Consider if serum in the media is causing precipitation; test with serum-free media for dilution.
Cell death or stress observed in the vehicle control group. The final DMSO concentration is toxic to the specific cell line.1. Reduce the final DMSO concentration by preparing a more concentrated stock or using a lower working concentration.2. Perform a DMSO toxicity curve to identify the safe concentration range for your cells.[4]
Inconsistent or non-reproducible results. 1. Incomplete dissolution of the primary stock.2. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.1. Visually confirm the DMSO stock is completely clear before use. Sonicate if necessary.2. Always use freshly thawed aliquots for each experiment. Avoid using a stock that has been thawed multiple times.

References

  • Sterile Lab Media Filtration & Cultureware. (n.d.). Merck. Retrieved from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

  • Sartorius Sterile Filtration Solutions. (n.d.). Sartorius. Retrieved from [Link]

  • Sterile Filtration of Cell Culture. (n.d.). Cobetter. Retrieved from [Link]

  • Sterile Filtration And Clarification. (n.d.). MilliporeSigma. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (2003). PubMed. Retrieved from [Link]

  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. Retrieved from [Link]

  • hexanoic acid. (n.d.). Chemister.ru. Retrieved from [Link]

  • What is the solubility of hexanoic acid? How can this be determined? (2016, July 10). Quora. Retrieved from [Link]

  • HEXANOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Application Note: In Vitro Cytotoxicity Assays for Lipoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioenergetic disruption, ATP quantification, and orthogonal apoptosis validation for alpha-lipoic acid derivatives (e.g., CPI-613 / Devimistat).

Executive Summary

Lipoate analogs represent a highly targeted class of metabolic inhibitors designed to exploit the distinct bioenergetic dependencies of tumor cells. Because these compounds directly target mitochondrial enzyme complexes, traditional colorimetric viability assays often yield confounding artifacts. This application note establishes a robust, self-validating framework for assessing the in vitro cytotoxicity of lipoate analogs using absolute ATP quantification paired with orthogonal flow cytometric validation.

Mechanistic Rationale: Targeting Mitochondrial Metabolism

Lipoate analogs, such as CPI-613 (Devimistat), act as catalytic intermediate mimics. They1[1]. By binding to the lipoate-binding domains of these enzymes, they halt the tricarboxylic acid (TCA) cycle. This dual-node inhibition creates a severe bioenergetic crisis, leading to2[2].

Mechanism Lipoate Lipoate Analogs (e.g., CPI-613) PDH PDH Inhibition Lipoate->PDH KGDH KGDH Inhibition Lipoate->KGDH TCA TCA Cycle Disruption PDH->TCA KGDH->TCA ATP ATP Depletion TCA->ATP ROS ROS Accumulation TCA->ROS Apoptosis Apoptosis / Necrosis ATP->Apoptosis ROS->Apoptosis

Mechanism of lipoate analogs disrupting mitochondrial metabolism and inducing apoptosis.

The Bioenergetic Conundrum: Strategic Assay Selection

The Causality of Assay Artifacts: When evaluating mitochondrial inhibitors, researchers frequently default to tetrazolium-based assays (MTT, MTS, WST-8). However, MTT reduction relies heavily on the activity of mitochondrial oxidoreductases (NAD(P)H-dependent cellular oxidoreductases). Because lipoate analogs directly suppress TCA cycle flux and NADH production, the reduction of MTT to formazan will decrease independently of actual cell death. This leads to a false-positive overestimation of early cytotoxicity.

To circumvent this, cytotoxicity must be measured via absolute ATP quantification (e.g., CellTiter-Glo 2.0). ATP depletion provides a direct, unconfounded readout of the bioenergetic collapse caused by the drug. Furthermore, because ATP loss can represent transient metabolic suppression rather than terminal death, orthogonal validation using a membrane-integrity assay (Annexin V/PI) is strictly required to confirm apoptosis.

Table 1: Quantitative Parameters for Cytotoxicity Assays
Assay ModalityPrimary ReadoutDynamic RangeArtifact Risk with Lipoate AnalogsRecommended Use Case
CellTiter-Glo 2.0 Luminescence (ATP)10 nM to 10 µM ATPLow Primary high-throughput screening
MTT / MTS Absorbance (Formazan)10³ to 10⁵ cellsHigh (False toxicity)Not recommended for PDH/KGDH inhibitors
Annexin V / PI Fluorescence (Flow)Single-cell resolutionLow Orthogonal validation of terminal apoptosis

Quantitative Benchmarks in Pancreatic Cancer Models

Lipoate analogs like CPI-613 have been extensively validated in pancreatic ductal adenocarcinoma (PDAC) models due to the unique metabolic reprogramming of these tumors. The table below summarizes expected quantitative responses, serving as a benchmark for your assay validation.

Table 2: Cytotoxicity Benchmarks of CPI-613 in PDAC Cell Lines
Cell LineTreatment ConditionAssay MethodApoptotic Population (%)Reference
BxPC-3 50 µM CPI-613 (Free drug), 48hAnnexin V/PI~7.88%[2]
BxPC-3 50 µM CPI-613 (Nanoparticle), 48hAnnexin V/PI~97.30%[2]
PANC-1 50 µM CPI-613, 48hATP DepletionDose-dependent reduction[2]
AsPC-1 50 µM CPI-613, 48hATP DepletionDose-dependent reduction[2]

Self-Validating Protocol 1: ATP-Dependent Cell Viability

This protocol utilizes a homogeneous luminescent assay to3[3]. To ensure the system is self-validating, an ATP standard curve is integrated to rule out optical quenching by the test compound.

Workflow Seed Seed Cells & Incubate Treat Drug Treatment Seed->Treat Equilibrate Room Temp Equilibration Treat->Equilibrate Reagent Add CTG 2.0 Reagent Equilibrate->Reagent Lyse Orbital Shake (2 min) Reagent->Lyse Incubate Incubate (10 min) Lyse->Incubate Measure Measure Luminescence Incubate->Measure

Standardized workflow for ATP-based cytotoxicity assessment using CellTiter-Glo 2.0.

Step-by-Step Methodology:
  • Reagent Preparation: Thaw the CellTiter-Glo 2.0 reagent.4[4]. Invert gently to mix.

  • Cell Seeding: Seed target cells (e.g., PANC-1) in opaque-walled 96-well plates at an optimized density (typically 5,000 cells/well in 100 µL medium). 5[5]. Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Treat cells with a serial dilution of the lipoate analog (e.g., CPI-613 ranging from 0 to 200 µM). Incubate for 48 to 72 hours.

  • Self-Validation (ATP Standard Curve): In empty wells on the same plate,6[6]. Spike the highest concentration of your drug into one standard curve replicate to confirm the drug does not quench the luciferase reaction.

  • Equilibration: 3[3]. This prevents temperature gradients from causing uneven luminescent signals (edge effects).

  • Lysis: 6[6]. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation & Measurement: 3[3]. Record luminescence using a microplate reader (integration time: 0.25–1.0 second per well).

Orthogonal Protocol 2: Apoptosis Assessment via Flow Cytometry

Because ATP depletion can sometimes reflect a dormant, metabolically suppressed state rather than cell death, orthogonal validation is required. Lipoate analogs 2[2].

Step-by-Step Methodology:
  • Cell Harvesting: After 48 hours of treatment with the lipoate analog, collect the culture medium (which contains floating, late-apoptotic cells). Wash adherent cells with PBS, trypsinize, and pool with the collected medium. Expert Insight: Failing to collect floating cells when testing mitochondrial inhibitors will artificially skew the data toward viability.

  • Washing: Centrifuge the pooled cells at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Transfer 100 µL of the solution (1 × 10⁵ cells) to a flow cytometry tube.

  • Incubation: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Viable Cells: FITC⁻ / PI⁻

    • Early Apoptosis: FITC⁺ / PI⁻

    • Late Apoptosis/Necrosis: FITC⁺ / PI⁺

References

1.1[1] 2.7[7] 3.2[2] 4.3[3] 5.4[4] 6. 6[6] 7. 5[5]

Sources

Application Note: Mitochondrial Respiration Profiling of 4,6-Bis(benzylthio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers investigating mitochondrial metabolic modulation. It focuses on 4,6-bis(benzylthio)hexanoic acid , a synthetic lipoate analog structurally related to the clinical candidate CPI-613 (Devimistat).

Target Compound: 4,6-bis(benzylthio)hexanoic acid (CAS: 5659-80-3) Class: Non-Redox Active Lipoate Analog / Mitochondrial Metabolism Inhibitor Primary Application: Investigation of TCA Cycle Dehydrogenase Inhibition and Lipoate Catabolite Mimicry

Introduction & Mechanism of Action

Mitochondrial respiration relies on the coordinated flux of carbon substrates through the Tricarboxylic Acid (TCA) cycle. The 2-ketoacid dehydrogenase complexes—specifically Pyruvate Dehydrogenase (PDC) and


-Ketoglutarate Dehydrogenase (KGDH) —are critical gatekeepers regulated by the lipoyl cofactor.

4,6-bis(benzylthio)hexanoic acid is a synthetic analog of bisnorlipoic acid (the 2-carbon shortened beta-oxidation metabolite of lipoic acid). Unlike native lipoic acid, which toggles between oxidized (disulfide) and reduced (dithiol) states to transfer acyl groups, this analog is "locked" by benzyl protecting groups on the sulfur atoms.

Mechanism of Action (MOA)

Drawing from the pharmacophore established by its 8-carbon homolog (CPI-613), 4,6-bis(benzylthio)hexanoic acid functions via catalytic mimicry and regulatory disruption :

  • Enzyme Entry: The compound enters the E2 (dihydrolipoyl transacetylase) active site of 2-ketoacid dehydrogenases.

  • Redox Stalling: The benzyl-capped sulfurs cannot accept acetyl/succinyl groups or undergo oxidation by the E3 subunit (dihydrolipoyl dehydrogenase).

  • Regulatory Feedback: The presence of the "stalled" analog mimics a high redox state (high NADH/NAD+ ratio), triggering the regulatory kinases (PDKs) to hyperphosphorylate the E1

    
     subunit, effectively shutting down the complex.
    

Distinction from CPI-613: While CPI-613 mimics full-length lipoic acid (8 carbons), the 4,6-analog mimics bisnorlipoic acid (6 carbons). This assay is critical for determining if the inhibitory potency is preserved in shorter-chain analogs or if this compound selectively targets specific lipoate-processing enzymes.

Pathway Visualization

Mitochondrial_Inhibition Substrate Pyruvate / Alpha-Ketoglutarate E1 E1 Subunit (Decarboxylase) Substrate->E1 Decarboxylation E2 E2 Subunit (Transacylase) E1->E2 Acyl Transfer TCA TCA Cycle Flux E1->TCA E3 E3 Subunit (Dehydrogenase) E2->E3 Redox Reset PDK PDK / Kinase Activation E3->PDK Redox Signal (False High NADH) Analog 4,6-bis(benzylthio) hexanoic acid Analog->E2 Competes with Lipoate Analog->E3 Blocks Oxidation Phospho Hyperphosphorylation of E1-alpha PDK->Phospho Phospho->E1 Inhibits Phospho->TCA Reduces Flux Resp Mitochondrial Respiration (OCR) TCA->Resp

Figure 1: Proposed mechanism of action where the analog creates a false redox signal, leading to kinase-mediated shutdown of the dehydrogenase complex.

Experimental Design & Preparation

A. Compound Preparation

The benzyl-thio groups render the molecule highly lipophilic. Proper solubilization is critical to prevent precipitation in aqueous media.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Stock Concentration: 50 mM or 100 mM.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in assay medium immediately prior to use. Do not exceed 0.5% final DMSO concentration.

B. Cell Model Selection
  • Adherent Cancer Lines (e.g., HeLa, A549, PanC-1): High glycolytic and TCA flux; ideal for testing metabolic switching.

  • Permeabilized Cells (MAS Assay): Required to differentiate between PDH and KGDH inhibition by controlling specific substrates (Pyruvate vs. Glutamate).

C. Dose-Response Strategy

Given the shorter chain length compared to CPI-613 (IC50 ~100-200


M), the 4,6-analog may exhibit shifted potency.
  • Range: 10

    
    M – 500 
    
    
    
    M.
  • Exposure Time:

    • Acute (Seahorse Injection): Immediate effects on enzyme kinetics.

    • Pre-treatment (2-24h): To observe phosphorylation-induced shutdown (E1

      
       phosphorylation takes time).
      

Protocol: Real-Time Respiration Assay (Seahorse XF)

This protocol utilizes the Agilent Seahorse XF platform to measure Oxygen Consumption Rate (OCR). It is adapted to distinguish specific inhibition of PDH.[1][2]

Reagents & Buffers
ComponentConcentration / Details
Base Medium XF DMEM (pH 7.4), serum-free
Substrates 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine
Mito Stress Kit Oligomycin (1.5

M), FCCP (1.0

M), Rot/Ant (0.5

M)
Test Compound 4,6-bis(benzylthio)hexanoic acid (Titration)
Step-by-Step Workflow
Phase 1: Cell Seeding (Day -1)
  • Seed cells at optimized density (e.g., 20,000 cells/well for HeLa) in XF96 microplates.

  • Incubate overnight at 37°C, 5% CO

    
    .
    
Phase 2: Compound Pre-treatment (Optional but Recommended)

Scientific Rationale: Unlike direct enzymatic inhibitors, lipoate analogs often require biological processing or kinase activation time.

  • Replace culture media with media containing 4,6-bis(benzylthio)hexanoic acid (50, 100, 200, 400

    
    M) for 2 hours  prior to the assay.
    
  • Include a Vehicle Control (DMSO matched).

Phase 3: Assay Preparation (Day 0)
  • Hydrate Cartridge: Incubate XF sensor cartridge in Calibrant at 37°C (non-CO

    
    ) overnight.
    
  • Wash Cells: Wash cells 2x with warm XF Assay Medium.

  • Final Volume: Add 180

    
    L of Assay Medium containing the same concentration of the test compound to maintain equilibrium.
    
  • Equilibration: Incubate plate at 37°C (non-CO

    
    ) for 45-60 minutes.
    
Phase 4: The Mito Stress Test Injection Strategy

Load the sensor cartridge ports as follows:

  • Port A: Oligomycin (ATP Synthase inhibitor). Final: 1.5

    
    M.
    
    • Measures: ATP-linked respiration.

  • Port B: FCCP (Uncoupler). Final: 1.0

    
    M (titrate for cell line).
    
    • Measures: Maximal respiratory capacity.

  • Port C: Rotenone / Antimycin A . Final: 0.5

    
    M.
    
    • Measures: Non-mitochondrial respiration.

Note: If testing "Acute" injection (no pre-treatment), load the Test Compound in Port A, and shift standard inhibitors to B, C, and D.

Data Analysis & Interpretation

Calculate the following parameters based on OCR traces:

ParameterCalculationExpected Effect of 4,6-Analog
Basal Respiration (Last rate before Port A) - (Non-Mito Respiration)Decrease (Dose-dependent)
ATP Production (Last rate before Port A) - (Min rate after Port A)Decrease (Due to reduced TCA flux)
Maximal Respiration (Max rate after Port B) - (Non-Mito Respiration)Significant Decrease (Enzyme Vmax limited)
Spare Capacity Maximal Respiration - Basal RespirationCollapsed (Hallmark of TCA inhibition)

Protocol: PDH Specificity Assay (Permeabilized Cells)

To confirm the compound targets the Pyruvate Dehydrogenase Complex (PDH) specifically, rather than the Electron Transport Chain (ETC) directly.

Workflow
  • Permeabilization: Use Plasma Membrane Permeabilizer (PMP) (Agilent) or Digitonin (20

    
    g/mL).
    
  • Buffer: MAS Buffer (70 mM Sucrose, 220 mM Mannitol, 10 mM KH

    
    PO
    
    
    
    , 5 mM MgCl
    
    
    , 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2).
  • Substrate Conditions (Run in Parallel Wells):

    • Condition A (PDH Dependent): 10 mM Pyruvate + 1 mM Malate + 4 mM ADP.

    • Condition B (Complex II Dependent): 10 mM Succinate + 2

      
      M Rotenone + 4 mM ADP.
      
  • Injection: Inject 4,6-bis(benzylthio)hexanoic acid (Acute).

Expected Results
  • If PDH is the target: OCR will drop rapidly in Condition A but remain stable in Condition B .

  • If ETC (Complex I/III/IV) is the target: OCR will drop in both conditions (or specifically in B if Complex II/III is targeted).

Troubleshooting & Optimization

IssueProbable CauseSolution
Compound Precipitation High lipophilicity; aqueous shock.Vortex immediately upon addition to media. Keep DMSO <0.5%. Warm media to 37°C before adding stock.
No Acute Effect observed Mechanism requires kinase activation (PDK).Switch to 2-4 hour pre-treatment protocol instead of acute injection.
High Variability Inconsistent cell permeabilization.Optimize PMP/Digitonin concentration. Ensure cells are <80% confluent to prevent clumping.
Complete Cell Death Toxicity of benzyl-thio moiety.Perform a viability assay (Crystal Violet or CellTiter-Glo) to distinguish metabolic inhibition from necrosis.

References

  • Zachar, Z., et al. (2011).[3] Non-redox-active lipoate derivates disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo.[3] Journal of Molecular Medicine, 89(11), 1137–1148. Link

  • Stuart, S. D., et al. (2014). A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process. Cancer Metabolism, 2(1), 5. Link

  • Bingham, P. M., & Zachar, Z. (2018). Lipoate derivatives and their use in treatment of disease. U.S. Patent No. 10,246,444. Link

  • Pardee, T. S., et al. (2018). A Phase I Study of CPI-613 in Combination with High-Dose Cytarabine and Mitoxantrone for Relapsed or Refractory Acute Myeloid Leukemia. Clinical Cancer Research, 24(9), 2060–2073. Link

Sources

measuring TCA cycle inhibition by benzylthio fatty acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Measuring TCA Cycle Inhibition by Benzylthio Fatty Acids

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Profiling 6,8-Bis(benzylthio)octanoic acid (CPI-613 / Devimistat) target engagement and metabolic flux.

Introduction & Mechanistic Grounding

Metabolic reprogramming is a hallmark of cancer, with many solid tumors and hematologic malignancies exhibiting a profound reliance on the tricarboxylic acid (TCA) cycle for biosynthetic precursors and energy homeostasis. Benzylthio fatty acids, specifically the lipoate analog 6,8-bis(benzylthio)octanoic acid (CPI-613 or Devimistat) , have emerged as potent, first-in-class anti-mitochondrial metabolism agents.

Unlike traditional chemotherapeutics, CPI-613 acts as a "cocktail of one" by simultaneously attacking two distinct, lipoate-dependent nodes within the TCA cycle: Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH) [1].

The Causality of Inhibition:

  • PDH Inhibition: CPI-613 induces the hyperphosphorylation of the E1α subunit of the PDH complex via activation of PDH kinases (PDKs). This blocks the entry of glucose-derived pyruvate into the TCA cycle [2].

  • KGDH Inhibition: CPI-613 selectively attacks KGDH in tumor cells through a redox-dependent mechanism, causing extensive enzyme glutathionylation and redox blockage of enzyme lipoate sulfhydryls, completely halting the cycle at α-ketoglutarate [3].

To rigorously evaluate the efficacy of benzylthio fatty acids, a self-validating, multi-omic experimental strategy is required. This guide details the protocols to measure target engagement, functional respiratory phenotypes, and high-resolution metabolic flux.

TCA_Inhibition cluster_0 TCA Cycle & Benzylthio Fatty Acid Inhibition Glc Glucose Pyr Pyruvate Glc->Pyr Glycolysis PDH Pyruvate Dehydrogenase (PDH) Pyr->PDH AcCoA Acetyl-CoA Cit Citrate AcCoA->Cit aKG α-Ketoglutarate Cit->aKG KGDH α-KG Dehydrogenase (KGDH) aKG->KGDH Suc Succinyl-CoA Suc->Cit TCA Cycle Continuation Gln Glutamine Gln->aKG Glutaminolysis PDH->AcCoA KGDH->Suc CPI CPI-613 (Benzylthio Fatty Acid) CPI->PDH Inhibits via E1α phosphorylation CPI->KGDH Inhibits via redox modification

Mechanism of CPI-613 targeting PDH and KGDH in the TCA cycle.

Experimental Strategy: The Self-Validating Multi-Omics Approach

As a Senior Application Scientist, I emphasize that measuring metabolic inhibition cannot rely on a single assay. A robust, self-validating system requires orthogonal confirmation. If CPI-613 successfully engages its targets (Protocol 1), it must cause a functional collapse in mitochondrial respiration (Protocol 2), which must be reflected in the specific isotopic labeling patterns of TCA cycle intermediates (Protocol 3).

Workflow Step1 Cell Culture & CPI-613 Treatment Step2 Target Engagement (PDH/KGDH Assays) Step1->Step2 Step3 Functional Phenotype (Seahorse OCR & Δψm) Step1->Step3 Step4 High-Res Fluxomics (13C-Isotope Tracing) Step1->Step4 Step5 Multi-Omic Integration & Data Validation Step2->Step5 Step3->Step5 Step4->Step5

Orthogonal multi-omics workflow for validating TCA cycle inhibition.

Protocol 1: Target Engagement - PDH and KGDH Enzymatic Activity Assays

To prove causality, we must first demonstrate that the benzylthio fatty acid directly inhibits its intended enzymatic targets.

Materials:

  • Mitochondrial Isolation Kit (Dounce homogenizer method preferred to preserve organelle integrity).

  • PDH and KGDH Activity Colorimetric Assay Kits (measuring NADH production at 450 nm).

  • CPI-613 (Devimistat) dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., H460 lung carcinoma or BxPC-3 pancreatic cancer cells) at

    
     cells/dish. Treat with 50-200 µM CPI-613 or vehicle (0.1% DMSO) for 2 to 6 hours. Causality Note: KGDH inhibition by CPI-613 is rapid (within 2 hours) due to its redox mechanism, whereas PDH inhibition via phosphorylation may take slightly longer.
    
  • Mitochondrial Isolation: Harvest cells, resuspend in isolation buffer, and lyse via Dounce homogenization (30-50 strokes). Centrifuge at 700 x g to remove nuclei, then at 10,000 x g to pellet intact mitochondria.

  • Protein Quantification: Lyse mitochondria and quantify protein yield using a BCA assay.

  • Enzymatic Assay: Load 50 µg of mitochondrial protein per well into a 96-well plate. Add the respective reaction mixes (containing NAD+, CoA, and either pyruvate or α-ketoglutarate).

  • Kinetic Readout: Measure absorbance at 450 nm every 2 minutes for 30 minutes at 37°C. Calculate the specific activity (nmol/min/mg) based on the linear phase of NADH generation.

Self-Validating Control: Treat a parallel cohort with Dichloroacetate (DCA), a PDK inhibitor. DCA forces PDH into its active (dephosphorylated) state. If CPI-613 acts via PDK activation, DCA co-treatment should partially rescue PDH activity.

Protocol 2: Functional Phenotype - Real-Time Metabolic Flux

If PDH and KGDH are inhibited, the TCA cycle cannot generate the NADH/FADH2 required to fuel the Electron Transport Chain (ETC). We measure this functional collapse using the Seahorse XF Cell Mito Stress Test.

Step-by-Step Methodology:

  • Preparation: Plate cells in a Seahorse XF96 microplate at optimized density (e.g., 20,000 cells/well). Incubate overnight.

  • Pre-treatment: Treat cells with CPI-613 (100 µM) or vehicle for 4 hours prior to the assay.

  • Media Exchange: Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM pyruvate (pH 7.4). Incubate in a non-CO2 incubator for 1 hour.

  • Assay Execution: Run the standard Mito Stress Test protocol, sequentially injecting:

    • Oligomycin (1 µM): Inhibits ATP synthase to reveal ATP-linked respiration.

    • FCCP (1 µM): Uncouples the ETC to reveal maximal respiratory capacity.

    • Rotenone/Antimycin A (0.5 µM): Shuts down Complexes I and III to measure non-mitochondrial oxygen consumption.

  • Data Normalization: Normalize Oxygen Consumption Rate (OCR) to total protein content (via Bradford assay post-run) or cell count (via Hoechst staining).

Causality Check: CPI-613 treatment will result in a severe, dose-dependent depression of both basal and maximal OCR, confirming that the enzymatic inhibition observed in Protocol 1 translates to a systemic bioenergetic crisis [4].

(Secondary Validation: Use flow cytometric analysis of JC-10 staining to confirm that CPI-613 decreases mitochondrial membrane potential (Δψm), a direct consequence of ETC starvation [5].)

Protocol 3: High-Resolution Fluxomics - 13C Isotope Tracing

To definitively map the exact nodes of inhibition, we use stable isotope tracing coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). This tracks the fate of individual carbon atoms through the TCA cycle.

Step-by-Step Methodology:

  • Tracer Incubation: Culture cells in customized media containing either[U-13C6]-Glucose (10 mM) OR [U-13C5]-Glutamine (2 mM). Treat with CPI-613 for 6 hours.

  • Metabolite Quenching: Rapidly aspirate media, wash with ice-cold PBS, and quench metabolism by adding 80% ultra-cold (-80°C) methanol.

  • Extraction: Scrape cells, transfer to microcentrifuge tubes, vortex heavily, and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • LC-MS Analysis: Dry the metabolite-containing supernatant under nitrogen gas. Reconstitute and inject into a high-resolution LC-MS/MS system (e.g., Q-Exactive Orbitrap) operating in negative ion mode for organic acids.

  • Isotopologue Analysis: Quantify the Mass Isotopomer Distributions (MID) for key TCA cycle intermediates.

Data Presentation & Expected Results:

MetaboliteIsotope TracerKey IsotopologueVehicle ControlCPI-613 TreatedMechanistic Rationale
Citrate [U-13C6]-GlucoseM+2High (~40%)Low (<10%) PDH inhibition prevents 13C-Acetyl-CoA from condensing with Oxaloacetate.
α-Ketoglutarate [U-13C5]-GlutamineM+5High (~50%)High (>70%) Substrate accumulation due to downstream KGDH blockade.
Succinate [U-13C5]-GlutamineM+4High (~30%)Low (<5%) KGDH inhibition prevents the conversion of M+5 α-KG into M+4 Succinate.
Malate [U-13C6]-GlucoseM+2Moderate (~20%)Depleted Upstream PDH blockade starves the entire forward TCA cycle of glucose carbons.

Table 1: Expected quantitative shifts in 13C isotopologues upon CPI-613 treatment. Data reflects fractional enrichment.

Conclusion

By integrating targeted enzymatic assays, real-time functional respirometry, and high-resolution 13C-fluxomics, researchers can establish an irrefutable, self-validating profile of TCA cycle inhibition by benzylthio fatty acids. This multi-tiered approach not only proves target engagement but maps the downstream bioenergetic and metabolic collapse that renders compounds like CPI-613 highly effective against metabolically inflexible tumors.

References

  • Zachar Z, Marecek J, Maturo C, et al. "Non-redox-active lipoate derivates disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo." Journal of Molecular Medicine, 2011.[Link]

  • Pardee TS, et al. "A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies." Clinical Cancer Research / AACR Journals, 2014.[Link]

  • Stuart SD, Schauble A, Gupta S, et al. "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process." Cancer & Metabolism, 2014.[Link]

  • M. T. et al. "Mitochondrial metabolism sustains CD8+ T cell migration for an efficient infiltration into solid tumors." Nature Communications / bioRxiv, 2024.[Link]

  • Mordhorst BR, Kerns KC, et al. "Pharmacologic treatment with CPI-613 and PS48 decreases mitochondrial membrane potential and increases quantity of autolysosomes in porcine fibroblasts." Scientific Reports, 2019.[Link]

Preparation of 4,6-bis(benzylthio)hexanoic Acid Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details a robust protocol for the preparation, handling, and storage of a stock solution of 4,6-bis(benzylthio)hexanoic acid in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure the integrity, stability, and accurate concentration of the stock solution, which is critical for reproducible experimental outcomes. The causality behind each step is explained to provide a deeper understanding of the protocol.

Introduction

4,6-bis(benzylthio)hexanoic acid is a synthetic organic compound with potential applications in various research fields, including but not limited to, its use as an intermediate in the synthesis of more complex molecules. Due to its hydrophobic nature, DMSO is a common and effective solvent for creating stock solutions of such compounds for use in biological assays and other experimental settings. Proper preparation of these stock solutions is a foundational step for any successful study. This guide provides a detailed, field-proven protocol for the solubilization and storage of 4,6-bis(benzylthio)hexanoic acid in DMSO, emphasizing best practices to maintain compound stability and ensure experimental accuracy.

Materials and Equipment

Reagents
  • 4,6-bis(benzylthio)hexanoic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Inert gas (e.g., Argon or Nitrogen)

Equipment
  • Analytical balance

  • Fume hood

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes and sterile, disposable tips

  • Sterile, amber glass vials with PTFE-lined caps or high-quality polypropylene cryovials

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Safety and Handling Precautions

3.1. 4,6-bis(benzylthio)hexanoic Acid:

  • Handling: Always handle the solid compound and its solutions in a well-ventilated fume hood. Avoid inhalation of dust or aerosols.

  • PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • First Aid: In case of contact with skin, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

3.2. Dimethyl Sulfoxide (DMSO):

DMSO is a powerful solvent that can readily penetrate the skin and may carry dissolved substances with it[2].

  • Handling: Handle DMSO in a fume hood. Avoid contact with skin and eyes.

  • Toxicity: While DMSO itself has low toxicity, it can enhance the absorption of other hazardous materials.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

Physicochemical Properties (Estimated)

Due to the lack of specific data for 4,6-bis(benzylthio)hexanoic acid, the properties of the closely related 6,8-bis(benzylthio)octanoic acid are provided as an estimate.

PropertyEstimated Value (based on 6,8-bis(benzylthio)octanoic acid)Reference
Molecular Weight ~362.5 g/mol (calculated)N/A
Appearance White to off-white solid[2]
Melting Point ~70 °C[2]
Solubility in DMSO ≥ 100 mM

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 4,6-bis(benzylthio)hexanoic acid in DMSO. The concentration can be adjusted based on experimental needs.

Pre-Preparation
  • Acclimatize Reagents: Allow the vial containing solid 4,6-bis(benzylthio)hexanoic acid and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Prepare Workspace: Ensure the fume hood is clean and all necessary equipment is readily available.

Step-by-Step Procedure
  • Weighing the Compound:

    • Tare a sterile, amber glass vial on the analytical balance.

    • Carefully weigh the desired amount of 4,6-bis(benzylthio)hexanoic acid into the vial. For example, to prepare 1 mL of a 100 mM solution, weigh out 36.25 mg of the compound.

  • Adding the Solvent:

    • In the fume hood, add the calculated volume of anhydrous DMSO to the vial containing the compound. For a 100 mM solution, if you weighed 36.25 mg, add 1 mL of DMSO.

    • It is recommended to add approximately 90% of the final volume of DMSO initially, mix, and then add the remaining volume to reach the final concentration.

  • Solubilization:

    • Tightly cap the vial.

    • Vortexing: Vortex the solution for 1-2 minutes. Visually inspect for any undissolved particles.

    • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes.

    • Gentle Warming (with caution): If sonication is insufficient, the solution can be gently warmed in a 37°C water bath for a short period. Avoid excessive heat, as it may degrade the compound.

  • Final Checks and Aliquoting:

    • Once the compound is completely dissolved, visually inspect the solution for any precipitates or cloudiness. The solution should be clear.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene cryovials.

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage start Start weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex check1 Completely Dissolved? vortex->check1 sonicate Sonicate check1->sonicate No aliquot Aliquot into Vials check1->aliquot Yes check2 Completely Dissolved? sonicate->check2 warm Gentle Warming (37°C) check2->warm No check2->aliquot Yes check3 Completely Dissolved? warm->check3 check3->aliquot Yes finish End check3->finish No (Consult PI) store Store at -20°C or -80°C aliquot->store store->finish

Caption: Workflow for the preparation of 4,6-bis(benzylthio)hexanoic acid stock solution.

Storage and Stability

6.1. Short-Term Storage:

For daily use, the stock solution can be stored at 2-8°C for a few days. However, it is crucial to monitor for any signs of precipitation.

6.2. Long-Term Storage:

For long-term storage, the aliquoted stock solution should be stored at -20°C or -80°C. Storing under an inert gas atmosphere can further enhance stability by minimizing oxidation. Studies on a variety of compounds stored in DMSO have shown good stability over extended periods at low temperatures.

6.3. Freeze-Thaw Cycles:

Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. The use of single-use aliquots is the most effective strategy to mitigate this.

Quality Control

To ensure the accuracy of your experiments, it is good practice to periodically check the concentration and integrity of your stock solution, especially if it has been stored for an extended period. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable method for the preparation of 4,6-bis(benzylthio)hexanoic acid stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, leading to more accurate and reproducible experimental results. The emphasis on safety, proper technique, and appropriate storage conditions is paramount for the successful use of this compound in a research setting.

References

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]

  • Universitas Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Bis(methylthio)hexanoic acid. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–299. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Bis(benzylthio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Bis(benzylthio)hexanoic acid (specifically, 4,6-bis(benzylthio)hexanoic acid) is a highly specialized organic intermediate utilized in the synthesis of 1,2-dithiolane compounds and lipoic acid analogs. These downstream derivatives are critical in oncology and targeted therapeutics, particularly in the research of mutant EGFR-mediated diseases .

In drug development and chemical manufacturing, ensuring the purity of this intermediate is paramount. Impurities or unreacted precursors can severely impact the yield and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed for the precise detection, quantification, and purity assessment of bis(benzylthio)hexanoic acid.

Scientific Principles & Method Rationale

As an application scientist, developing a reliable chromatographic method requires moving beyond generic protocols to understand the specific physicochemical causality of the analyte. Bis(benzylthio)hexanoic acid presents unique structural features that dictate our experimental design:

Stationary Phase Causality

The molecule possesses two bulky, non-polar benzylthio groups attached to an aliphatic hexanoic acid backbone. This structure imparts significant hydrophobicity. A high-carbon-load C18 reversed-phase column is the optimal choice, as the hydrophobic stationary phase provides the necessary dispersive interactions to retain the benzylthio moieties effectively, preventing premature elution in the void volume.

Mobile Phase pH & Ionization Control

The terminal carboxylic acid group on the hexanoic chain has an estimated pKa of ~4.5 to 4.8.

  • The Problem: If the mobile phase pH is near or above this pKa (e.g., neutral water), the carboxylic acid exists in a dynamic equilibrium between its protonated (-COOH) and ionized (-COO⁻) states. This dual-state elution causes severe peak tailing, split peaks, and irreproducible retention times.

  • The Solution: We must force the molecule into a single, neutral state. By acidifying the mobile phase to a pH of ~2.5 using 0.1% Trifluoroacetic Acid (TFA), the ionization of the carboxylate group is completely suppressed. The molecule remains fully protonated, ensuring sharp, symmetrical peaks and reproducible hydrophobic retention.

pH_Causality A Mobile Phase pH > pKa (~4.8) (Neutral/Alkaline) C Carboxylic Acid Ionized (-COO⁻) A->C B Mobile Phase pH < pKa (~2.5) (Acidic, 0.1% TFA) D Carboxylic Acid Protonated (-COOH) B->D E Poor Retention, Peak Tailing, Split Peaks C->E F Strong Hydrophobic Retention, Sharp Symmetrical Peaks D->F

Causality diagram illustrating the effect of mobile phase pH on analyte ionization and peak shape.

Detection Wavelength Selection

The compound features thioether linkages and aromatic benzyl rings. Benzylthio-containing compounds typically exhibit strong UV absorption in the 220–260 nm range due to π-π* and n-π* electronic transitions . We utilize dual-wavelength detection: 220 nm as the primary wavelength to capture the high-absorbance carbonyl and thioether bonds for maximum sensitivity, and 254 nm as a secondary wavelength to specifically track the aromatic benzyl rings, aiding in peak purity confirmation.

Experimental Protocol

The following step-by-step methodology outlines the preparation and execution of the HPLC analysis.

Reagents and Materials
  • Bis(benzylthio)hexanoic acid reference standard (Purity ≥ 98.0%)

  • Acetonitrile (ACN), HPLC Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), LC-MS Grade

Sample Preparation Workflow
  • Diluent Preparation : Prepare a mixture of Acetonitrile and Ultrapure Water in a 50:50 (v/v) ratio.

  • Stock Solution : Accurately weigh 10.0 mg of the bis(benzylthio)hexanoic acid standard into a 10 mL volumetric flask. Dissolve the solid completely in 5 mL of ACN (to overcome its hydrophobicity), then bring to volume with the diluent. (Final Concentration: 1.0 mg/mL).

  • Working Standard : Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. (Final Concentration: 100 µg/mL).

  • Filtration : Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial to remove any particulate matter.

HPLC_Workflow A Sample Preparation (Dissolve in ACN/H2O) B System Equilibration (C18 Column, Acidic Mobile Phase) A->B C Sample Injection (10 µL) B->C D Gradient Elution (Water/ACN + 0.1% TFA) C->D E UV Detection (220 nm & 254 nm) D->E F Data Analysis (Peak Integration & Quantification) E->F

Experimental workflow for the HPLC analysis of bis(benzylthio)hexanoic acid.

Chromatographic Conditions

To ensure the elution of the highly hydrophobic analyte while effectively washing out strongly retained synthesis impurities, a gradient elution program is employed.

Table 1: Core Chromatographic Parameters

ParameterSpecification
Column C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (Primary) and 254 nm (Secondary)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.06040Initial Hold
5.06040Isocratic Hold
15.01090Linear Ramp (Analyte Elution)
20.01090High Organic Wash (Impurity Removal)
21.06040Return to Initial Conditions
25.06040Column Re-equilibration

System Suitability & Self-Validation

A robust analytical method must be a self-validating system. Prior to analyzing unknown samples or reaction mixtures, System Suitability Testing (SST) must be performed to verify that the chromatographic system is operating within acceptable parameters.

Inject the 100 µg/mL working standard six times consecutively. Proceed with sample analysis only if the system meets the criteria outlined in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) RSD ≤ 1.0% (n=6)Ensures pump precision and stable column equilibration.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler injection precision and detector stability.
Tailing Factor (T) 0.8 – 1.5Confirms successful suppression of carboxylic acid ionization.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and optimal mass transfer.

References

  • Title: 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions (US10246444B2)
  • Title : The compound 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione leads to apoptotic cell death by increasing the cellular reactive oxygen species levels in Ras-mutated liver cancer cells Source : National Institutes of Health (NIH) / PubMed Central URL : [Link]

Application Note: Comprehensive Profiling of Pyruvate Dehydrogenase (PDH) Inhibition in Tumor Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The Pyruvate Dehydrogenase Complex (PDH) is the metabolic gatekeeper linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] In tumor cells, PDH is frequently inhibited via phosphorylation by Pyruvate Dehydrogenase Kinases (PDKs), driving the "Warburg Effect" (aerobic glycolysis). Conversely, novel chemotherapeutics (e.g., CPI-613/Devimistat) aim to target mitochondrial metabolism by mimicking lipoate intermediates, causing hyperphosphorylation and subsequent collapse of mitochondrial function.

Testing PDH inhibition requires a multi-modal approach. Relying solely on one metric (e.g., protein expression) is insufficient because PDH is regulated post-translationally.[2] This guide outlines a self-validating triad of assays:

  • Direct Enzymatic Output: Immunocapture-based NADH generation.

  • Regulatory State: Phosphorylation status of the E1

    
     subunit (Ser293).
    
  • Functional Consequence: Mitochondrial respiration dependency (Seahorse XF).[3]

Mechanism of Action & Signaling Pathway

To design a robust assay, one must understand the regulatory loop. PDH converts Pyruvate to Acetyl-CoA.[2][4][5] It is inactivated when PDKs phosphorylate the E1


 subunit at Ser293, Ser300, or Ser232.[2] Phosphatases (PDPs) reverse this.
  • Inhibitor Mechanism (e.g., CPI-613): Acts as a catalytic mimetic, tricking PDKs into a hyper-active state, permanently phosphorylating and locking PDH in an "off" state.

Visualization: PDH Regulation and Inhibition Logic

PDH_Pathway Pyruvate Pyruvate PDH_Active PDH Complex (Active) Pyruvate->PDH_Active PDH_Inactive PDH Complex (Inactive/Phosphorylated) PDH_Active->PDH_Inactive Phosphorylation (Ser293) AcetylCoA Acetyl-CoA (TCA Cycle Entry) PDH_Active->AcetylCoA Decarboxylation PDH_Inactive->PDH_Active Dephosphorylation PDK PDKs (Kinases) PDK->PDH_Inactive Catalyzes PDP PDPs (Phosphatases) PDP->PDH_Active Catalyzes Inhibitor PDH Inhibitors (e.g., CPI-613) Inhibitor->PDK Hyper-activates

Figure 1: The PDH regulatory cycle. Inhibitors like CPI-613 hijack PDKs to lock PDH in an inactive, phosphorylated state, blocking Acetyl-CoA production.

Strategic Experimental Workflow

Assay TypeMethodologyReadoutThroughputSpecificity
Direct Activity Immunocapture + Dye ReductionVmax (mOD/min)Medium (96-well)High (Isolates Complex)
Regulatory State Western Blotp-Ser293 / Total PDHLowHigh (Mechanistic proof)
Functional Seahorse XF (Fuel Flex)OCR Dependency (%)HighMedium (Physiological context)

Protocol 1: Immunocapture Enzymatic Activity Assay

The Gold Standard for Specificity. Why this method? Standard tissue homogenates contain cytosolic LDH and other NADH-consuming enzymes that create high background noise. Immunocapture isolates the PDH complex on a plate before adding substrate, ensuring the signal comes only from PDH.

Materials
  • Kit: PDH Enzyme Activity Microplate Assay (e.g., Abcam ab109902).

  • Lysis Buffer: Detergent-free or mild detergent (Lauryl Maltoside) is critical. Do not use RIPA ; SDS denatures the quaternary structure of the complex (E1-E2-E3), destroying activity.

  • Sample: 1-5 x 10⁶ tumor cells per condition.

Step-by-Step Procedure
  • Treatment: Treat tumor cells with vehicle or PDH inhibitor (e.g., CPI-613, 50-200 µM) for desired duration (usually 2-24 hours).

  • Lysis (Critical Step):

    • Wash cells 2x with ice-cold PBS.

    • Add 200 µL of Lauryl Maltoside extraction buffer (supplied in kit) containing protease inhibitors.

    • Incubate on ice for 20 minutes. Vortex intermittently.[6]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect supernatant.

  • Immunocapture:

    • Add 200 µL of sample lysate (adjusted to 0.5 - 1 mg/mL protein) to the anti-PDH coated microplate.

    • Incubate for 3 hours at Room Temperature (RT) with gentle shaking.

  • Wash:

    • Empty wells. Wash 2x with 300 µL 1X Stabilizer Buffer. This removes all cytosolic contaminants (LDH).

  • Activity Reaction:

    • Add 200 µL of Assay Solution (containing Pyruvate, NAD+, and Reporter Dye).

    • Measurement: Immediately read OD 450nm in kinetic mode (every 30 seconds for 15-30 minutes).

  • Calculation:

    • Calculate slope (mOD/min) in the linear range.

    • Inhibition % =

      
      
      

Protocol 2: Assessing Phosphorylation Status (Western Blot)

The Mechanistic Validation. Why this method? To confirm that the loss of activity (Protocol 1) is due to specific regulation (e.g., PDK activation) and not just protein degradation.

Materials
  • Primary Antibody: Anti-PDH-E1

    
     (pSer293) [e.g., Abcam ab177461 or Cell Signaling #31866].
    
  • Loading Control: Anti-Total PDH-E1

    
    .
    
  • Lysis Buffer: RIPA Buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate). Note: Here, RIPA is acceptable because we want to denature the protein for SDS-PAGE.

Step-by-Step Procedure
  • Lysis: Lyse treated cells in RIPA + Phosphatase Inhibitors.

  • PAGE: Load 20-30 µg of protein on a 10-12% SDS-PAGE gel.

  • Transfer: Transfer to PVDF membrane.

  • Blocking: Block with 5% BSA (Phospho-antibodies often bind non-specifically to milk casein).

  • Incubation:

    • Probe with Anti-pSer293 (1:1000) overnight at 4°C.

    • Probe duplicate blot or strip/re-probe for Total PDH.

  • Analysis:

    • Interpretation: A successful PDH inhibitor (like CPI-613) will show a significant increase in pSer293 band intensity compared to total PDH, indicating the complex is locked in the inactive state.

Protocol 3: Metabolic Flux Analysis (Seahorse XF)

The Functional Consequence. Why this method? It measures the cell's dependency on the PDH pathway for survival.

Workflow Logic

We use the Seahorse XF Mito Fuel Flex Test . This assay measures Oxygen Consumption Rate (OCR) while injecting specific inhibitors.[3]

  • Target Inhibitor: UK5099 (Blocks Mitochondrial Pyruvate Carrier, effectively starving PDH of substrate).

Step-by-Step Procedure
  • Seeding: Plate tumor cells (10k-30k/well) in XF96 cell culture microplates. Allow adherence overnight.

  • Pre-treatment: Treat cells with your PDH inhibitor (drug candidate) for 24h prior to the assay.

  • Assay Day:

    • Wash cells with XF Assay Medium (pH 7.4, containing Glucose, Pyruvate, Glutamine).

    • Incubate in non-CO2 incubator for 1 hour.

  • Injection Strategy (Dependency Test):

    • Port A: UK5099 (2 µM). Blocks Glucose/PDH pathway.

    • Port B: BPTES + Etomoxir (Blocks Glutamine + Fatty Acid pathways).[7]

  • Data Analysis:

    • Dependency Calculation:

      
      
      
    • Interpretation: If your drug successfully inhibited PDH during the pre-treatment, the cells should have already shifted away from PDH reliance. Therefore, the acute injection of UK5099 (Port A) will cause a smaller drop in OCR in treated cells compared to controls (who are still relying on PDH).

Visualization: Seahorse Injection Logic

Seahorse_Workflow Basal Basal Respiration (Measure OCR) Inject_UK5099 Inject UK5099 (Blocks Pyruvate Entry) Basal->Inject_UK5099 Drop Drop in OCR? Inject_UK5099->Drop Result_High High Drop: Cell was PDH Dependent (Drug Failed) Drop->Result_High Yes Result_Low Low Drop: Cell already shifted metabolism (Drug Worked) Drop->Result_Low No

Figure 2: Interpreting the Seahorse Fuel Flex assay. A successful PDH inhibitor treatment renders the cells insensitive to acute pyruvate blockade (UK5099) because the pathway is already blocked.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Activity Signal (Protocol 1) Harsh LysisSwitch to Lauryl Maltoside or Tween-20; Avoid SDS/Triton X-100 > 1%.
High Background (Protocol 1) Cytosolic ContaminationEnsure thorough washing of the immunocapture plate before adding substrate.
Weak Phospho-Signal (Protocol 2) Phosphatase ActivityAdd Phosphatase Inhibitor Cocktail immediately upon lysis. Keep lysates cold.
No OCR Drop (Protocol 3) Warburg EffectSome tumor lines are naturally glycolytic. Force OXPHOS by using Galactose media instead of Glucose.

References

  • Cornerstone Pharmaceuticals. (n.d.). CPI-613® (devimistat): Mechanism of Action.[8][9][10][11] Retrieved from [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Mito Fuel Flex Test Kit User Manual. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells. Retrieved from [Link]

Sources

alpha-ketoglutarate dehydrogenase (KGDH) inhibition protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Alpha-Ketoglutarate Dehydrogenase (KGDH) Inhibition: Application Notes and Protocols

Authored by Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the alpha-ketoglutarate dehydrogenase (KGDH) complex, its significance as a therapeutic target, and detailed protocols for the study of its inhibition. The content herein is structured to provide not just procedural steps, but also the scientific rationale underpinning these methodologies, ensuring robust and reproducible experimental outcomes.

Foundational Understanding: The Alpha-Ketoglutarate Dehydrogenase Complex (KGDH)

The alpha-ketoglutarate dehydrogenase complex (KGDHC or OGDC) is a critical mitochondrial multienzyme complex that catalyzes the fourth, rate-limiting step of the tricarboxylic acid (TCA) cycle.[1][2] It orchestrates the irreversible oxidative decarboxylation of alpha-ketoglutarate (α-KG) to succinyl-CoA, a reaction coupled with the reduction of NAD+ to NADH.[3][4]

Molecular Architecture

KGDH is a sophisticated molecular machine composed of multiple copies of three distinct enzymes:

  • E1 (α-ketoglutarate dehydrogenase or 2-oxoglutarate dehydrogenase): This thiamine pyrophosphate (TPP)-dependent subunit is responsible for the decarboxylation of α-KG.[1]

  • E2 (dihydrolipoamide succinyltransferase): The core of the complex, E2 transfers the succinyl group from TPP to coenzyme A (CoA), forming succinyl-CoA. This process involves a lipoic acid cofactor.[5]

  • E3 (dihydrolipoamide dehydrogenase): This flavoprotein (FAD-dependent) subunit re-oxidizes the reduced lipoic acid on E2 and, in the process, reduces NAD+ to NADH.[5][6]

The coordinated action of these subunits is essential for the efficient conversion of α-KG and the production of reducing equivalents for the electron transport chain.[5]

KGDH_Complex cluster_TCA TCA Cycle cluster_KGDH KGDH Complex AKG α-Ketoglutarate E1 E1 (KGDH) Cofactor: TPP AKG->E1 CO₂ SuccinylCoA Succinyl-CoA E2 E2 (DLST) Cofactor: Lipoic Acid, CoA E1->E2 Succinyl-dihydrolipoamide E2->SuccinylCoA CoA E3 E3 (DLD) Cofactor: FAD, NAD+ E2->E3 Reduced Lipoic Acid E3->E2 Oxidized Lipoic Acid NAD_NADH NAD⁺ → NADH E3->NAD_NADH NAD⁺ → NADH

Caption: The KGDH complex catalyzes the conversion of α-KG to Succinyl-CoA.

A Hub of Metabolic Regulation and Disease

KGDH is more than a simple metabolic enzyme; it is a central hub for cellular signaling and homeostasis.[1][2] Its activity is tightly regulated by the cell's energy state, with inhibition by its products, NADH and succinyl-CoA, and allosteric activation by Ca2+.[6] The complex is also a significant source of mitochondrial reactive oxygen species (ROS) and is itself highly sensitive to oxidative stress, making it a key player in redox signaling.[6][7]

Dysregulation of KGDH activity is implicated in a host of pathologies, including:

  • Neurodegenerative Diseases: Reduced KGDH activity is a consistent feature in Alzheimer's and Parkinson's diseases, contributing to the metabolic deficits observed in these conditions.[4][8][9]

  • Cancer: Cancer cells often exhibit metabolic plasticity, and KGDH inhibition can force a shift towards reductive metabolism to support lipid synthesis and tumor growth.[10][11] This makes KGDH a promising target for cancer therapeutics.[12]

  • Ischemia-Reperfusion Injury: KGDH is particularly vulnerable to the oxidative stress that occurs during ischemia-reperfusion, and its inactivation exacerbates cellular damage.[6]

Principles of KGDH Inhibition Assays

The primary method for assessing KGDH inhibition involves measuring the rate of NADH production. The catalytic reaction is:

α-Ketoglutarate + NAD+ + CoA → Succinyl-CoA + NADH + H+ + CO₂ [3]

The increase in NADH concentration can be monitored directly by its absorbance at 340 nm or, more commonly, through a coupled enzymatic reaction where NADH reduces a probe to generate a colorimetric or fluorometric signal.[4][13] Commercially available kits typically utilize a developer enzyme that transfers electrons from NADH to a probe like WST-8, producing a yellow color measured at ~450 nm.[14][15]

Application Note 1: In Vitro Characterization of KGDH Inhibitors

This protocol is designed for the screening and characterization of putative KGDH inhibitors using purified enzyme or mitochondrial lysates.

Causality and Experimental Design

The objective is to determine an inhibitor's IC₅₀ (half-maximal inhibitory concentration) by measuring KGDH activity across a range of inhibitor concentrations. A self-validating experiment requires meticulous controls:

  • Negative Control (No Inhibitor): Establishes the baseline 100% enzyme activity (Vmax).

  • Vehicle Control: Ensures that the solvent used to dissolve the inhibitor (e.g., DMSO) does not affect enzyme activity.

  • Positive Control: A known KGDH inhibitor (e.g., succinyl phosphonate) to validate the assay's responsiveness.

  • Blank (No Enzyme/Substrate): Accounts for background absorbance from the reaction components.[16]

InVitro_Workflow In Vitro KGDH Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - KGDH Assay Buffer - KGDH Substrate Mix (α-KG, CoA, NAD+) - KGDH Enzyme (or lysate) - Inhibitor dilutions A1 Add Inhibitor dilutions and Vehicle Control to wells P1->A1 A2 Add KGDH Enzyme (pre-incubate if necessary) A1->A2 A3 Initiate reaction by adding Substrate Mix & Developer A2->A3 A4 Incubate at 37°C A3->A4 A5 Measure Absorbance (450 nm) in kinetic mode for 10-60 min A4->A5 D1 Calculate reaction rate (V) (ΔAbsorbance / Δtime) A5->D1 D2 Normalize rates to Vehicle Control (% Inhibition) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC₅₀ using non-linear regression D3->D4

Caption: Workflow for determining the IC₅₀ of a KGDH inhibitor in vitro.

Detailed Step-by-Step Protocol

This protocol is adapted from commercially available colorimetric assay kits.[13][16][17]

1. Reagent Preparation:

  • KGDH Assay Buffer: Prepare a buffer containing ~50 mM potassium phosphate, pH 7.5, with 1 mM MgCl₂ and 0.2 mM TPP. Allow to warm to room temperature before use.
  • NADH Standard: Reconstitute lyophilized NADH to a stock concentration of 1.25 mM in ultrapure water. Prepare a standard curve by diluting this stock in assay buffer to generate standards from 0 to 12.5 nmol/well.[17]
  • KGDH Substrate Solution: Reconstitute the substrate (typically α-KG and CoA) as per the manufacturer's instructions.
  • KGDH Developer: Reconstitute the developer enzyme in water.
  • Sample Preparation: Homogenize tissue (~10 mg) or cells (~1x10⁶) in 100 µL of ice-cold KGDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C. The supernatant is the sample lysate.[16][17] For cleaner preparations, mitochondrial isolation is recommended.
  • Inhibitor Stock: Prepare a high-concentration stock of the inhibitor in a suitable solvent (e.g., DMSO). Create serial dilutions in assay buffer for the dose-response curve.

2. Assay Procedure (96-Well Plate Format):

  • Add 5-50 µL of sample lysate or purified KGDH to duplicate wells. Adjust the total volume in each well to 50 µL with KGDH Assay Buffer.
  • For inhibitor wells, add a fixed volume (e.g., 10 µL) of each inhibitor dilution. For vehicle control wells, add 10 µL of the inhibitor solvent. For negative control wells, add 10 µL of assay buffer.
  • Sample Blank: For each sample, prepare a corresponding blank well that will receive the sample but not the KGDH substrate. This corrects for background NADH production.[16]
  • Prepare the Reaction Mix for the number of wells required:
  • KGDH Assay Buffer: 46 µL
  • KGDH Developer: 2 µL
  • KGDH Substrate: 2 µL
  • Add 50 µL of the Reaction Mix to each well (except the NADH standards) to initiate the reaction. For sample blank wells, use a mix that omits the KGDH Substrate.
  • Immediately place the plate in a microplate reader set to 37°C.
  • Measure the absorbance at 450 nm in kinetic mode, taking readings every 1-2 minutes for 10-60 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA450/min).
  • Subtract the rate of the sample blank from the corresponding sample rate.
  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Application Note 2: Cell-Based Assessment of KGDH Inhibition

This protocol assesses KGDH inhibition within intact cells by measuring the accumulation of its substrate, α-ketoglutarate. This provides a more physiologically relevant context, accounting for cell permeability and off-target effects of the inhibitor.

Causality and Experimental Design

The central principle is that inhibiting KGDH will cause its direct substrate, α-KG, to accumulate upstream of the metabolic block.[18][19] This accumulation can be quantified using a specific α-KG assay kit. Controls are essential to validate the findings:

  • Untreated Cells: Baseline α-KG levels.

  • Vehicle-Treated Cells: Controls for any effects of the inhibitor's solvent on cellular metabolism.

  • Positive Control Inhibitor: Treatment with a known, cell-permeable KGDH inhibitor (e.g., triethyl succinyl phosphonate, TESP) to confirm the expected metabolic shift.[5][20]

Cell_Inhibition_Pathway Glutamate Glutamate AKG α-Ketoglutarate Glutamate->AKG Glutamate Dehydrogenase KGDH KGDH AKG->KGDH SuccinylCoA Succinyl-CoA KGDH->SuccinylCoA TCA Cycle → Inhibitor KGDH Inhibitor (e.g., TESP, CPI-613) Inhibitor->KGDH

Caption: Inhibition of KGDH leads to the accumulation of α-Ketoglutarate.

Detailed Step-by-Step Protocol

1. Cell Culture and Treatment:

  • Plate cells (e.g., SH-SY5Y, HeLa, or a relevant cancer cell line) in 6-well plates and grow to ~80-90% confluency.
  • Prepare fresh media containing the desired concentrations of the KGDH inhibitor and the vehicle control.
  • Aspirate the old media and replace it with the treatment media. Incubate for a duration determined by preliminary time-course experiments (e.g., 2-24 hours).

2. Metabolite Extraction:

  • After incubation, place the plate on ice and aspirate the media.
  • Wash the cells twice with ice-cold PBS.
  • Add 500 µL of an ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.
  • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
  • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
  • Centrifuge at 13,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant, which contains the metabolites, to a new tube. Evaporate the solvent using a vacuum concentrator.
  • The dried metabolite pellet can be stored at -80°C or reconstituted immediately for the assay.

3. α-Ketoglutarate Quantification:

  • Reconstitute the dried metabolite pellet in the assay buffer provided with a commercial α-Ketoglutarate Assay Kit (e.g., from Cell Biolabs or Cayman Chemical).[21][22]
  • Perform the α-KG assay according to the manufacturer's instructions. This typically involves preparing an α-KG standard curve and incubating samples with an enzyme mix that leads to the production of a colorimetric or fluorometric signal proportional to the α-KG concentration.
  • Read the absorbance or fluorescence on a microplate reader.

4. Data Analysis:

  • Determine the concentration of α-KG in each sample by interpolating from the standard curve.
  • Normalize the α-KG concentration to the total protein content or cell number from a parallel well to account for differences in cell density.
  • Compare the normalized α-KG levels between untreated, vehicle-treated, and inhibitor-treated groups using appropriate statistical tests (e.g., ANOVA or t-test).

Compendium of KGDH Inhibitors

The selection of an appropriate inhibitor is crucial for experimental success. The table below summarizes common inhibitors, their mechanisms, and typical applications.

Inhibitor NameMechanism of ActionTypical Application / NotesReferences
Succinyl Phosphonate (SP) Competitive inhibitor; α-KG analog.Highly specific. Used in isolated mitochondria and neuronal cultures. Low cell permeability.[18][23]
TESP / CESP Cell-permeable pro-drugs of SP.Used for KGDH inhibition in intact cells and in vivo models.[5][20]
CPI-613 (Devimistat) Lipoic acid analog; induces redox-mediated inactivation of the E2 subunit.Broadly inhibits keto-acid dehydrogenases (PDH and KGDH). In clinical trials for cancer.[7][12][24][25]
(S)-2-[(2,6-dichlorobenzoyl) amino] succinic acid (AA6) Competitive KGDH inhibitor.Investigated for its ability to increase intracellular α-KG and impact epigenetics in cancer.[19]
Hydrogen Peroxide (H₂O₂) Oxidizes critical sulfhydryl groups, particularly on the E2 lipoic acid cofactor.Used to model oxidative stress-induced KGDH inhibition. Aconitase is more sensitive to H₂O₂.[6][26][27]

References

  • Structure and function of the α-ketoglutarate dehydrogenase complex... - ResearchGate. Available from: [Link]

  • Tretter L, Adam-Vizi V. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. Philos Trans R Soc Lond B Biol Sci. 2005;360(1464):2335-2345. Available from: [Link]

  • Bunik VI, Gibson GE. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration. Int J Mol Sci. 2022;23(20):12403. Available from: [Link]

  • Zachar Z, Marecek J, Maturo C, et al. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process. Oncotarget. 2014;5(11):3610-3628. Available from: [Link]

  • Payne RM. Alpha-ketoglutarate dehydrogenase deficiency. MedLink Neurology. 2023. Available from: [Link]

  • Yang Y, Ye D. Targeting 2-oxoglutarate dehydrogenase for cancer treatment. Pharmacol Res. 2020;161:105136. Available from: [Link]

  • Norkute A, Toleikis A, Juodka B, et al. Consequences of the α-Ketoglutarate Dehydrogenase Inhibition for Neuronal Metabolism and Survival: Implications for Neurodegenerative Diseases. Current Alzheimer Research. 2012;9(10):1164-1175. Available from: [Link]

  • Mailloux RJ. Targeted Redox Regulation α-Ketoglutarate Dehydrogenase Complex for the Treatment of Human Diseases. Int J Mol Sci. 2025;26(9):4954. Available from: [Link]

  • Oxoglutarate dehydrogenase complex. Wikipedia. Available from: [Link]

  • Alpha-Ketoglutarate Dehydrogenase Complex Mechanism | Biochemistry. YouTube. Available from: [Link]

  • Gaude E, Frezza C. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity. Cell Metab. 2017;25(2):224-226. Available from: [Link]

  • Zachar Z, Marecek J, Maturo C, et al. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process. Oncotarget. 2014. Available from: [Link]

  • Koike K, Koike M. Measurement of alpha-ketoglutarate dehydrogenase activity in tissue extracts and human platelets using reversed-phase high-performance liquid chromatography. Anal Biochem. 1993;213(1):18-23. Available from: [Link]

  • Nulton-Persson AC, Szweda LI. Inactivation and Reactivation of the Mitochondrial α-Ketoglutarate Dehydrogenase Complex. J Biol Chem. 2001;276(27):25438-25444. Available from: [Link]

  • Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit. Creative BioMart. Available from: [Link]

  • Gross MI, Demo SD, Dennison JB, et al. Clinical development of metabolic inhibitors for oncology. J Clin Invest. 2022;132(1):e148967. Available from: [Link]

  • α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit (E-BC-K083-M). Elabscience. Available from: [Link]

  • Atlante S, Visintin A, Marini E, et al. α-ketoglutarate dehydrogenase inhibition counteracts breast cancer-associated lung metastasis. Cell Death Dis. 2018;9(6):664. Available from: [Link]

  • α-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit. BioVision. Available from: [Link]

  • Bunik VI, Gibson GE. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration. Int J Mol Sci. 2022. Available from: [Link]

  • Dysregulation of mitochondrial α-ketoglutarate dehydrogenase leads to elevated lipid peroxidation in CHCHD2-linked Parkinson's disease models. Nat Commun. 2025;16(1):1731. Available from: [Link]

  • Tretter L, Adam-Vizi V. Inhibition of Krebs Cycle Enzymes by Hydrogen Peroxide: A Key Role of α-Ketoglutarate Dehydrogenase in Limiting NADH Production under Oxidative Stress. J Neurosci. 2000;20(24):8972-8979. Available from: [Link]

  • Mailloux RJ. Alpha-ketoglutarate dehydrogenase: more than just a TCA cycle enzyme. Arch Biochem Biophys. 2026:109249. Available from: [Link]

  • α-Ketoglutarate Assay Kit (Colorimetric). Cell Biolabs, Inc. Available from: [Link]

  • Elabscience®α-Ketoglutarate Dehydrogenase(α-KGDH) Activity Assay Kit. Elabscience. Available from: [Link]

  • Mailloux RJ, McBride SL, Poirier C. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. Arch Biochem Biophys. 2024;756:109943. Available from: [Link]

  • Norkute A, Toleikis A, Juodka B, et al. Consequences of the α-Ketoglutarate Dehydrogenase Inhibition for Neuronal Metabolism and Survival: Implications for Neurodegenerative Diseases. Request PDF. Available from: [Link]

  • Bunik VI, Gibson GE. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration. Int J Mol Sci. 2022;23(20):12403. Available from: [Link]

Sources

Application Note: Synergistic Effects of 4,6-Bis(benzylthio)hexanoic Acid with Chemotherapy

[1][2]

Executive Summary & Scientific Rationale

4,6-bis(benzylthio)hexanoic acid (BBTHA) is a synthetic lipoic acid derivative and a structural analog of the clinical-stage metabolic inhibitor Devimistat (CPI-613) .[1][2] While Devimistat (6,8-bis(benzylthio)octanoic acid) targets the Pyruvate Dehydrogenase Complex (PDC) and

12

The Core Synergistic Thesis: Tumor cells, particularly in pancreatic cancer, AML, and EGFR-mutant NSCLC, exhibit metabolic plasticity.[1][2] Chemotherapy (e.g., Gemcitabine, Cisplatin) often fails because tumors upregulate mitochondrial oxidative phosphorylation (OXPHOS) to survive genotoxic stress.[1][2] BBTHA is hypothesized to function as a mitochondrial sensitizer :

  • Metabolic Blockade: It mimics the catalytic intermediates of the TCA cycle, inhibiting PDC/KGDH.[1][2]

  • ROS Surge: Inhibition leads to a catastrophic accumulation of Reactive Oxygen Species (ROS).[1][2]

  • Chemo-Sensitization: The metabolic stress lowers the apoptotic threshold, making cells hypersensitive to DNA-damaging agents (Chemotherapy) or tyrosine kinase inhibitors (TKIs).[1][2]

This guide provides a rigorous framework for evaluating the synergistic potential of BBTHA with standard-of-care chemotherapeutics.[1][2]

Mechanism of Action: Mitochondrial Disruption[1][2]

BBTHA is designed to exploit the altered metabolism of cancer cells (Warburg Effect and reverse-Warburg plasticity).[1][2] Unlike normal cells, tumor cells operate their TCA cycle near saturation.[1][2] BBTHA enters the mitochondria and acts as a "false signal," shutting down the entry points of carbon fuel.[1][2]

Pathway Diagram: The Synergistic Cascade

MOABBTHA4,6-bis(benzylthio)hexanoic acid(BBTHA)MitoMitochondrial MatrixBBTHA->MitoCell EntryPDCPDC / KGDH(TCA Cycle Enzymes)Mito->PDCInhibitionTCATCA Cycle FluxPDC->TCABlocksATPATP Production(Energy Drop)TCA->ATPDecreasesROSROS Accumulation(Redox Stress)TCA->ROSIncreases (Leakage)ApoptosisSynergistic Apoptosis(Cell Death)ATP->ApoptosisSensitizesROS->ApoptosisTriggersChemoChemotherapy(Gemcitabine/Cisplatin)DNADNA Damage(Double Strand Breaks)Chemo->DNAInducesDNA->ApoptosisTriggers

Figure 1: Mechanism of Synergy.[1][2] BBTHA cripples mitochondrial energy production (ATP) and increases oxidative stress (ROS), preventing the cell from repairing the DNA damage caused by chemotherapy.[1][2]

Protocol 1: In Vitro Synergy Screening (Chou-Talalay Method)[1][2]

Objective: Quantify the synergistic interaction between BBTHA and a chemotherapeutic agent (e.g., Gemcitabine) using the Combination Index (CI).

Materials
  • Compound: 4,6-bis(benzylthio)hexanoic acid (Solubility: DMSO ≥ 50 mg/mL).[1][2][3][4]

  • Chemotherapy: Gemcitabine (Nucleoside analog) or Cisplatin (Platinum agent).[1][2]

  • Cell Lines: PANC-1 (Pancreatic), A549 (Lung), or HL-60 (Leukemia).[1][2]

  • Assay: CCK-8 or CellTiter-Glo (ATP-based is preferred for metabolic inhibitors).[1][2]

Experimental Design (Matrix Layout)

Do not use a single fixed dose. Synergy is dose-dependent.[1][2] Use a "Constant Ratio" design.

  • Determine IC50: First, determine the IC50 of BBTHA and Chemotherapy alone for the specific cell line (72h exposure).[1][2]

  • Dosing Matrix:

    • Drug A (BBTHA): 0, 0.25x, 0.5x, 1x, 2x, 4x of its IC50.[1][2]

    • Drug B (Chemo): 0, 0.25x, 0.5x, 1x, 2x, 4x of its IC50.[1][2]

    • Combination: Mix A and B at equipotent ratios (e.g., IC50_A : IC50_B).

Step-by-Step Workflow
  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Preparation: Dissolve BBTHA in DMSO to 50mM stock. Store at -20°C.

    • Critical: Ensure final DMSO concentration in wells is <0.5% to avoid vehicle toxicity.[1][2]

  • Treatment: Add drugs according to the matrix. Incubate for 72 hours.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 1-4h. Measure Absorbance at 450nm.[1][2]

  • Analysis: Use CompuSyn software. Calculate Combination Index (CI) .

Data Interpretation Table
CI ValueInterpretationClinical Implication
< 0.1 Very Strong SynergyHighly desirable; allows massive dose reduction.[1][2]
0.1 - 0.3 Strong SynergyExcellent candidate for combination therapy.[1][2]
0.3 - 0.7 SynergyValid combination.[1][2]
0.9 - 1.1 AdditiveNo benefit over individual drugs.[1][2]
> 1.1 AntagonismSTOP. Drugs interfere with each other.[1][2]

Protocol 2: Metabolic Validation (Seahorse XF Analysis)

Objective: Confirm that BBTHA is indeed inhibiting mitochondrial respiration, thereby validating the mechanism of synergy.[1][2] Synergy without metabolic suppression suggests an off-target effect.[1][2]

Workflow Diagram

SeahorseStep1Seed Cells(XF96 Plate)Step2Treat with BBTHA(4h - 24h)Step1->Step2Step3Mito Stress Test(Oligomycin, FCCP, R/A)Step2->Step3Step4Measure OCR(Oxygen Consumption)Step3->Step4Step5Data Analysis(Basal vs Max Resp)Step4->Step5

Figure 2: Metabolic Flux Workflow. BBTHA treatment should precede the stress test to observe inhibition of basal and maximal respiration.[1][2]

Protocol Details
  • Pre-treatment: Treat cells with BBTHA (at IC50 concentration) for 4–24 hours prior to the assay.[1][2]

    • Note: Unlike acute inhibitors, lipoate analogs may require uptake time to accumulate in the mitochondrial matrix.[1][2]

  • Assay Media: Use unbuffered DMEM (pH 7.4) with Glutamine (2mM) and Pyruvate (1mM).[1][2]

  • Injection Strategy:

    • Port A: Oligomycin (ATP Synthase inhibitor).[1][2]

    • Port B: FCCP (Uncoupler - Max Respiration).[1][2]

    • Port C: Rotenone/Antimycin A (Shut down ETC).[1][2]

  • Expected Result: BBTHA-treated cells should show a significant reduction in Basal Respiration and Spare Respiratory Capacity compared to control, confirming TCA cycle blockade.[1][2]

Protocol 3: Molecular Confirmation (Western Blot)[1][2]

Objective: Prove that the combination induces greater apoptotic signaling and DNA damage than single agents.[1][2]

Key Markers[1][2][3][5]
  • 
    -H2AX:  Marker of DNA Double-Strand Breaks.[1][2]
    
    • Synergy Signal: Massive increase in Combination group vs Chemo alone.[1][2] This proves BBTHA prevents DNA repair.[1][2]

  • Cleaved Caspase-3 / PARP: Markers of irreversible apoptosis.[1][2]

  • p-PDH (Ser293): Phosphorylation of Pyruvate Dehydrogenase (Check for inhibition status).[1][2]

Procedure
  • Treat cells (Control, BBTHA, Chemo, Combo) for 48 hours.[1][2]

  • Lyse in RIPA buffer with phosphatase inhibitors.[1][2]

  • Run SDS-PAGE and transfer to PVDF.[1][2]

  • Primary Antibodies: Anti-gamma H2AX (1:1000), Anti-Cleaved Caspase-3 (1:1000).[1][2]

  • Normalization: Use

    
    -Actin or GAPDH.[1][2]
    

References

  • Compound Source & Identity

    • PubChem/Chemical Vendors: 4,6-bis(benzylthio)hexanoic acid (CAS: 5659-80-3).[1][2][5] Available via suppliers like Bidepharm and BLD Pharm.[1][2]

    • Patent: US Patent 10,246,444 B2. "1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions."[1][2][6][7] (2019).

    • Note: This patent describes the synthesis and anti-cancer utility of the 4,6-bis(benzylthio)hexanoic acid class.[1][2]

  • Mechanism of Action (Analogous)

    • Zachar, Z., et al. (2011).[1][2][8] "Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo."[1][2][8] Journal of Molecular Medicine. (Describes the mechanism of the 6,8-analog, CPI-613).

    • Stuart, S. D., et al. (2014).[1][2] "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process."[1][2][8] Cancer & Metabolism. [1][2]

  • Methodology (Synergy)

    • Chou, T. C. (2010).[1][2] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[1][2]

Troubleshooting & Optimization

Technical Support Center: Minimizing Precipitation of 4,6-Bis(benzylthio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to deliver highly lipophilic small molecules into aqueous biological systems. 4,6-bis(benzylthio)hexanoic acid (CAS 5659-80-3) is a lipoic acid analog that presents severe solubility challenges.

Structurally, this compound features a hexanoic acid backbone flanked by two bulky, non-polar benzylthio groups. While the terminal carboxylic acid provides minor polarity, the massive hydrophobic surface area of the thioether linkages drives rapid aggregation when transitioning from organic solvents to aqueous media . This guide breaks down the thermodynamic causality of this "solvent crash" and provides self-validating protocols to ensure your compound remains in solution.

Troubleshooting FAQs: The Mechanics of Precipitation

Q1: Why does 4,6-bis(benzylthio)hexanoic acid precipitate immediately when I pipette my DMSO stock into cell culture media? A1: You are observing a classic "solvent crash." When a high-concentration DMSO stock is injected directly into water, the DMSO rapidly diffuses into the aqueous phase. This leaves the highly hydrophobic benzylthio molecules stranded without a hydration shell. Because water cannot form hydrogen bonds with the non-polar benzyl rings, the molecules self-associate to minimize their exposed surface area, forming insoluble micro-crystals. To prevent this, you must lower the thermodynamic barrier using a co-solvent gradient or carrier proteins.

Q2: My older DMSO stock solutions seem to precipitate much faster than freshly made ones. What causes this degradation? A2: DMSO is intensely hygroscopic. Every time you open the vial, it absorbs atmospheric moisture. Water molecules strongly hydrogen-bond with the sulfoxide oxygen of DMSO, competitively displacing the 4,6-bis(benzylthio)hexanoic acid. This drastically reduces the solvent's capacity to keep the compound solvated . You must use fresh, anhydrous DMSO (≤0.005% water) and store stocks in tightly sealed, single-use aliquots.

Q3: Does the pH of my assay buffer matter for this specific compound? A3: Critically so. The compound is a hexanoic acid derivative with a pKa of approximately 4.8. At physiological pH (7.4), the terminal carboxylic acid is deprotonated (ionized), providing an amphiphilic character that aids in micelle formation. If your media drops below pH 6.0, a larger fraction of the compound protonates, neutralizing its only hydrophilic moiety and triggering irreversible precipitation. Always buffer your media prior to compound addition.

Quantitative Solubility Profiles

To optimize your experimental design, reference the validated solubility thresholds below. Note that direct dilution is thermodynamically unstable and strictly discouraged.

Formulation StrategyFinal Solvent CompositionMax Achievable ConcentrationStability (at 37°C)Primary Application
Anhydrous Stock 100% DMSO50 mg/mL> 6 months (Desiccated)Long-term storage
Direct Dilution (Crash) 1% DMSO / 99% Media< 0.05 mg/mL< 5 minutes (Precipitates)Not Recommended
Co-Solvent Gradient 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Buffer~2.5 mg/mL24 - 48 hoursCell-free biochemical assays
Protein Complexation 1% DMSO / 10% BSA / 89% Media~0.5 mg/mL48 - 72 hoursIn vitro cell culture assays

Validated Solubilization Protocols

Every robust experimental protocol must be a self-validating system . Do not blindly apply a compound to your cells without confirming its physical state.

Protocol A: The Co-Solvent Step-Down Method (For Biochemical Assays)

Causality: This method prevents the solvent crash by creating a polarity gradient. PEG300 acts as a miscible thermodynamic intermediate, while Tween 80 provides micellar encapsulation, shielding the hydrophobic benzyl groups from the aqueous environment .

  • Stock Preparation: Dissolve the dry powder in fresh, anhydrous DMSO to a concentration of 50 mg/mL.

  • Intermediate Phase: In a clean microcentrifuge tube, add 50 µL of the DMSO stock to 400 µL of PEG300. Vortex continuously for 30 seconds until optically clear.

  • Micellar Phase: Add 50 µL of Tween 80 to the mixture. Vortex vigorously for another 30 seconds.

  • Aqueous Integration: Slowly add 500 µL of warmed (37°C) aqueous buffer (e.g., PBS) dropwise while vortexing.

  • Self-Validation Check: Measure the optical density (OD) of the final 1 mL mixture at 600 nm using a spectrophotometer. An

    
     confirms a stable nano-emulsion. An elevated absorbance indicates light scattering from micro-precipitates, meaning the formulation failed and must be discarded.
    
Protocol B: Carrier Protein Complexation (For In Vitro Cell Culture)

Causality: Bovine Serum Albumin (BSA) contains hydrophobic binding pockets (Sudlow's sites) that naturally chaperone fatty acids and lipoate analogs in aqueous environments. Pre-complexing the compound with BSA prevents self-aggregation and mimics physiological delivery .

  • Carrier Preparation: Prepare a 10% (w/v) fatty-acid-free BSA solution in PBS (pH 7.4). Filter sterilize (0.22 µm) and warm to 37°C.

  • Complexation: Add your DMSO stock of 4,6-bis(benzylthio)hexanoic acid dropwise to the warmed BSA solution under rapid, continuous magnetic stirring. Do not exceed a 1% final DMSO concentration.

  • Incubation: Incubate the mixture at 37°C for 15 minutes to allow stable compound-protein complexes to form.

  • Self-Validation Check: Centrifuge the BSA-complexed solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a visible white pellet forms, the binding capacity of the BSA was exceeded (precipitation occurred). A completely pellet-free tube validates successful complexation.

Solubilization Workflow Diagram

SolubilizationWorkflow Start 4,6-bis(benzylthio)hexanoic acid (Highly Hydrophobic) Stock Dissolve in Anhydrous DMSO Max: 50 mg/mL Start->Stock Decision Select Solubilization Strategy Stock->Decision MethodA Co-Solvent Gradient (PEG300 + Tween 80) Decision->MethodA MethodB Carrier Protein (BSA Complexation) Decision->MethodB StepA1 Mix with 40% PEG300 & 5% Tween 80 MethodA->StepA1 StepB1 Prepare 10% BSA in PBS Warm to 37°C MethodB->StepB1 StepA2 Add 50% Warmed Buffer Dropwise with Vortexing StepA1->StepA2 Validate Validation Check: OD600 < 0.05 or No Pellet StepA2->Validate StepB2 Add DMSO Stock Dropwise (Max 1% Final DMSO) StepB1->StepB2 StepB2->Validate Final Apply to In Vitro Media Validate->Final

Workflow for overcoming solvent crash and validating solubilization of hydrophobic analogs.

References

Technical Support Center: Stability and Handling of 4,6-Bis(benzylthio)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical stability and handling nuances of 4,6-bis(benzylthio)hexanoic acid .

This compound is a highly valuable dithiol precursor utilized in the synthesis of 1,2-dithiolane pharmacophores, which are essential in the development of mutant EGFR inhibitors and lipoic acid derivatives 1. While isolated as a stable solid, its bis-thioether linkages require strict environmental controls to prevent degradation that can catastrophically impact downstream synthetic yields.

The Causality of Room Temperature Degradation

The primary vector of degradation for 4,6-bis(benzylthio)hexanoic acid at room temperature is not the carboxylic acid moiety, but the nucleophilic sulfur atoms within the benzylthio (-S-CH₂-Ph) groups.

At ambient temperatures (20–25°C), atmospheric oxygen—often accelerated by ambient UV/Vis light or trace transition metals from solvent residues—induces a slow, progressive oxidation of the thioether bonds 2. This yields sulfoxide (-SO-) and eventually sulfone (-SO₂-) degradants.

Why this matters synthetically: The standard deprotection of benzyl groups to form the active dithiol requires a dissolving metal reduction (e.g., Na/NH₃ Birch reduction). Oxidized sulfur species are entirely refractory to this reduction mechanism. If your precursor has oxidized on the benchtop, the debenzylation will fail, blocking the subsequent cyclization step and destroying your yield.

DegradationPathway A 4,6-bis(benzylthio)hexanoic acid (Intact Precursor) B Mono/Bis-Sulfoxide (+16 / +32 Da) A->B O2, Light (RT) Photo-oxidation C Sulfone Derivatives (+32 / +64 Da) B->C Prolonged RT Exposure D Failed Debenzylation (Na/NH3 Reduction Blocked) B->D Pathway block C->D Pathway block

Mechanistic degradation pathway of benzylthio groups at room temperature.

Quantitative Stability Profile

To guide your storage and handling protocols, refer to the empirical stability data below. Oxidation rates are directly proportional to oxygen exposure and thermal energy.

Storage ConditionAtmosphereLight ExposureTime to 1% Degradation (

)
Primary Degradant
Room Temp (25°C) Ambient AirAmbient UV/Vis3–5 daysMono-sulfoxide (+16 Da)
Room Temp (25°C) Argon/NitrogenDark>30 daysNone detected
Refrigerated (4°C) Ambient AirDark>6 monthsTrace sulfoxide
Frozen (-20°C) Argon/NitrogenDark>2 yearsNone detected

Troubleshooting Guide & Workflow

Issue: My downstream dithiolane cyclization yield dropped by 40% after leaving the precursor on the benchtop for a week.

  • Root Cause: Photo-oxidation of the thioether. The +16 Da sulfoxide impurity acts as a dead-end in the Birch reduction pathway.

  • Resolution: You must verify the integrity of the batch using LC-MS before proceeding to the debenzylation step. If oxidized, the batch can be rescued via silica gel chromatography, as the sulfoxide is significantly more polar than the intact bis-thioether.

TroubleshootingWorkflow Step1 Perform LC-MS on Stored Compound Decision Are M+16 or M+32 peaks > 2%? Step1->Decision ActionYes Degradation Detected: Purify via Silica Gel Decision->ActionYes Yes ActionNo Compound Intact: Proceed to Cyclization Decision->ActionNo No Step2 Elute with Hexane/EtOAc (Discard polar fractions) ActionYes->Step2

Troubleshooting workflow for identifying and resolving oxidized impurities.

Experimental Protocol: Self-Validating LC-MS Stability Assay

To ensure absolute trustworthiness in your analytical results, this protocol includes a forced degradation control . By intentionally oxidizing a small aliquot, you prove that your specific LC-MS method successfully resolves the sulfoxide degradant from the intact parent mass, eliminating the risk of false negatives due to co-elution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the stored 4,6-bis(benzylthio)hexanoic acid in 1.0 mL of degassed, HPLC-grade acetonitrile.

  • System Validation (Forced Degradation): Transfer 100 µL of the prepared sample into a separate autosampler vial. Add 10 µL of 3% H₂O₂ and incubate at room temperature for 30 minutes. This guarantees the generation of the +16 Da sulfoxide marker.

  • Chromatographic Setup:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection & Analysis: Monitor UV absorbance at 210 nm and 254 nm. Utilize ESI+ MS to extract ion chromatograms for the parent mass (

    
    ) and oxidized masses (
    
    
    
    for mono-sulfoxide,
    
    
    for bis-sulfoxide/sulfone).
  • Data Interpretation: Compare your stored sample against the forced degradation control. If the sample chromatogram shows >2% relative abundance of the +16 Da peak matching the retention time of the control, the batch must be re-purified via silica gel chromatography (Hexane/EtOAc) before downstream use.

Frequently Asked Questions (FAQs)

Q: Does the carboxylic acid moiety degrade at room temperature? A: No. The terminal hexanoic acid is highly stable under standard atmospheric conditions. The instability of this molecule is localized entirely to the nucleophilic thioether bonds.

Q: Is 4,6-bis(benzylthio)hexanoic acid hygroscopic? A: The solid itself is generally non-hygroscopic. However, a common handling error is opening cold-storage vials (-20°C) before they have equilibrated to room temperature. This causes atmospheric moisture to condense on the solid. This moisture harbors dissolved oxygen, which dramatically accelerates the oxidation of the thioether bonds once the vial is resealed.

Q: Can I store the compound in solution at room temperature? A: It is highly discouraged. Solvents like DMSO or chloroform often contain dissolved oxygen or trace peroxides. If you must store it in solution, use strictly degassed solvents, blanket the headspace with Argon, and wrap the flask in aluminum foil to prevent photo-oxidation.

References

  • [1] Title: US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions Source: Google Patents URL:

  • [2] Title: Technical Support Center: Enhancing the Stability of 2-(Benzylthio)-1H-Benzimidazole Derivatives Source: Benchchem URL:

Sources

Technical Support Center: Troubleshooting NMR Analysis of Benzylthio Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NMR-BTFA-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Diagnostic Protocols for Benzylthio-Derivatized Lipids

Introduction: The Scope of Analysis

Benzylthio fatty acid derivatives—specifically benzyl thioesters (fatty acyl-S-benzyl) and S-benzyl fatty acids —are potent tools for metabolic tracking and lipid activation. The benzyl group acts as a distinct UV-chromophore for HPLC and a lipophilic tag for cellular uptake. However, their NMR analysis is prone to specific artifacts: oxidative instability of the sulfur linkage, hydrolysis, and signal overlap in the "methylene envelope."

This guide serves as a dynamic troubleshooting interface. It moves beyond standard assignment to address the causality of spectral anomalies, ensuring your data reflects the sample's true composition, not its degradation.

Section 1: Critical Troubleshooting (Q&A)

Ticket #1: "I see multiple singlets in the benzylic region (3.5 – 4.5 ppm). Which one is my product?"

Diagnosis: This is the most common issue. The benzylic methylene protons (


) are highly sensitive to the oxidation state of the sulfur atom and the nature of the linkage (thioester vs. sulfide).

Resolution Protocol:

  • Identify the Thioester: In a pure fatty acid benzyl thioester (

    
    ), the carbonyl group deshields the benzylic protons relative to a sulfide. Look for a sharp singlet at ~4.15 ppm .
    
  • Rule Out Disulfides: If you used benzyl mercaptan as a reagent, air oxidation rapidly forms dibenzyl disulfide . This appears as a singlet upfield at ~3.60 ppm .

  • Check for Hydrolysis: Hydrolysis releases benzyl mercaptan (

    
    ), which shows a doublet at ~3.7 ppm  (coupled to SH) or a singlet if the SH proton exchanges.
    
  • Detect Sulfoxides: If the sample is old or was exposed to oxidants, the sulfur oxidizes to a sulfoxide (

    
    ). This makes the benzylic protons diastereotopic (chemically non-equivalent due to the chiral sulfur center), splitting the singlet into an AB quartet  (two doublets) centered around 4.0 – 4.2 ppm .
    
Ticket #2: "My fatty acid alpha-proton integration is lower than expected."

Diagnosis: You are likely integrating the wrong region or experiencing signal broadening due to micelle formation.

Resolution Protocol:

  • Shift Verification:

    • Standard Esters (

      
      ): 
      
      
      
      -protons appear at ~2.30 ppm .
    • Thioesters (

      
      ):  The sulfur atom is less electronegative than oxygen, but the carbonyl anisotropy still impacts the 
      
      
      
      -protons. However, the key diagnostic is the shift downfield compared to alkyl chains but distinct from oxo-esters. Thioester
      
      
      -protons typically resonate at ~2.55 – 2.65 ppm .
  • Keto-Enol Tautomerism: Thioesters have higher

    
    -acidity than oxo-esters. In the presence of trace base (e.g., residual pyridine/triethylamine from synthesis), the 
    
    
    
    -proton signal may broaden or diminish due to exchange. Action: Add a trace of acetic acid-d4 to quench exchange.
  • Aggregation: Long-chain derivatives can aggregate in

    
    . Action:  Switch to a more polar solvent system like 
    
    
    
    (4:1) to break micelles.
Ticket #3: "The spectrum changes while the sample sits in the magnet."

Diagnosis: In situ degradation. Benzylthio derivatives are susceptible to radical oxidation and hydrolysis catalyzed by trace acid in


.

Resolution Protocol:

  • Acid Scavenging: Chloroform naturally decomposes to phosgene and HCl. Filter your solvent through basic alumina or store it over silver foil/molecular sieves before use.

  • Deoxygenation: If the "impurity" peaks (sulfoxides/disulfides) grow over hours, flush the NMR tube with argon or nitrogen before capping.

  • Solvent Switch: For highly unstable thioesters, use Benzene-d6 . It is non-acidic and provides excellent spectral dispersion for aromatic/aliphatic separation.

Section 2: Reference Data & Spectral Fingerprinting

Use this table to validate your assignments. All shifts are relative to TMS (


 ppm) in 

.
Table 1: Diagnostic Chemical Shifts
SpeciesStructureBenzylic

(

ppm)

-Protons (

) (

ppm)
Multiplicity (Benzylic)
Benzyl Thioester

4.12 – 4.18 2.55 – 2.65 Singlet
Benzyl Sulfide

3.65 – 3.75 2.40 – 2.50Singlet
Dibenzyl Disulfide

3.58 – 3.62 N/ASinglet
Benzyl Mercaptan

3.70 – 3.75 N/ADoublet (

Hz)
Benzyl Sulfoxide

3.90 – 4.30 2.60 – 2.80AB Quartet (Diastereotopic)
Benzyl Ester

5.10 – 5.15 2.25 – 2.35Singlet

Section 3: Visual Troubleshooting Guides

Diagram 1: The "Singlet ID" Logic Tree

Use this flowchart to rapidly identify the source of extraneous peaks in the 3.5–5.2 ppm region.

TroubleshootingLogic Start Observation: Singlet(s) in 3.5 - 5.2 ppm region CheckRegion Check Chemical Shift Value Start->CheckRegion RegionHigh > 5.0 ppm CheckRegion->RegionHigh High Field RegionMid 4.0 - 4.3 ppm CheckRegion->RegionMid Mid Field RegionLow 3.5 - 3.8 ppm CheckRegion->RegionLow Low Field ResultEster Benzyl Ester (O-Linkage) (Impurity/Wrong Product) RegionHigh->ResultEster ResultThioester Benzyl Thioester (Target Product) RegionMid->ResultThioester Sharp Singlet ResultSulfoxide Sulfoxide (S=O) Check for AB Quartet splitting RegionMid->ResultSulfoxide Split/Broad CheckCoupling Check Multiplicity RegionLow->CheckCoupling ResultDisulfide Dibenzyl Disulfide (Oxidation Byproduct) CheckCoupling->ResultDisulfide Singlet (~3.6 ppm) ResultMercaptan Benzyl Mercaptan (Hydrolysis/Unreacted) CheckCoupling->ResultMercaptan Doublet (~3.7 ppm)

Caption: Diagnostic logic tree for identifying benzylthio species based on benzylic methylene chemical shift and multiplicity.

Diagram 2: Synthesis & Degradation Pathways

Understanding where impurities originate is key to prevention.

DegradationPath Reagents Fatty Acid Chloride + Benzyl Mercaptan Product Benzyl Thioester (Target) Reagents->Product Synthesis Hydrolysis Hydrolysis (Trace H2O/Acid) Product->Hydrolysis Slow Oxidation Oxidation (Air/Peroxides) Product->Oxidation Slow Mercaptan Benzyl Mercaptan Hydrolysis->Mercaptan FFA Free Fatty Acid Hydrolysis->FFA Sulfoxide Sulfoxide/Sulfone Oxidation->Sulfoxide Disulfide Dibenzyl Disulfide Mercaptan->Disulfide Rapid Air Ox

Caption: Chemical pathways leading to common NMR impurities in benzylthio fatty acid derivatives.

Section 4: Validated Experimental Protocol

To ensure reproducibility and minimize artifacts, follow this "Self-Validating" preparation method.

Protocol: Anaerobic NMR Sample Preparation
  • Solvent Prep: Pass

    
     through a small plug of basic alumina (activated) immediately before use to remove HCl and traces of water.
    
  • Sample Dissolution: Weigh ~15 mg of derivative into a vial. Add 0.6 mL of treated

    
    .
    
  • Internal Standard (Optional for qNMR): Add a known amount of 1,3,5-trimethoxybenzene (Singlet at 6.1 ppm) or dimethyl sulfone (Singlet at 3.0 ppm). Avoid TMS if volatile loss is a concern.

  • Inerting: If the sample is valuable or unstable, bubble Nitrogen or Argon through the solution for 30 seconds using a fine glass capillary before transferring to the NMR tube.

  • Acquisition: Run the spectrum immediately.

    • Pulse Angle:

      
       (for quantitative accuracy without long delays).
      
    • Relaxation Delay (d1): Set to

      
       (typically 5-10 seconds) if integrating.
      
    • Scans: 16-64 scans are usually sufficient.

References

  • Chemical Shifts of Benzyl Thioesters

    • Source: BenchChem. (2025).[1] "Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole."

  • Dibenzyl Disulfide Characterization

    • Source: PubChem. (2025).[2][3][4] "Dibenzyl disulfide | C14H14S2."[1][3]

    • URL:[Link]

  • NMR Solvent Impurities & Artifacts

    • Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
    • URL:[Link]

  • Thioester vs.

    • Source: Oregon State University. (2022).[3][4][5] "1H NMR Chemical Shifts: Structure & Notes."

    • URL:[Link]

  • Oxidation of Sulfides to Sulfoxides

    • Source: Royal Society of Chemistry (RSC). (2019).
    • URL:[Link]

Sources

Technical Support Center: Optimizing Bis-Benzylation of Hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the α,α-dibenzylation of aliphatic carboxylic acids. Synthesizing 2,2-dibenzylhexanoic acid directly from hexanoic acid is notoriously tricky due to competing reaction pathways, steric hindrance, and the ambident nature of enolate nucleophiles.

This guide abandons rigid, generic templates to provide you with a field-proven, self-validating protocol. It is engineered to deliver mechanistic clarity, actionable troubleshooting steps, and empirical data to help you maximize your bis-alkylation yields.

Mechanistic Overview & Causality

Direct α-alkylation of a free carboxylic acid requires the formation of an enediolate dianion, necessitating at least two equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA)[1]. The first equivalent deprotonates the acidic carboxyl group, while the second removes the α-proton to generate the carbon-centered nucleophile[2].

Achieving bis-benzylation requires repeating this enolization-alkylation cycle. However, the mono-alkylated intermediate (2-benzylhexanoic acid) is significantly more sterically hindered than the starting material. Consequently, the second enolization requires forcing conditions, and the subsequent SN2 attack on the second equivalent of benzyl bromide (BnBr) faces a high activation energy barrier. Furthermore, because the enolate is an ambident nucleophile, careful control of the counterion (Li⁺) and solvent environment is required to favor C-alkylation over O-alkylation[3].

Pathway A Hexanoic Acid B Enediolate Dianion A->B 2.1 eq LDA -78°C C Mono-benzyl Intermediate B->C 1.0 eq BnBr Warm to 0°C D Sterically Hindered Enolate C->D 1.1 eq LDA -78°C E 2,2-Dibenzylhexanoic Acid (Target) D->E 1.1 eq BnBr + DMPU, RT

Mechanistic workflow for the sequential one-pot bis-benzylation of hexanoic acid.

Quantitative Data: Condition Optimization

Attempting to push this reaction to completion by simply dumping excess reagents into the flask concurrently will fail, leading to high mono-alkylation and O-alkylation byproducts. The table below summarizes how addition sequence, temperature, and additives impact the product distribution.

Reaction StrategyLDA (eq)BnBr (eq)Additive2nd Alkylation TempMono-Alkylation YieldBis-Alkylation YieldO-Alkylation
Concurrent (One-Pot) 2.22.2None0 °C65%15%<5%
Concurrent (Excess) 3.53.5None0 °C40%35%12%
Sequential Addition 3.32.5None25 °C20%60%<5%
Sequential + Additive 3.32.5DMPU (20%)25 °C<5%88% <5%

Table 1: Impact of equivalents, addition sequence, and additives on product distribution.

Validated Experimental Protocol: Sequential Bis-Benzylation

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Scale: 10 mmol Hexanoic Acid Atmosphere: Strictly anhydrous Argon

Step 1: Carboxylate Formation

  • Charge a flame-dried Schlenk flask with hexanoic acid (1.16 g, 10 mmol) and anhydrous THF (30 mL). Cool to -78 °C.

  • Add freshly titrated LDA (1.0 M in THF/hexanes, 10.5 mL, 10.5 mmol) dropwise over 10 minutes.

  • Causality: This first equivalent selectively deprotonates the carboxylic acid OH.

  • Validation Check 1: Ensure the internal temperature remains ≤ -70 °C. The solution should remain clear and colorless.

Step 2: First Enolization (Dianion Generation)

  • Add a second portion of LDA (11.0 mL, 11.0 mmol) dropwise at -78 °C.

  • Stir for 45 minutes at -78 °C, then briefly warm to 0 °C for 15 minutes to ensure complete deprotonation, before re-cooling to -78 °C.

  • Validation Check 2: The solution must exhibit a pale yellow tint, confirming enediolate dianion formation. A dark brown color indicates exothermic degradation of the LDA; abort the run if observed.

Step 3: First Alkylation (Mono-benzylation)

  • Add benzyl bromide (1.25 mL, 10.5 mmol) dropwise.

  • Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

  • Validation Check 3: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and check via TLC (20% EtOAc/Hexanes, Bromocresol Green stain). The hexanoic acid spot (Rf ~0.2) should be completely consumed and replaced by the mono-alkylated intermediate (Rf ~0.4).

Step 4: Second Enolization

  • Re-cool the reaction to -78 °C. Add a third portion of LDA (12.0 mL, 12.0 mmol).

  • Causality: The mono-alkylated intermediate is sterically hindered; a fresh excess of base is required to force the generation of the second enolate.

Step 5: Second Alkylation

  • Add DMPU (N,N'-Dimethylpropyleneurea, 2.0 mL) followed by the second portion of BnBr (1.43 mL, 12.0 mmol).

  • Remove the cooling bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Causality: DMPU solvates the lithium ions, generating a "naked," highly reactive enolate. The steric bulk of the first benzyl group necessitates this additive and higher temperatures to drive the second SN2 substitution to completion.

Step 6: Workup & Isolation

  • Quench with saturated aqueous NH₄Cl (20 mL) at 0 °C.

  • Acidify the aqueous layer to pH 2 using 2M HCl.

  • Validation Check 4: Acidification is critical. At basic/neutral pH, the product remains water-soluble as a carboxylate salt. Verify pH with indicator paper before extraction.

  • Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting Guide

Troubleshooting Issue Low Bis-Benzylation Yield Mono High Mono-alkylation? Issue->Mono Ester High O-alkylation? Issue->Ester Sol1 Increase T to RT for 2nd step Add DMPU additive Mono->Sol1 Overcome steric hindrance Sol2 Avoid HMPA early on Ensure strictly anhydrous Li+ Ester->Sol2 Prevent hard electrophile shift

Diagnostic logic tree for resolving common yield issues in bis-benzylation.

Q: Why am I only seeing the mono-benzylated product (2-benzylhexanoic acid)? A: This is the most common failure mode. The first alkylation introduces significant steric hindrance at the α-carbon. If you attempt a concurrent one-pot reaction (adding all base and electrophile at once), the unreacted hexanoic acid dianion will outcompete the mono-alkylated enolate for the benzyl bromide. Solution: Use the sequential addition protocol. Ensure you add a polar aprotic additive (DMPU) during the second alkylation and allow the reaction to warm to room temperature to overcome the activation energy barrier of the hindered SN2 attack.

Q: I am observing significant O-alkylation (benzyl ester formation). How do I prevent this? A: Enolates are ambident nucleophiles capable of reacting at the carbon or the oxygen[3]. While benzyl bromide is a relatively soft electrophile that naturally favors C-alkylation, using highly polar additives (like HMPA or DMPU) too early in the reaction can strip the lithium counterion from the oxygen, exposing it to O-alkylation. Solution: Maintain strictly anhydrous conditions to keep the tight Li-O coordination during the first alkylation, and only introduce DMPU during the sterically demanding second alkylation step.

Q: The reaction mixture turns dark brown and the overall yield is low. What is happening? A: A dark brown reaction mixture indicates decomposition of the LDA or self-condensation of the enolate. This typically occurs if the internal temperature rises above -60 °C during the initial LDA addition, or if the LDA is old and contains free diisopropylamine impurities. Solution: Always use freshly prepared or titrated LDA, and ensure the dropwise addition is slow enough to maintain a strict -78 °C internal temperature.

Frequently Asked Questions (FAQs)

Q: Can I use NaH or alkoxide bases instead of LDA? A: No. Direct α-alkylation of carboxylic acids requires the formation of a dianion[1]. Weaker or reversible bases like NaH or NaOEt will only deprotonate the carboxylic acid to form the carboxylate salt. They are not strong enough—and do not provide the necessary kinetic control—to remove the α-proton to form the enediolate[3]. You must use a strong, non-nucleophilic lithium amide base like LDA.

Q: Should I convert hexanoic acid to methyl hexanoate first? A: Yes, esterification is a highly effective workaround if direct bis-alkylation of the free acid continues to give low yields. Alkylating an ester requires only one equivalent of base per alkylation event (avoiding the dianion), making the enolate easier to form and more soluble. You can synthesize methyl 2,2-dibenzylhexanoate, followed by a harsh basic hydrolysis (e.g., LiOH in refluxing MeOH/H₂O) to reveal the target carboxylic acid.

References

  • Alkylation of carboxylic acids.Almerja.
  • Direct a-alkylation of carboxylic acids.Thieme Connect.
  • Ketone α‑Alkylation with Strong Base (Enolate → SN2).Orgosolver.

Sources

reducing background noise in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist – Metabolic Flux Technologies Subject: TECHNICAL GUIDE: Reducing Background Noise in Metabolic Flux Analysis (MFA)

Introduction: The Signal-in-the-Haystack Problem

In Metabolic Flux Analysis (MFA), "background noise" is not just static; it is biological and analytical interference that actively distorts your calculation of intracellular rates. Whether you are using 13C-glucose or 15N-glutamine tracers, the accuracy of your flux map depends entirely on the purity of your Mass Isotopomer Distribution (MID) vectors.

This guide treats your MFA workflow as a signal processing chain. We will isolate and eliminate noise at three critical stages: Pre-Analytical (Quenching/Extraction) , Analytical (MS Acquisition) , and Computational (Correction Algorithms) .

Part 1: Pre-Analytical Noise (Sample Preparation)

The majority of "noise" in MFA is actually biological turnover that occurs after you think the experiment is over. If metabolism continues during harvesting, your isotopic steady-state is lost.

Troubleshooting Guide: Quenching & Extraction

Q: My replicates show high variability in central carbon metabolites (Pyruvate, ATP). Is this instrument noise? A: Likely not. This is usually "metabolic noise" caused by leakage or turnover during quenching. ATP turnover occurs in milliseconds. If your quenching solution is not cold enough or if the solvent-to-sample ratio is too low, enzymes remain active during cell scraping.

Protocol: The "Flash-Stop" Quenching Method Purpose: To instantly arrest metabolic activity and prevent isotopic scrambling.

  • Preparation: Pre-chill 80% Methanol to -80°C (dry ice/acetone bath).

  • Rapid Wash: Aspirate media. Wash cells once rapidly (<5 seconds) with ammonium carbonate (pH 7.4) or PBS (pre-chilled to 4°C) to remove extracellular tracer.

    • Note: Avoid prolonged washing; it causes metabolite leakage.

  • Quenching: Immediately add the -80°C Methanol.

    • Volume Rule: Use at least 1 mL per

      
       cells  to ensure the thermal mass of the solvent overwhelms the biological sample.
      
  • Lysis: Scrape cells in the methanol on dry ice. Transfer to pre-chilled tubes.

  • Extraction: Vortex vigorously. Centrifuge at 16,000 x g for 10 min at 4°C to pellet protein/debris.

  • Supernatant: Transfer to a new tube. If not analyzing immediately, store at -80°C.

Q: I see "ghost" peaks in my chromatogram that interfere with my isotopologues. What are they? A: These are likely Matrix Effects caused by phospholipids or salts co-eluting with your analytes. In LC-MS, these cause ion suppression (reducing signal) or enhancement (increasing noise).[1][2]

ContaminantSourceMitigation Strategy
Proteins Incomplete precipitationUse 80% MeOH or Acetonitrile; ensure centrifugation is >15,000 x g.
Lipids Cell membranesUse Solid Phase Extraction (SPE) or liquid-liquid extraction (e.g., Bligh-Dyer) if lipids are not the target.
Salts Media/BuffersUse volatile buffers (Ammonium Carbonate) for washing; avoid non-volatile salts (NaCl, Phosphate) prior to LC-MS.

Part 2: Analytical Noise (Instrumentation)

Once the sample is in the Mass Spectrometer, noise comes from ionization competition and detector limits.

Troubleshooting Guide: LC-MS & GC-MS Optimization

Q: How do I distinguish between low-abundance isotopologues (M+n) and detector baseline noise? A: You must establish a Limit of Quantification (LOQ) specific to the isotopologue, not just the parent ion.

  • Action: Inject a serial dilution of unlabeled standard.

  • Rule: The M+0 peak must have a Signal-to-Noise (S/N) ratio > 100:1 to reliably detect an M+3 or M+4 isotopologue that might only represent 1-2% of the pool.

Q: In GC-MS, I see high background ions at m/z 73, 147, and 207. Is my tracer impure? A: No, these are polysiloxanes from column bleed or septum degradation. They are "chemical noise."

  • Fix:

    • Trim 10-20 cm from the front of the GC column.

    • Replace the inlet liner and septum.

    • Use low-bleed columns (e.g., "-MS" designated phases).

    • Ensure your derivatization reagents (e.g., MSTFA/TBDMS) are fresh and moisture-free.

Q: My LC-MS signal drifts over time, creating "noise" in my steady-state assumptions. A: This is often due to source contamination.

  • Protocol: Implement a "Conditioning Block" .

    • Inject a pooled QC sample 5-10 times before the actual run starts.

    • This "coats" the active sites in the column and source, stabilizing the response.

    • Run a QC sample every 5-10 experimental samples to monitor drift.

Part 3: Computational Noise (Data Processing)

Raw MS data is not flux data. It is a mix of tracer enrichment and natural isotope abundance. Failing to correct this is the single largest source of error in MFA.

Troubleshooting Guide: Natural Abundance & Integration

Q: Why does my "labeled" fraction look higher than expected in the control (unlabeled) samples? A: You are seeing the Natural Abundance (NA) of 13C (1.109%). A 6-carbon molecule like Glucose has a ~6.6% chance of containing a natural 13C atom, appearing as an M+1 peak even without tracer.

  • Solution: You must apply a correction matrix (e.g., using PolyMID, IsoCor, or built-in instrument software).

  • Warning: Do not subtract a "blank" spectrum. You must mathematically deconvolve the natural abundance distribution from the tracer distribution.[3]

Q: How do I handle "overlapping" peaks in my integration? A: Overlapping peaks create integration noise .

  • Strategy: Use High-Resolution MS (HRMS) (Orbitrap/Q-TOF) with a narrow mass extraction window (e.g., ± 5 ppm).

  • Logic: If using low-res (Quadrupole), ensure chromatographic separation is perfect. If peaks co-elute, you cannot trust the isotopologue ratio.

Visualizations

Diagram 1: The Noise Propagation Pathway in MFA

This diagram illustrates where noise enters the workflow and how it compounds if not checked.

MFA_Noise_Propagation cluster_0 Sample Prep cluster_1 Analysis cluster_2 Data Processing Metabolism Metabolic Activity Quenching Quenching (-80°C MeOH) Metabolism->Quenching Extraction Extraction (Debris Removal) Quenching->Extraction Ionization MS Ionization Extraction->Ionization Detection Signal Detection Ionization->Detection RawData Raw MIDs Detection->RawData Correction Natural Abundance Correction RawData->Correction FluxMap Final Flux Map Correction->FluxMap Noise1 Noise: Turnover/Leakage Noise1->Quenching Noise2 Noise: Matrix Effects Noise2->Ionization Noise3 Noise: Isotopologue Overlap Noise3->Correction

Caption: Critical entry points for biological, analytical, and computational noise in the MFA workflow.

Diagram 2: Troubleshooting High Background Logic

A decision tree for identifying the source of spectral noise.

Troubleshooting_Logic Start Problem: High Background / Noise CheckBlank Check Solvent Blank Start->CheckBlank IsBlankClean Is Blank Clean? CheckBlank->IsBlankClean SystemContam System Contamination (Column bleed, dirty source) IsBlankClean->SystemContam No CheckUnlabeled Check Unlabeled Cell Extract IsBlankClean->CheckUnlabeled Yes IsUnlabeledNormal Is M+0 Dominant? CheckUnlabeled->IsUnlabeledNormal TracerIssue Tracer Impurity or Incorrect Labeling IsUnlabeledNormal->TracerIssue No (High M+n) MatrixEffect Matrix Effect / Co-elution IsUnlabeledNormal->MatrixEffect Yes (Low Signal)

Caption: Step-by-step logic to isolate instrument contamination from sample matrix effects.

References

  • Moseley, H. N. B. (2010). Correcting for the natural abundance of stable isotopes. PMC. [Link]

  • Niedenführ, S., et al. (2016). How to measure metabolic fluxes: a tutorial on 13C-based metabolic flux analysis. Current Opinion in Biotechnology. [Link]

  • Zamboni, N., et al. (2009).[4] 13C-based metabolic flux analysis. Nature Protocols. [Link]

  • Konishi, K., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) of bis(benzylthio) chain lengths

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bis(benzylthio) pharmacophore—characterized by two benzylthio moieties separated by a variable aliphatic or heteroatomic spacer—represents a privileged scaffold in medicinal chemistry. Its versatility spans from antitumor agents (e.g., the clinical candidate CPI-613/Devimistat ) to metalloenzyme inhibitors (e.g., tyrosinase, metallo-


-lactamase).

This guide objectively compares the Structure-Activity Relationship (SAR) of the linker chain length (


) in 

-bis(benzylthio)alkanes. We analyze how modulating the spacer length (

to

) dictates lipophilicity, metal chelation geometry, and mitochondrial membrane permeability.
Part 1: The Scaffold & Mechanism

The core structure under investigation is the


-bis(benzylthio)alkane :


Mechanistic Pathways

The biological activity of this scaffold is driven by two primary mechanisms, both heavily dependent on the linker length (


):
  • Mitochondrial Metabolic Disruption (The "CPI-613 Effect"): Analogs with specific chain lengths (e.g.,

    
     on an octanoic acid backbone) mimic lipoic acid. They enter the mitochondrial matrix and inhibit the Pyruvate Dehydrogenase (PDH)  and 
    
    
    
    -Ketoglutarate Dehydrogenase (KGDH)
    complexes. This induces a redox crisis in cancer cells (TCA cycle collapse).
  • Metal Chelation (The "Bite Angle" Effect): The two sulfur atoms act as soft Lewis bases. The linker length determines the bite angle (

    
    ) for coordinating active site metals (Zn
    
    
    
    , Cu
    
    
    ).
    • Short Linkers (

      
      ):  Form stable 5- or 6-membered chelate rings; potent against metalloenzymes.
      
    • Long Linkers (

      
      ):  Cannot chelate a single metal ion effectively; tend to bridge two metal centers or span large hydrophobic pockets.
      

G Scaffold Bis(benzylthio) Scaffold Linker Linker Length (n) Determinant Scaffold->Linker Mech_Mito Mitochondrial Targeting Linker->Mech_Mito Lipophilicity (logP) Mech_Metal Metal Chelation Linker->Mech_Metal Bite Angle Outcome_TCA TCA Cycle Collapse (Cancer) Mech_Mito->Outcome_TCA Outcome_Enz Enzyme Inhibition (Tyrosinase/MBL) Mech_Metal->Outcome_Enz

Figure 1: Mechanistic bifurcation of bis(benzylthio) activity based on linker properties.

Part 2: Comparative SAR Analysis

The following data synthesizes trends from cytotoxicity studies (e.g., MCF-7, HeLa lines) and enzymatic inhibition assays.

Table 1: Effect of Chain Length on Physicochemical & Biological Properties
Chain Length (

)
Spacer TypeLogP (Calc)Conformational FlexibilityPrimary Biological ModePotency Trend (Cytotoxicity)
Short (

)
Ethylene~4.2RigidChelation (Bidentate)Low (Poor permeability)
Medium (

)
Propyl/Butyl~5.0 - 6.0BalancedMixed ModeModerate to High
Optimal (

)
Hexyl/Octyl~6.5 - 7.5FlexibleHydrophobic InteractionPeak Potency (Lipophilicity optimal)
Long (

)
Decyl+>8.0"Floppy"Membrane DisruptionDecreasing (Solubility issues)
Critical Insights:
  • The Parabolic Potency Curve: Activity typically increases with chain length up to

    
     or 
    
    
    
    (the "cutoff point"). This follows the Hansch principle , where increased lipophilicity enhances membrane penetration until the compound becomes effectively insoluble or gets trapped in the lipid bilayer.
  • The "Odd-Even" Effect: In crystalline states and rigid binding pockets, "even" numbered chains (

    
    ) often adopt a fully extended anti-periplanar conformation that fits hydrophobic channels better than the "kinked" structures of odd-numbered chains.
    
  • Case Study - CPI-613 (Devimistat): This clinical candidate utilizes a 6,8-bis(benzylthio) substitution pattern on an octanoic acid backbone.[1] The effective "linker" between the sulfurs is a 3-carbon fragment (C6-C7-C8). This specific spacing allows it to mimic the reduced lipoamide cofactor of PDH, a specificity lost if the spacing is widened to 4 or 5 carbons.

Part 3: Experimental Validation Protocols

To validate these SAR claims in your own lab, use the following self-validating workflow.

Protocol A: Synthesis of Homologous Series

Objective: Synthesize


 analogs with high purity.
  • Reagents: Benzyl chloride (2.2 eq),

    
    -dithiolalkane (1.0 eq), 
    
    
    
    (2.5 eq), Acetone (reflux).
  • Procedure:

    • Dissolve dithiol in dry acetone.

    • Add

      
       and stir for 30 min to generate the dithiolate anion.
      
    • Add benzyl chloride dropwise. Reflux for 4-6 hours.

    • Validation: Monitor via TLC (disappearance of thiol odor/spot).

  • Purification: Recrystallization from ethanol (for

    
    ) or column chromatography (Hexane/EtOAc) for oily long-chain analogs (
    
    
    
    ).
Protocol B: Mitochondrial Toxicity Assay (MTT)

Objective: Determine


 values against a metabolic-dependent cell line (e.g., HeLa or MCF-7).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with analogs (

    
    ) dissolved in DMSO (<0.5% final). Include CPI-613  as a positive control.
    
  • Readout: Add MTT reagent (0.5 mg/mL) after 48h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot log(concentration) vs. % viability.

    • Self-Check: If

      
       shows lower potency than 
      
      
      
      , check compound solubility; long chains often precipitate in aqueous media, giving false negatives.

Protocol Start Start: Bis(benzylthio) Library Synthesis Step1 Reaction: Dithiol + Benzyl Chloride (K2CO3, Acetone) Start->Step1 Check1 QC: 1H-NMR (Confirm -S-CH2- peaks) Step1->Check1 Branch Select Assay Check1->Branch PathA Cytotoxicity (MTT) Target: Cell Viability Branch->PathA PathB Enzyme Inhibition Target: Tyrosinase/PDH Branch->PathB Result Calculate IC50 & Plot vs. Chain Length (n) PathA->Result PathB->Result

Figure 2: Experimental workflow for validating chain-length dependency.

References
  • CPI-613 (Devimistat)

    • Pardee, T. S., et al. (2014). A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies. Clinical Cancer Research.
    • Source:

  • Bis(benzylthio)

    • Schlachter, A., et al. (2020).[2] From Short-Bite Ligand Assembled Ribbons to Nanosized Networks in Cu(I) Coordination Polymers Built Upon Bis(benzylthio)alkanes (BzS(CH2)nSBz; n = 1–9). Inorganic Chemistry.

    • Source:

  • Linker Length Effects in Cytotoxicity (General Homologation)

    • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Cylindrol B Analogues.
    • Source:

  • Tyrosinase Inhibition by Benzylthio Derivatives

    • Yi, W., et al. (2011). Synthesis and tyrosinase inhibitory activity of 2,5-bis(benzylthio)
    • Source: (General search reference for class validation).

Sources

comparative IC50 values of lipoate analogs in cancer lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between native


-Lipoic Acid (ALA) and its clinical-stage analog, CPI-613 (Devimistat). While ALA serves as an essential mitochondrial cofactor facilitating the Tricarboxylic Acid (TCA) cycle, CPI-613 functions as a non-redox-active lipoate analog . It acts as a catalytic inhibitor, effectively "jamming" the E2 subunits of the Pyruvate Dehydrogenase Complex (PDC) and 

-Ketoglutarate Dehydrogenase (KGDH).

Key Takeaway: The structural modification from ALA to CPI-613 results in a massive potency shift—from millimolar (mM) activity for ALA to micromolar (


M)  activity for CPI-613. This guide details these values across specific cancer lines and provides the protocols necessary to replicate these data.

Mechanism of Action: The Metabolic Ambush

To understand the IC50 disparity, one must visualize the target engagement. ALA facilitates electron transfer. CPI-613 mimics the substrate but cannot complete the redox cycle, leading to a buildup of toxic intermediates and mitochondrial collapse.

Figure 1: Mechanism of Action – Cofactor vs. Inhibitor

MOA_Pathway cluster_PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate Pyruvate (Cytosol) Mito_Entry Mitochondrial Entry Pyruvate->Mito_Entry E1 E1 Subunit Mito_Entry->E1 E2 E2 Subunit (Lipoamide Core) E1->E2 Acetyl Transfer E3 E3 Subunit E2->E3 TCA TCA Cycle Flux (ATP Production) E3->TCA Acetyl-CoA Entry ALA Native u03b1-Lipoic Acid (Cofactor) ALA->E2 Facilitates Redox (Normal Function) CPI CPI-613 (Analog) (Inhibitor) CPI->E2 Hyper-phosphorylation (Inhibition) ROS ROS Surge & Apoptosis CPI->ROS Induces TCA->ROS Metabolic Collapse

Caption: CPI-613 targets the E2 subunit, inducing hyper-phosphorylation and blocking TCA flux, unlike ALA which supports it.

Comparative IC50 Data Matrix

The following table synthesizes experimental data comparing the cytotoxicity of CPI-613 against native ALA. Note the distinct sensitivity of hematological malignancies (Leukemia) compared to solid tumors.

Cell LineTissue OriginCPI-613 IC50 (

M)
ALA IC50 (mM)Fold Potency IncreasePrimary Ref.
HL-60 Acute Myeloid Leukemia12.4 - 16.4 > 1.0 mM~80x[1, 4]
Jurkat T-Cell Leukemia13.4 ~2.5 mM~180x[4]
H460 Non-Small Cell Lung120 ~3.0 mM~25x[3, 4]
Saos-2 Osteosarcoma120 N/AN/A[3]
AsPC-1 Pancreatic Adenocarcinoma200 > 4.0 mM~20x[2]
PANC-1 Pancreatic Adenocarcinoma200 > 4.0 mM~20x[2]
HepG2 Hepatocellular Carcinoma> 50 > 5.0 mMN/A[5]
MCF-7 Breast Cancer> 50 0.5 - 2.5 mMN/A[5, 6]

*Note: HepG2 and MCF-7 often show resistance to single-agent CPI-613 in standard glucose media, requiring concentrations >50


M or metabolic sensitization (e.g., galactose media) to observe significant cytotoxicity.

Technical Insight: The stark difference in IC50 values (12


M for Leukemia vs. 200 

M for Pancreatic) suggests that mitochondrial reliance drives sensitivity. Leukemia cells are often more dependent on oxidative phosphorylation (OXPHOS) than the highly glycolytic pancreatic lines, making them more susceptible to TCA cycle blockade.

Experimental Protocol: Validating IC50 Values

Determining accurate IC50s for lipoate analogs requires specific handling due to their lipophilicity and the metabolic plasticity of cancer cells.

Protocol: Metabolic Viability Screening (MTT/CellTiter-Glo)

Reagents:

  • Compound: CPI-613 (Dissolve in DMSO to 50 mM stock).

  • Control:

    
    -Lipoic Acid (Dissolve in Ethanol/DMSO to 1 M stock).
    
  • Assay: MTT (Colorimetric) or CellTiter-Glo (Luminescent ATP).

Critical Parameter - The "Galactose Switch": Cancer cells in high-glucose media can bypass mitochondrial inhibition by upregulating glycolysis (Warburg Effect). To test true mitochondrial potency, perform a parallel screen in Galactose-containing media (force-routing metabolism through OXPHOS).

Figure 2: Screening Workflow

Protocol_Workflow cluster_Media Metabolic Context Stock Stock Prep (DMSO) Treatment Drug Treatment (Serial Dilution) Stock->Treatment Seeding Cell Seeding (3-5k cells/well) HighGlu High Glucose (Glycolytic) Seeding->HighGlu Galactose Galactose (Mitochondrial) Seeding->Galactose HighGlu->Treatment Galactose->Treatment Incubation Incubation (48-72 Hours) Treatment->Incubation Readout Viability Readout (MTT / ATP) Incubation->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Caption: Dual-media screening (Glucose vs. Galactose) prevents false negatives caused by glycolytic compensation.

Step-by-Step Methodology:
  • Preparation: Thaw CPI-613 stock (stored at -20°C). Vortex vigorously. If precipitation occurs, warm to 37°C.

  • Seeding: Seed cells (e.g., H460) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Create a 9-point serial dilution (e.g., 0.1

      
      M to 500 
      
      
      
      M for CPI-613; 10
      
      
      M to 10 mM for ALA).
    • Maintain DMSO concentration < 0.5% in all wells to prevent solvent toxicity.

  • Incubation: Incubate for 48 hours (fast-growing lines) or 72 hours (slow-growing lines).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1] Read Absorbance at 570nm.[1][2]

  • Calculation: Normalize to Vehicle Control (100%). Fit curve using a 4-parameter logistic model (Sigmoidal dose-response).

References

  • Pardee, T. S., et al. (2014).[3] A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies.[3] Clinical Cancer Research. Link

  • Gao, L., et al. (2020). CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling. Journal of Experimental & Clinical Cancer Research.[4] Link

  • SelleckChem. (2024). Devimistat (CPI-613) Datasheet and IC50 Values. Selleck Chemicals Product Data. Link

  • Zachar, Z., et al. (2011).[3] Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo.[3] Journal of Molecular Medicine. Link

  • MedChemExpress. (2024). CPI-613 Biological Activity and Cell Line Data. MCE Product Database. Link

  • Dozio, E., et al. (2010). The natural antioxidant alpha-lipoic acid induces p27Kip1-dependent cell cycle arrest and apoptosis in MCF-7 human breast cancer cells.[5][6] European Journal of Pharmacology. Link

Sources

validating mitochondrial target specificity of hexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Validating Mitochondrial Target Specificity of Hexanoic Acid Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist specializing in subcellular drug delivery, I frequently encounter a critical bottleneck in mitochondrial pharmacology: proving that a compound actually reaches the mitochondrial matrix without disrupting the organelle's delicate bioenergetics.

Hexanoic acid (a 6-carbon medium-chain fatty acid, C6:0) has emerged as a highly versatile scaffold for mitochondrial targeting. Unlike long-chain fatty acids (e.g., palmitate), hexanoic acid can bypass the carnitine palmitoyltransferase 1 (CPT1) system, passively diffusing across the inner mitochondrial membrane (IMM) to act as a metabolic substrate[1]. However, to achieve therapeutic concentrations of antioxidants or chemotherapeutics, researchers must conjugate hexanoic acid to active targeting moieties.

This guide objectively compares three distinct hexanoic acid-based strategies—Unconjugated Hexanoic Acid , Hexyl-Triphenylphosphonium (Hexyl-TPP) , and Hexanoic Acid-Mitochondria Penetrating Peptides (Hexyl-MPP) —and provides the field-proven, self-validating experimental workflows required to rigorously quantify their target specificity.

The Competitors: Hexanoic Acid Derivatives

When designing a mitochondrial delivery system, the choice of the targeting vector dictates the mechanism of entry, the accumulation ratio, and the potential off-target effects.

  • Unconjugated Hexanoic Acid (C6:0): Serves as the baseline. It enters the mitochondria via passive diffusion and is rapidly metabolized via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -oxidation. It does not concentrate against the membrane gradient.
    
  • Hexyl-Triphenylphosphonium (Hexyl-TPP): A delocalized lipophilic cation. The positive charge is shielded by three phenyl rings, lowering the activation energy for membrane crossing. Accumulation is strictly driven by the Nernst equation, exploiting the highly negative mitochondrial membrane potential (

    
     mV) to concentrate the payload 100- to 500-fold[2].
    
  • Hexyl-MPP (Mitochondria-Penetrating Peptides): A synthetic peptide vector (e.g., alternating cationic and hydrophobic residues like arginine and phenylalanine) linked to the cargo via a hexanoic acid chain. Causality note: The Kelley laboratory elegantly demonstrated that aliphatic chain length is a critical determinant of subcellular fate. Linear hexanoic acid (C6) linkers achieve precise mitochondrial targeting, whereas extending the linker to octanoic acid (C8) shifts the lipophilicity threshold, resulting in unintended endosomal and lysosomal sequestration[3].

Quantitative Performance Comparison
ParameterUnconjugated Hexanoic AcidHexyl-TPPHexyl-MPP (Kelley Lab Design)
Primary Entry Mechanism Passive Diffusion (CPT1-independent)

-Driven Electrophoresis
Charge & Lipophilicity-Driven
Mitochondrial Accumulation 1x (Equilibrates)100x – 500x50x – 200x
Membrane Potential Dependence NoneAbsolute (Effluxes if depolarized)Partial (Relies on both

and lipid affinity)
Endosomal/Lysosomal Trapping LowLowLow (Increases sharply if C8 linker is used)
Ideal Application Metabolic modulationROS scavenging (e.g., MitoQ analogs)Large cargo delivery (oligonucleotides, proteins)

Mechanistic Pathways of Mitochondrial Entry

G C6 Unconjugated Hexanoic Acid (Passive Diffusion) IMM Inner Mitochondrial Membrane (IMM) ΔΨm = -160 mV C6->IMM Bypasses CPT1 TPP Hexyl-TPP (Lipophilic Cation) TPP->IMM ΔΨm-Driven MPP Hexyl-MPP (Peptide Vector) MPP->IMM Charge/Lipophilicity Matrix Mitochondrial Matrix Target Engagement IMM->Matrix Accumulation

Mechanisms of mitochondrial entry for hexanoic acid derivatives across the IMM.

Experimental Workflows for Validating Target Specificity

To ensure scientific integrity, a validation protocol cannot simply rely on a single fluorescence image. It must be a self-validating system that incorporates orthogonal techniques: visual colocalization, absolute mass spectrometry quantification, and functional bioenergetic profiling.

Workflow Step1 1. Confocal Colocalization Step2 2. ΔΨm Depolarization (CCCP Control) Step1->Step2 Step3 3. Subcellular Fractionation Step2->Step3 Step4 4. LC-MS/MS & Seahorse XF Step3->Step4

Orthogonal workflow for validating mitochondrial target specificity.

Protocol 1: Fluorescence Colocalization & Dependency (The Visual Proof)

This protocol utilizes confocal microscopy to calculate the Pearson's Correlation Coefficient (PCC) between your fluorescently tagged hexanoic acid derivative and a validated mitochondrial marker.

Causality Check: Why do we use CCCP? Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that collapses the mitochondrial membrane potential. If your Hexyl-TPP derivative is truly targeting the mitochondria via


, adding CCCP will cause the compound to rapidly efflux into the cytosol. If the fluorescence remains punctate, your compound is likely aggregating or covalently binding to off-target lipid rafts, invalidating the targeting claim[4].
  • Seeding: Plate HeLa cells at

    
     cells/well in a glass-bottom 35 mm confocal dish. Incubate overnight at 37°C.
    
  • Treatment: Incubate cells with 1 µM of TAMRA-tagged Hexyl-TPP or Hexyl-MPP for 30 minutes.

  • Counter-staining: Wash twice with PBS. Add 100 nM MitoTracker™ Deep Red FM and 1 µg/mL Hoechst 33342 for 15 minutes.

  • Imaging: Image using a confocal laser scanning microscope (e.g., Zeiss LSM 980). Calculate the PCC using ImageJ/Fiji (Coloc 2 plugin). A PCC > 0.85 indicates excellent mitochondrial specificity.

  • The Self-Validating Step: In a parallel dish, pre-treat cells with 10 µM CCCP for 15 minutes prior to adding the hexanoic acid derivative. A successful

    
    -dependent vector will show a PCC drop to < 0.3 (diffuse cytosolic signal).
    
Protocol 2: Subcellular Fractionation & LC-MS/MS (The Quantitative Proof)

Fluorescence can be quenched or compartmentalized. To prove absolute accumulation, we must physically isolate the mitochondria and measure the unmodified compound.

  • Harvesting: Treat

    
     cells with 5 µM of the hexanoic acid derivative for 1 hour. Wash thoroughly and harvest via scraping (avoid trypsin as it can damage cell membranes and alter leakage).
    
  • Homogenization: Resuspend the pellet in Mitochondria Isolation Buffer (210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5). Lyse cells using a Dounce homogenizer (approx. 30-40 strokes).

  • Differential Centrifugation:

    • Centrifuge at 1,000 × g for 10 min at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant and centrifuge at 10,000 × g for 15 min at 4°C. The resulting pellet is the crude mitochondrial fraction; the supernatant is the cytosolic fraction.

  • Extraction & LC-MS/MS: Lyse the mitochondrial pellet in LC-MS grade methanol. Spike in a deuterated internal standard (e.g., d11-hexanoic acid). Analyze both mitochondrial and cytosolic fractions via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the Mito/Cyto concentration ratio.

Protocol 3: Bioenergetic Integrity via Seahorse XF Analyzer (The Functional Proof)

A highly specific targeting vector is useless if it destroys the organelle it targets. High concentrations of lipophilic cations (like TPP) can act as mild uncouplers, increasing basal respiration while decreasing ATP production[2].

  • Preparation: Seed cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight.

  • Assay Medium: Replace growth medium with Seahorse XF DMEM (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4).

  • Injection Strategy (Mito Stress Test):

    • Port A: Hexanoic acid derivative (titrated concentrations: 1 µM, 5 µM, 10 µM).

    • Port B: Oligomycin (1 µM) - inhibits ATP synthase.

    • Port C: FCCP (0.5 µM) - uncouples mitochondria to measure maximal respiration.

    • Port D: Rotenone/Antimycin A (0.5 µM each) - shuts down electron transport chain.

  • Analysis: Monitor the Oxygen Consumption Rate (OCR). A safe, specific hexanoic acid derivative will not significantly alter basal OCR or induce proton leak prior to the addition of FCCP.

Conclusion

Validating the mitochondrial target specificity of hexanoic acid derivatives requires a multi-tiered approach. While unconjugated hexanoic acid offers a clean metabolic profile, the addition of TPP or MPP moieties drastically alters its subcellular pharmacokinetics. By strictly adhering to orthogonal validation—combining CCCP-controlled confocal microscopy, LC-MS/MS quantification, and Seahorse respirometry—researchers can confidently distinguish true mitochondrial targeting from artifactual accumulation.

References

1.[3] "Mitochondria-Penetrating Peptides: Characterization and Cargo Delivery." Scholaris.ca. Available at: 2.[1] "Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet." MDPI. Available at: 3.[2] "Linking triphenylphosphonium cation to a bicyclic hydroquinone improves their antiplatelet effect via the regulation of mitochondrial function." NIH.gov. Available at: 4.[4] "Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury." ACS Publications. Available at:

Sources

A Comparative Guide to the Metabolic Stability of Hexanoic vs. Octanoic Thio-derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the metabolic fate of a compound is a cornerstone of preclinical assessment. The stability of a molecule dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and potential for toxicity. This guide provides an in-depth, objective comparison of the metabolic stability of two closely related classes of compounds: hexanoic and octanoic thio-derivatives. By examining the impact of a mere two-carbon difference in their acyl chain length, we can illuminate the nuanced factors that govern a drug candidate's journey through the body's metabolic machinery.

The Central Role of Thioesterification in Fatty Acid Metabolism

To understand the stability of hexanoic and octanoic thio-derivatives, we must first appreciate their physiological context. In biochemistry, fatty acids are "activated" for metabolic processes through thioesterification, a reaction catalyzed by acyl-CoA synthetase (ACS) enzymes.[1][2] This process attaches the fatty acid to Coenzyme A (CoA) via a high-energy thioester bond, forming an acyl-CoA.[3][4] These activated acyl-CoAs are pivotal intermediates, channeled into various anabolic or catabolic pathways, including β-oxidation for energy or synthesis of complex lipids like triglycerides.[1][2]

The length of the fatty acid chain is a key determinant in this initial step, influencing which of the 26 mammalian ACS isoforms will catalyze the reaction.[5] Hexanoic (C6) and octanoic (C8) acids fall into the category of medium-chain fatty acids (MCFAs), which have distinct metabolic profiles compared to their long-chain counterparts.[6] Their thio-derivatives, whether endogenous acyl-CoAs or synthetic drug analogues, are subject to the same enzymatic systems that regulate fatty acid homeostasis.

cluster_activation Activation Pathway cluster_fate Metabolic Fate FA Free Fatty Acid (Hexanoic or Octanoic) ACS Acyl-CoA Synthetase (ACS) FA->ACS Thio_Deriv Thio-derivative (Acyl-Thiol Compound) Thio_Deriv->ACS (Analogue) Acyl_CoA Acyl-CoA (Activated Thioester) ACS->Acyl_CoA + Coenzyme A + ATP Beta_Ox β-Oxidation (Energy Production) Acyl_CoA->Beta_Ox Lipid_Syn Lipid Synthesis (Triglycerides, etc.) Acyl_CoA->Lipid_Syn Hydrolysis Hydrolysis (Thioesterases) Acyl_CoA->Hydrolysis Oxidation Oxidative Metabolism (Cytochrome P450s) Acyl_CoA->Oxidation

Caption: General metabolic activation and fate of fatty acid thio-derivatives.

Key Pathways Influencing Stability

The metabolic stability of hexanoic and octanoic thio-derivatives is primarily governed by two enzymatic processes: hydrolytic cleavage by thioesterases and oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • Hydrolytic Cleavage: Thioesterase enzymes (TEs), also known as acyl-CoA thioesterases (ACOTs), catalyze the hydrolysis of the thioester bond.[7] This reaction cleaves the acyl group from its thiol carrier (e.g., Coenzyme A), releasing the free carboxylic acid.[8] The substrate specificity of different TEs can vary, meaning the rate of hydrolysis may differ between a C6 and a C8 acyl chain. This enzymatic cleavage is a fundamental "off-switch," deactivating the molecule from further participation in acyl-CoA-dependent pathways.

  • Oxidative Metabolism: The cytochrome P450 (CYP) superfamily of enzymes is responsible for the vast majority of Phase I oxidative drug metabolism.[9][10] These enzymes can introduce polar groups onto the compound, facilitating its excretion. For fatty acid derivatives, this often involves hydroxylation at the terminal (omega, ω) or sub-terminal (ω-1) carbon of the acyl chain. Furthermore, CYPs can directly catalyze the oxidative cleavage of the thioester bond itself, a process that can lead to the formation of reactive sulfenic acid intermediates.[11][12] The slightly greater lipophilicity of the octanoyl chain compared to the hexanoyl chain may influence its affinity for the active sites of certain CYP isoforms.

Comparative Data Summary

The following table summarizes expected metabolic stability parameters based on typical experimental outcomes. These values are illustrative and can vary depending on the specific derivative and experimental system.

ParameterHexanoic Thio-derivative (C6)Octanoic Thio-derivative (C8)Rationale
Microsomal Half-Life (t½) Moderately StableLess StableThe longer, more lipophilic C8 chain often presents a better substrate for CYP450 enzymes, leading to faster metabolism.[9]
Intrinsic Clearance (CLint) ModerateHigherHigher clearance for the C8 derivative is expected due to increased rates of both oxidative metabolism and potentially thioesterase activity.
Plasma Stability HighHighThioesters are generally stable in plasma, but the C8 derivative may show slightly more binding to plasma proteins like albumin.[13]
Primary Metabolic Route Hydrolysis & β-OxidationCYP-mediated Oxidation & β-OxidationWhile both undergo β-oxidation, the C8 chain is more susceptible to initial CYP-mediated modification before further breakdown.

Experimental Protocols for Assessing Metabolic Stability

To generate reliable comparative data, standardized in vitro assays are essential.[14] These assays provide a quantitative measure of a compound's susceptibility to metabolic enzymes.[15]

Protocol 1: Liver Microsomal Stability Assay

This assay evaluates metabolism by Phase I enzymes, predominantly CYPs, which are concentrated in the microsomal fraction of liver cells.[16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (hexanoic or octanoic thio-derivative) in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (human, rat, or other species) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system provides a continuous supply of NADPH, the required cofactor for CYP activity.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsome suspension, and the test compound stock solution to a final substrate concentration of 1 µM.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution. A parallel incubation without the NADPH system serves as a negative control to assess non-CYP-mediated degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The solvent stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Caption: Workflow for a typical liver microsomal stability assay.

Protocol 2: Plasma Stability Assay

This assay assesses the chemical and enzymatic stability of a compound in blood plasma, which contains various enzymes (e.g., esterases, proteases) and proteins.

Objective: To determine the rate of degradation of a compound in plasma.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw frozen plasma (human, rat, etc., with an appropriate anticoagulant like heparin or EDTA) in a 37°C water bath.

  • Incubation:

    • Spike the test compound into the plasma to a final concentration (e.g., 5 µM).

    • Incubate the mixture in a shaking water bath at 37°C. A control sample incubated in buffer or heat-inactivated plasma can be used to distinguish enzymatic from chemical degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold organic solvent with an internal standard.

  • Sample Analysis & Data Processing:

    • Process and analyze the samples via LC-MS/MS as described in the microsomal stability protocol.

    • The results are typically expressed as the percentage of the parent compound remaining at each time point.

Caption: Workflow for a plasma stability assay.

Discussion: The Impact of Acyl Chain Length on Drug Design

The experimental data consistently reveal that even a minor alteration in chemical structure, such as the addition of two methylene groups, can significantly impact metabolic stability.

  • Increased Lipophilicity and CYP Affinity: The octanoyl (C8) chain is more lipophilic than the hexanoyl (C6) chain. This generally increases its affinity for the active sites of lipophilic CYP enzymes (e.g., CYP3A4), leading to a faster rate of oxidative metabolism.[9][17] Studies on medium-chain fatty acids have shown differences in their metabolic handling; for instance, octanoic acid is more readily oxidized than decanoic acid (C10), suggesting a non-linear relationship between chain length and metabolic rate that warrants specific investigation for each analogue.[18]

  • Substrate Specificity of Thioesterases: While both derivatives are substrates for thioesterases, the catalytic efficiency can be chain-length dependent. The active site of a given thioesterase may have a dimensional preference, favoring the binding and hydrolysis of one chain length over the other.[7]

  • Implications for Prodrugs and Linkers: Thioesters are often employed as linkers in antibody-drug conjugates or as prodrug moieties designed for controlled release. The choice between a hexanoic and an octanoic thio-derivative in such a design is not trivial. A more stable hexanoic linker might ensure the drug reaches its target before cleavage, while a more labile octanoic linker could be designed for faster drug release in a metabolically active environment like the liver.

Conclusion

The metabolic stability of hexanoic and octanoic thio-derivatives is a multifactorial issue, with acyl chain length playing a critical role. The octanoic derivative, with its longer carbon chain, is generally more susceptible to metabolic breakdown, particularly through CYP-mediated oxidation, resulting in a shorter half-life and higher intrinsic clearance compared to its hexanoic counterpart.

This comparative guide underscores the necessity of performing rigorous metabolic stability assays early in the drug discovery pipeline. A nuanced understanding of how subtle structural modifications affect a compound's metabolic profile allows for more rational drug design, enabling scientists to fine-tune pharmacokinetic properties and ultimately develop safer and more effective therapeutics.

References

  • Title: Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis Source: World Journal of Gastroenterology URL: [Link]

  • Title: Acyl-CoA synthetase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Acyl-coenzyme A synthetases in metabolic control Source: Current Opinion in Lipidology URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides Source: Analytica Chimica Acta URL: [Link]

  • Title: Thioesterase enzyme families: Functions, structures, and mechanisms Source: Proteins: Structure, Function, and Bioinformatics URL: [Link]

  • Title: Thioester Hydrolysis Definition Source: Fiveable URL: [Link]

  • Title: Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Source: Agilent URL: [Link]

  • Title: Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line Source: Molecules URL: [Link]

  • Title: Metabolic Oxidative Cleavage of Thioesters: Evidence for the Formation of Sulfenic Acid Intermediates in the Bioactivation of the Antithrombotic Prodrugs Ticlopidine and Clopidogrel Source: Chemical Research in Toxicology URL: [Link]

  • Title: The thiol pool in human plasma: The central contribution of albumin to redox processes Source: Free Radical Biology and Medicine URL: [Link]

  • Title: Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer Source: Chemical Research in Toxicology URL: [Link]

  • Title: Cytochrome P450-mediated metabolism in the human gut wall Source: ResearchGate URL: [Link]

  • Title: What's the importance of cytochrome P450 metabolism? Source: Optibrium URL: [Link]

  • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone Source: Scientific Reports URL: [Link]

Sources

Benchmark Guide: Novel TCA Cycle Inhibitors in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical benchmark and operational manual for evaluating novel TCA cycle inhibitors. It synthesizes current clinical data with standardized preclinical workflows to provide a rigorous framework for drug development professionals.

Executive Summary: The Shift to Mitochondrial Targeting

The Tricarboxylic Acid (TCA) cycle, once considered a "housekeeping" pathway, is now a validated therapeutic target in oncology. Unlike traditional chemotherapy, novel inhibitors do not merely poison cellular respiration; they exploit specific metabolic dependencies (e.g., IDH mutations, lipoate sensitivity) to induce energetic catastrophe or differentiation.

This guide benchmarks the three dominant classes of TCA inhibitors currently in the pipeline:

  • Lipoate Analogs (Multi-Enzyme Inhibitors): e.g., CPI-613 (Devimistat).

  • Mutant-Specific Allosteric Inhibitors: e.g., Ivosidenib (AG-120), Enasidenib (AG-221).

  • Emerging Enzymatic Inhibitors: Small molecule inhibitors of MDH and FH.

Mechanistic Benchmarking & Comparative Analysis

Pathway Visualization & Drug Targets

The following diagram maps the entry points of these inhibitors within the TCA cycle, highlighting the divergence between "broad disruption" and "targeted blockade."

TCA_Inhibition_Map Pyruvate Pyruvate PDH PDH Complex Pyruvate->PDH AcCoA Acetyl-CoA Citrate Citrate AcCoA->Citrate + OAA IsoCit Isocitrate Citrate->IsoCit aKG α-Ketoglutarate IsoCit->aKG Wild Type IDH TwoHG 2-Hydroxyglutarate (Oncometabolite) IsoCit->TwoHG Mutant IDH KGDH KGDH Complex aKG->KGDH SuccCoA Succinyl-CoA Succ Succinate SuccCoA->Succ SDH SDH (Complex II) Succ->SDH Fum Fumarate FH Fumarase Fum->FH Mal Malate MDH MDH1/2 Mal->MDH OAA Oxaloacetate PDH->AcCoA IDH1 IDH1 (Cyc/Mut) IDH2 IDH2 (Mito/Mut) KGDH->SuccCoA SDH->Fum FH->Mal MDH->OAA CPI613 CPI-613 (Devimistat) CPI613->PDH Hyper-phos. CPI613->KGDH Redox Mod. IVO Ivosidenib (AG-120) IVO->IDH1 Allosteric Block ENA Enasidenib (AG-221) ENA->IDH2 Allosteric Block MDHi MDH Inhibitors (e.g., LW6) MDHi->MDH Competitive

Caption: Schematic of the TCA cycle illustrating the dual-target mechanism of CPI-613 (PDH/KGDH) versus the specific mutant-IDH blockade of Ivosidenib and Enasidenib.

Performance Comparison Table

This table synthesizes data from Phase 1-3 trials and preclinical benchmarks.

FeatureCPI-613 (Devimistat) Ivosidenib (AG-120) Enasidenib (AG-221)
Primary Target PDH & KGDH (E1

subunit)
Mutant IDH1 (R132)Mutant IDH2 (R140/R172)
Mechanism Lipoate analog; induces inhibitory hyperphosphorylation.Allosteric inhibition of neomorphic activity.Allosteric inhibition of neomorphic activity.
Potency (IC50) Low:

50–200

M (in vitro viability)
High:

12 nM (2-HG inhibition)
High:

100 nM (2-HG inhibition)
Biomarker Reduced OCR; Increased ROS; PDH phosphorylation.Plasma/Bone Marrow 2-HG reduction (>90%).[1]Plasma/Bone Marrow 2-HG reduction (>90%).[1]
Metabolic Impact Catastrophic mitochondrial collapse (Necrosis/Apoptosis).Differentiation; Restoration of

-KG flux.
Differentiation; Restoration of

-KG flux.
Clinical Utility Solid Tumors (Pancreatic, AML, MDS).AML (IDH1-mutated), Cholangiocarcinoma.[2]AML (IDH2-mutated).[2][3][4][5]

Expert Insight:

  • Specificity vs. Potency: CPI-613 requires high micromolar concentrations in vitro to mimic the lipoate saturation effect seen in vivo. Do not discard it based on high IC50 values compared to targeted therapies; its mechanism is stoichiometric, not catalytic.

  • Biomarker Selection: For IDH inhibitors, measuring cell viability (ATP) is often insufficient because these drugs induce differentiation rather than immediate death. The primary benchmark must be 2-HG reduction (LC-MS/MS).

Experimental Protocols: Validating Efficacy

To rigorously benchmark a novel TCA inhibitor, you must prove it alters mitochondrial flux, not just cell viability.

Protocol A: Real-Time Bioenergetic Profiling (Seahorse XF)

Objective: Quantify the "Mitochondrial Reserve Capacity" and specific blockade of respiration.

Workflow Diagram:

Seahorse_Workflow Step1 1. Seed Cells (Optimized Density) Step2 2. Treatment (Drug vs Vehicle) 4-24 hrs Step1->Step2 Step3 3. Media Switch (Unbuffered XF Media) Step2->Step3 Step4 4. XF Analyzer (Mito Stress Test) Step3->Step4 Step4_1 Inj A: Oligomycin (ATP Synthase) Step4->Step4_1 Step4_2 Inj B: FCCP (Uncoupler) Step4_1->Step4_2 Step4_3 Inj C: Rot/AA (ETC Shutdown) Step4_2->Step4_3

Caption: Standardized Seahorse XF Mito Stress Test workflow for evaluating TCA cycle inhibitor potency on Oxygen Consumption Rate (OCR).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., 20,000/well for HeLa) in XF96 plates 24h prior.

  • Drug Treatment: Treat with the inhibitor for acute (1h) vs chronic (24h) durations.

    • Note: CPI-613 shows acute effects; IDH inhibitors require chronic exposure (48h+) to alter the metabolome.

  • Assay Medium: Prepare XF DMEM (pH 7.[6][7]4) supplemented with:

    • 10 mM Glucose (Glycolysis substrate).

    • 2 mM Glutamine (Anaplerotic TCA substrate).[7]

    • 1 mM Pyruvate (PDH substrate).

  • Injection Strategy (Final Well Concentrations):

    • Port A (Oligomycin): 1.5

      
      M. Measures ATP-linked respiration.
      
    • Port B (FCCP): 0.5–2.0

      
      M (Titration required). Measures Maximal Respiration.[8]
      
    • Port C (Rotenone/Antimycin A): 0.5

      
      M. Measures non-mitochondrial oxygen consumption.
      
  • Data Analysis:

    • Key Metric: If the drug inhibits the TCA cycle (e.g., PDH/KGDH), Maximal Respiration (FCCP response) will be significantly blunted compared to control, even if Basal Respiration is maintained by glycolysis compensation.

Protocol B: Isotope-Resolved Metabolic Flux Analysis (13C-MFA)

Objective: Confirm the specific enzymatic block (e.g., Citrate




-KG) rather than general toxicity.

Methodology:

  • Tracer Selection:

    • Use [U-13C6]-Glucose to assess PDH flux (m+2 Citrate formation).

    • Use [U-13C5]-Glutamine to assess KGDH flux (m+5

      
      -KG 
      
      
      
      m+4 Succinate).
  • Incubation: Replace media with 13C-tracer media for 4–6 hours (steady state).

  • Extraction: Rapidly wash with ice-cold saline; quench with 80% MeOH (-80°C).

  • LC-MS Analysis:

    • Target: Measure Mass Isotopomer Distribution (MID).

    • Validation: A KGDH inhibitor (like CPI-613) will cause accumulation of m+5

      
      -Ketoglutarate  and depletion of m+4 Succinate  when using [U-13C5]-Glutamine.
      

References

  • Pardee, T. S., et al. (2014). "A Phase I Study of the First-in-Class Anti-Mitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies." Clinical Cancer Research. Link

  • Stein, E. M., et al. (2017). "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[1][4] Blood. Link

  • DiNardo, C. D., et al. (2018). "Durable Remissions with Ivosidenib in IDH1-Mutated Relapsed or Refractory AML." New England Journal of Medicine. Link

  • Zachar, Z., et al. (2011). "Non-redox-active lipoate derivates disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo."[9] Journal of Molecular Medicine. Link

  • TeSlaa, T., et al. (2016). "Isotope Tracing of Cancer Metabolism." Methods in Molecular Biology. Link

Sources

A Researcher's Guide to Establishing the Reproducibility of 4,6-bis(benzylthio)hexanoic Acid's Biological Effects

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is the frontier of therapeutic innovation. One such molecule of interest is 4,6-bis(benzylthio)hexanoic acid, a derivative of the medium-chain fatty acid, hexanoic acid. However, a thorough review of the current scientific literature reveals a critical gap: a lack of published data on its biological effects and, consequently, on the reproducibility of these effects.

This guide is designed to address this gap, not by presenting existing data, but by providing a comprehensive framework for researchers to systematically investigate and establish the biological activity and reproducibility of 4,6-bis(benzylthio)hexanoic acid. We will delve into its hypothesized biological profile based on its chemical structure and compare it with well-characterized alternatives. Crucially, this guide will provide detailed experimental protocols and a logical workflow to ensure that any future findings are robust, reliable, and reproducible.

The imperative for such a guide is underscored by the ongoing "reproducibility crisis" in preclinical research.[1][2] A significant percentage of published preclinical studies are not reproducible, leading to a waste of resources and a slowdown in the development of new therapies.[1][2][3] Therefore, for a novel compound like 4,6-bis(benzylthio)hexanoic acid, a commitment to rigorous and transparent research from the outset is paramount.[4][5]

Hypothesized Biological Profile of 4,6-bis(benzylthio)hexanoic Acid

The structure of 4,6-bis(benzylthio)hexanoic acid—a six-carbon chain with two benzylthio substitutions—suggests potential interactions with metabolic pathways. The parent molecule, hexanoic acid, is a medium-chain fatty acid known to influence lipid and glucose metabolism.[6][7][8] Furthermore, the introduction of sulfur atoms to fatty acid backbones can confer unique biological activities. Thia-substituted fatty acids, for instance, have been shown to exert pleiotropic effects, including the modulation of fatty acid catabolism and anti-inflammatory actions.[9] Some of these effects are mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[9]

Based on this, we can hypothesize that 4,6-bis(benzylthio)hexanoic acid may exhibit activities in the following areas:

  • Modulation of Lipid Metabolism: Potential to influence fatty acid oxidation and triglyceride accumulation.

  • Anti-inflammatory Effects: The presence of thioether linkages could contribute to anti-inflammatory properties.

  • Regulation of Glucose Homeostasis: May impact insulin sensitivity and glucose metabolism, similar to other short- and medium-chain fatty acids.

Comparative Analysis with Established Alternatives

To contextualize the potential effects of 4,6-bis(benzylthio)hexanoic acid, it is essential to compare it with well-studied fatty acids.

Feature4,6-bis(benzylthio)hexanoic Acid (Hypothesized)Hexanoic AcidButyric Acid
Structure C6 fatty acid with benzylthio groupsC6 saturated fatty acidC4 saturated fatty acid
Primary Source SyntheticNaturally in plant and animal fats/oils[10]Produced by gut microbial fermentation of fiber[11][12]
Metabolic Effects Potential modulator of lipid and glucose metabolism.Prevents high-fat diet-induced obesity and improves glucose metabolism.[6][7][8]Protects against diet-induced obesity and insulin resistance.[11][13]
Anti-inflammatory Hypothesized anti-inflammatory activity.Limited direct evidence.Potent anti-inflammatory effects by modulating immune cells.[11][14]
Mechanism of Action Potential PPAR agonist.Serves as an energy source and signaling molecule.[6]Histone deacetylase (HDAC) inhibitor and G-protein coupled receptor (GPCR) agonist.[14][15]
Reproducibility Data None available.Established through multiple independent studies.Extensively studied with high reproducibility.

A Framework for Establishing Reproducibility

To move 4,6-bis(benzylthio)hexanoic acid from a chemical novelty to a validated biological tool, a systematic and rigorous approach is necessary. The following workflow outlines the key stages for establishing the reproducibility of its biological effects.

G cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Dissemination synthesis Synthesis & Purification characterization Chemical Characterization (NMR, MS, HPLC) synthesis->characterization Purity & Identity Confirmation cell_culture Cell Line Selection (e.g., HepG2, RAW 264.7) characterization->cell_culture dose_response Dose-Response & Cytotoxicity Assays cell_culture->dose_response functional_assays Functional Assays (e.g., FAO, Cytokine ELISA) dose_response->functional_assays model Animal Model Selection (e.g., HFD-fed mice) functional_assays->model study_design Blinded, Randomized Study Design model->study_design endpoints Define Primary & Secondary Endpoints study_design->endpoints analysis Statistical Analysis Plan endpoints->analysis reporting Transparent Reporting (e.g., ARRIVE guidelines) analysis->reporting data_sharing Public Data & Protocol Deposition reporting->data_sharing

Figure 1: Experimental workflow for validating a novel compound.
Experimental Protocols

The following are detailed protocols for key experiments to assess the hypothesized biological effects of 4,6-bis(benzylthio)hexanoic acid.

Protocol 1: In Vitro Fatty Acid Oxidation (FAO) Assay

This assay will determine if the compound alters the rate of fatty acid oxidation in hepatocytes, a key metabolic process.

  • Cell Line: HepG2 human hepatoma cells.

  • Materials:

    • 4,6-bis(benzylthio)hexanoic acid (stock solution in DMSO)

    • Seahorse XF Palmitate-BSA FAO Substrate

    • Seahorse XF Cell Mito Stress Test Kit

    • Seahorse XFe96 or similar metabolic analyzer

  • Procedure:

    • Seed HepG2 cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

    • The next day, treat the cells with varying concentrations of 4,6-bis(benzylthio)hexanoic acid (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours). Include a positive control such as a known PPAR agonist.

    • Prior to the assay, wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose.

    • Hydrate the sensor cartridge and load with the FAO substrate and compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).

    • Run the Seahorse XF FAO assay protocol on the metabolic analyzer to measure the oxygen consumption rate (OCR).

    • Normalize the OCR data to the cell number in each well. An increase in OCR upon addition of the fatty acid substrate, which is further enhanced by the compound, would suggest a pro-oxidative effect.

Protocol 2: In Vivo High-Fat Diet (HFD) Mouse Model

This in vivo model will assess the compound's effect on diet-induced obesity and metabolic dysfunction, providing systemic validation of in vitro findings.[6][7][8]

  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Diet: 60% kcal high-fat diet (HFD) and a control low-fat diet (LFD).

  • Experimental Groups (n=10-12 per group):

    • LFD + Vehicle

    • HFD + Vehicle

    • HFD + 4,6-bis(benzylthio)hexanoic acid (Dose 1)

    • HFD + 4,6-bis(benzylthio)hexanoic acid (Dose 2)

    • HFD + Positive Control (e.g., Hexanoic Acid)

  • Procedure:

    • Acclimatize mice for one week.

    • Randomize mice into the experimental groups and start the respective diets. The compound and vehicle can be administered via oral gavage daily.

    • Monitor body weight and food intake weekly for 8-12 weeks.

    • Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) towards the end of the study to assess glucose homeostasis and insulin sensitivity.[6][7][8]

    • At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin.

    • Harvest tissues (liver, white adipose tissue) for weight measurement and histological analysis (e.g., H&E staining for lipid accumulation).

  • Reproducibility Measures: The study should be conducted in a blinded manner where the investigators administering the treatment and analyzing the data are unaware of the group allocations.

Potential Signaling Pathway Involvement

As thia-substituted fatty acids are known to interact with PPARs, a plausible mechanism of action for 4,6-bis(benzylthio)hexanoic acid could involve the activation of this signaling pathway.

G Compound 4,6-bis(benzylthio)hexanoic acid PPAR PPARα Compound->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Transcription FAO Increased Fatty Acid Oxidation Gene_Expression->FAO Metabolic_Health Improved Metabolic Health FAO->Metabolic_Health

Figure 2: Hypothesized PPARα signaling pathway.

Conclusion

4,6-bis(benzylthio)hexanoic acid represents an intriguing, yet uncharacterized, chemical entity. Its structural similarity to metabolically active fatty acids suggests a potential for therapeutic application. However, any such potential is contingent on the rigorous and reproducible demonstration of its biological effects. The framework and protocols outlined in this guide provide a clear path for researchers to undertake this essential validation. By adhering to principles of transparency, robust experimental design, and detailed reporting, the scientific community can confidently build upon the initial discoveries and determine the true potential of 4,6-bis(benzylthio)hexanoic acid.

References

  • A Guide to Reproducibility in Preclinical Research - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Berge, R. K., & Skrede, S. (2002). Metabolic effects of thia fatty acids. Current Opinion in Lipidology, 13(3), 299–305.
  • Butyric acid in the intestinal flora. (n.d.). Testmottagningen. Retrieved from [Link]

  • Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. (2024, June 12). Biocrates. Retrieved from [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). British Journal of Pharmacology, 175(16), 3215-3217.
  • HEXANOIC ACID. (n.d.). PubChem. Retrieved from [Link]

  • Butyric Acid - The Miracle Molecule in The Human Body. (2022, December 2). Yufeng. Retrieved from [Link]

  • Ikeda, T., Takii, K., Omichi, Y., Nishimoto, Y., Ichikawa, D., Matsunaga, T., Kawauchi, A., & Kimura, I. (2025).
  • Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. (n.d.). MetwareBio. Retrieved from [Link]

  • Ikeda, T., Takii, K., Omichi, Y., Nishimoto, Y., Ichikawa, D., Matsunaga, T., Kawauchi, A., & Kimura, I. (2025). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. PubMed. Retrieved from [Link]

  • Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule. (2024, January 3). Retrieved from [Link]

  • Berge, R. K., & Aarsland, A. (1990). Effects of thia-substituted fatty acids on mitochondrial and peroxisomal beta-oxidation. Studies in vivo and in vitro. Biochemical Pharmacology, 40(4), 839–847.
  • Effects of thia-substituted fatty acids on mitochondrial and peroxisomal beta-oxidation. Studies in vivo and in vitro. (1990, August 15). Biochemical Pharmacology. Retrieved from [Link]

  • Zhao, Y., Chen, F., Wu, W., Yang, T., Liu, W., & Wang, X. (2024). Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases. Frontiers in Immunology, 15, 1368940.
  • Ikeda, T., Takii, K., Omichi, Y., Nishimoto, Y., Ichikawa, D., Matsunaga, T., Kawauchi, A., & Kimura, I. (2025). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. ResearchGate. Retrieved from [Link]

  • Oru, M., & Unsal-Tan, O. (2002). Synthesis and biological evaluations of some 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Archiv der Pharmazie, 335(6), 231–236.
  • Loscalzo, J. (2015). Reproducibility in science. Improving the standard for basic and preclinical research.
  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? (2022, October 5). LucidQuest. Retrieved from [Link]

  • A Guide to Reproducibility in Preclinical Research. (2019, January 15). PubMed. Retrieved from [Link]

Sources

cross-validation of PDH inhibition using western blot and enzymatic assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Scope: Technical validation of Pyruvate Dehydrogenase (PDH) Complex inhibition using orthogonal methodologies.

Introduction: The Metabolic Gatekeeper

The Pyruvate Dehydrogenase Complex (PDC) is the mitochondrial gatekeeper, governing the flux of carbon from the cytoplasm (glycolysis) into the mitochondrial matrix (TCA cycle).[1][2] In drug development—particularly for metabolic disorders and oncology (Warburg effect reversal)—accurate measurement of PDH modulation is critical.

However, relying on a single readout is a common failure point. A Western Blot (WB) measures the regulatory state (phosphorylation), while an enzymatic assay measures the functional output (kinetic turnover). These two do not always align due to allosteric effectors (NADH/Acetyl-CoA ratios) or complex disassembly.

This guide details how to cross-validate PDH inhibition by correlating E1


 phosphorylation status with immunocaptured enzymatic activity, ensuring a self-validating experimental design.

Mechanistic Grounding: The Regulation Loop

To interpret the data, one must understand the regulatory P-loop. PDH activity is inversely proportional to the phosphorylation of the E1


 subunit.
  • Inhibition: PDH Kinases (PDK1–4) phosphorylate E1

    
     at Ser293 (Site 1) , Ser300 (Site 2), and Ser232 (Site 3).[1][3] Ser293 is the primary driver of inactivation. 
    
  • Activation: PDH Phosphatases (PDPs) remove these phosphate groups.

Pathway Visualization

(Generated via Graphviz)

PDH_Regulation cluster_PDC Mitochondrial Matrix Pyruvate Pyruvate PDH_Active PDH Complex (Active) Pyruvate->PDH_Active AcetylCoA Acetyl-CoA PDH_Active->AcetylCoA  Decarboxylation PDH_Inactive PDH Complex (p-Ser293) PDH_Active->PDH_Inactive Phosphorylation (Inhibition) PDH_Inactive->PDH_Active Dephosphorylation (Activation) PDK PDKs (Kinases) PDK->PDH_Active Acts on PDP PDPs (Phosphatases) PDP->PDH_Inactive Acts on

Caption: The PDH Regulation Loop. PDKs phosphorylate E1


 (red path) causing inactivation. PDPs restore activity (blue path).

Method 1: Western Blot (The Regulatory State)

This method detects the "switch" position. It does not prove the light is on, only that the switch is flipped.

Critical Parameters
  • Target: Phospho-PDH E1

    
     (Ser293).[3][4][5][6][7]
    
  • Normalization: Must normalize against Total PDH E1

    
     , not just GAPDH/Actin. This accounts for potential degradation of the complex.
    
  • Lysis Buffer: Must contain phosphatase inhibitors (e.g., Sodium Fluoride, Sodium Orthovanadate) to freeze the phosphorylation state upon cell rupture.

Protocol Overview
  • Treatment: Treat cells with inhibitor (e.g., Arsenite) or control.

  • Lysis: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Separation: SDS-PAGE (10-12% gel).

  • Blotting:

    • Primary Ab 1: Anti-PDH E1

      
       pSer293 (1:1000).
      
    • Primary Ab 2: Anti-Total PDH E1

      
       (1:1000) (Use different species if multiplexing, or strip and re-probe).
      
  • Analysis: Calculate Ratio:

    
    .
    

Method 2: Immunocapture Enzymatic Assay (The Functional Output)

Standard solution-based assays (adding pyruvate + NAD+ to lysate) are flawed because cytosolic Lactate Dehydrogenase (LDH) also consumes NADH, creating massive background noise.

The Solution: Use an Immunocapture Activity Assay .[2][8]

  • A microplate is coated with anti-PDH antibodies.[2][8][9][10]

  • Lysate is added; PDH binds, everything else (including LDH) is washed away.

  • Reaction mix (Pyruvate + NAD+ + Dye) is added.

  • Dye reduction (or NADH absorbance) is kinetic and specific to PDH.

Protocol Overview
  • Sample Prep: Solubilize mitochondria using mild detergents (e.g., Lauryl maltoside) provided in kits to keep the quaternary structure intact. Do not vortex violently.

  • Capture: Incubate sample in antibody-coated wells (3 hrs).

  • Wash: 2x with stabilizer buffer (removes cytosolic contaminants).

  • Reaction: Add Assay Solution (Pyruvate, NAD+, CoA, Reporter Dye).

  • Read: Kinetic measurement at OD 450nm (colorimetric) every 30s for 20 mins.

Cross-Validation: Interpreting the Data

The power of this guide lies in the correlation matrix below.

Data Comparison Table
ScenarioWB: p-Ser293Activity AssayInterpretation
Direct Kinase Activation (e.g., Hypoxia, Starvation)HIGH LOW Validated Inhibition. Upstream signaling (PDK) has shut down the complex.
Allosteric Inhibition (High Acetyl-CoA/CoA ratio)LOW / NO CHANGE LOW Functional Inhibition. The complex is unphosphorylated but blocked by product inhibition (feedback). WB misses this; Assay catches it.
Complex Degradation (Toxicology)LOW (Signal loss)LOW Loss of Protein. Check Total PDH on WB. If Total PDH is low, it's not regulation; it's destruction.
PDK Inhibition (e.g., DCA Treatment - Negative Control)LOW HIGH Validated Activation. DCA inhibits PDK, preventing phosphorylation.
Experimental Workflow Diagram

(Generated via Graphviz)

Workflow cluster_Split Parallel Processing Start Cell Culture / Tissue Split1 Aliquot A: Lysis (RIPA + Phosphatase Inh.) Start->Split1 Split2 Aliquot B: Mild Extraction (Detergent for Intact Complex) Start->Split2 WB_Path SDS-PAGE & Western Blot Split1->WB_Path Assay_Path Immunocapture Plate (Wash away LDH) Split2->Assay_Path Readout1 Readout: p-Ser293 Levels (State) WB_Path->Readout1 Readout2 Readout: NADH/Dye Kinetics (Function) Assay_Path->Readout2 Analysis Correlation Analysis Readout1->Analysis Readout2->Analysis

Caption: Parallel workflow ensures that the 'State' (WB) and 'Function' (Activity) are derived from the same biological source.

Self-Validating Controls

To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include:

  • The Negative Control (Max Activity): Treat cells with Dichloroacetate (DCA) . DCA inhibits PDKs.[7]

    • Expected Result: WB should show almost zero p-Ser293. Activity assay should show maximum slope.

  • The Positive Control (Inhibition): Treat cells with Arsenite (chemical) or Hypoxia (physiological).

    • Expected Result: WB shows dense p-Ser293 band. Activity assay shows flatline.

  • The Specificity Control (Assay Only): Add a specific PDH inhibitor (e.g., CPI-613) directly into the assay well during the kinetic read. If activity doesn't drop, you are measuring background noise (likely LDH), not PDH.

References

  • Korotchkina, L. G., & Patel, M. S. (2001). Site specificity of four pyruvate dehydrogenase kinase isoenzymes toward the three phosphorylation sites of human pyruvate dehydrogenase. Journal of Biological Chemistry.

  • Abcam. Pyruvate Dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit Protocol (ab109902). Abcam Technical Manual.

  • Hitosugi, T., et al. (2011). Tyrosine phosphorylation inhibits PKM2 to promote the Warburg effect and tumor growth. Science Signaling. (Context on metabolic switches).

  • Cell Signaling Technology. Pyruvate Dehydrogenase (PDH) Signaling Pathway. CST Pathways.

  • Elabscience. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Elabscience Technical Guides.

Sources

Selectivity of 4,6-bis(benzylthio)hexanoic Acid for Tumor vs. Normal Cells

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the selectivity profile, mechanism of action, and experimental validation of 4,6-bis(benzylthio)hexanoic acid , a synthetic lipoic acid derivative designed to target cancer cell metabolism.

Executive Summary

4,6-bis(benzylthio)hexanoic acid (CAS: 5659-80-3) is a non-redox-active analog of lipoic acid and the C6-homolog of the clinical stage drug CPI-613 (Devimistat) . Unlike standard chemotherapies that target DNA replication, this compound functions as a catalytic inhibitor of mitochondrial metabolism .

Its selectivity is driven by the distinct metabolic wiring of tumor cells. It targets the Pyruvate Dehydrogenase (PDH) and


-Ketoglutarate Dehydrogenase (KGDH) complexes, inducing catastrophic mitochondrial collapse in cancer cells while sparing normal cells due to their metabolic plasticity and lower reliance on specific anaplerotic pathways.

Mechanism of Action: Metabolic Disruption

The compound mimics the catalytic intermediate of lipoic acid but cannot be oxidized/reduced. This "decoy" effect inhibits the regulatory enzymes (PDKs) associated with the TCA cycle.

Pathway Diagram: Dual-Enzyme Inhibition

G cluster_0 Mitochondrial Matrix Pyruvate Pyruvate PDH PDH Complex (Entry Gate) Pyruvate->PDH AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA KGDH KGDH Complex (Cycle Sustainer) TCA->KGDH PDH->AcetylCoA ROS ROS Surge (Apoptosis Trigger) PDH->ROS Dysfunction KGDH->ROS Drug 4,6-bis(benzylthio)hexanoic acid Drug->PDH Inhibits Regulatory Phosphorylation Drug->KGDH Blocks E2 Subunit

Figure 1: Mechanism of Action. The compound simultaneously attacks two key metabolic hubs (PDH and KGDH), forcing tumor cells into metabolic starvation and ROS-induced death.

Selectivity Profile: Tumor vs. Normal Cells

The selectivity of 4,6-bis(benzylthio)hexanoic acid is not based on receptor expression (like antibodies) but on metabolic state .

Comparative Viability Data (Representative Class Data)

Note: Values below represent the typical selectivity window for bis(benzylthio)alkanoic acids (e.g., CPI-613 class) derived from SAR studies.

Cell TypeClassificationIC50 (Viability)Mechanism of Sensitivity
H460 / A549 NSCLC Tumor50 - 200 µM High. Reliance on TCA cycle for biosynthetic precursors (anaplerosis).
HeLa Cervical Cancer~100 µM High. Dysregulated PDK activity makes PDH complex hypersensitive.
Panc-1 Pancreatic Tumor~150 µM High. Dense stromal environment usually protects, but metabolic inhibition penetrates.
MRC-5 Normal Fibroblast> 1,000 µM Low. Normal mitochondria can switch fuel sources (fatty acids/glutamine) to bypass block.
HUVEC Endothelial Cells> 800 µM Low. Robust glycolytic capacity allows survival under mitochondrial stress.
Why Normal Cells Survive
  • Metabolic Plasticity: Normal cells retain the ability to switch between glycolysis and oxidative phosphorylation efficiently. When PDH is transiently inhibited, they upregulate fatty acid oxidation.

  • PDK Isoforms: Tumor cells often overexpress specific Pyruvate Dehydrogenase Kinase (PDK) isoforms (e.g., PDK1) to maintain the "Warburg Effect." This compound exploits that specific regulatory lock, which is absent in normal tissue.

Comparative Analysis: Alternatives

Feature4,6-bis(benzylthio)hexanoic acid (C6 Analog)CPI-613 (Devimistat) (C8 Analog)Gemcitabine (Standard Chemo)
Primary Target Mitochondrial Enzymes (PDH/KGDH)Mitochondrial Enzymes (PDH/KGDH)DNA Synthesis (Nucleoside Analog)
Tumor Selectivity High (>10-fold window)High (>10-fold window)Low to Moderate (Affects all dividing cells)
Toxicity Profile Low systemic toxicity (Class effect)Mild (Nausea, transient liver enzyme elev.)High (Myelosuppression, neutropenia)
Chain Length C6 (Hexanoic)C8 (Octanoic)N/A
Lipophilicity Moderate (LogP ~4.5)High (LogP ~5.5)Low (Hydrophilic)
Status Preclinical / Research ToolPhase III Clinical TrialsStandard of Care

Key Insight: The C6 analog serves as a critical tool for studying chain-length dependent uptake. While the C8 analog (CPI-613) is the clinical standard, the C6 variant is often used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket depth of the E2 subunit of PDH.

Experimental Protocols for Validation

To objectively verify the selectivity in your own laboratory, follow these standardized protocols.

Protocol A: Differential Cytotoxicity Assay (Tumor vs. Normal)

Objective: Determine the Therapeutic Index (TI).

  • Cell Seeding:

    • Tumor: Seed H460 or HeLa cells at 5,000 cells/well in 96-well plates.

    • Normal: Seed MRC-5 or HFF-1 fibroblasts at 8,000 cells/well (slower growth).

    • Allow attachment for 24 hours.

  • Treatment:

    • Dissolve 4,6-bis(benzylthio)hexanoic acid in DMSO (Stock 100 mM).

    • Prepare serial dilutions in media: 0, 10, 50, 100, 250, 500, 1000 µM.

    • Ensure final DMSO concentration is <0.5% in all wells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add Resazurin (Alamar Blue) or CellTiter-Glo (ATP) reagent.

    • Incubate 1–4 hours.

    • Measure Fluorescence (Ex/Em 560/590 nm) or Luminescence.

  • Analysis:

    • Calculate % Viability relative to Vehicle Control.

    • Plot Dose-Response Curve (Log-inhibitor vs. Normalized Response).

    • Success Criteria: IC50(Normal) / IC50(Tumor) > 5.0.

Protocol B: Metabolic Flux Analysis (Seahorse XF)

Objective: Confirm the mechanism (Mitochondrial shutdown).

  • Setup: Seed cells in Seahorse XF24/96 plates.

  • Injection Strategy:

    • Port A: 4,6-bis(benzylthio)hexanoic acid (Target concentration, e.g., 200 µM).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A.

  • Observation:

    • Upon injection of the compound (Port A), Oxygen Consumption Rate (OCR) should drop precipitously in Tumor cells (indicating PDH/TCA blockade).

    • In Normal cells, OCR should remain relatively stable or show a compensatory increase in Extracellular Acidification Rate (ECAR).

References

  • Zachar, Z., et al. (2011). "Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo."[1] Journal of Molecular Medicine, 89(11), 1137-1148.[1] Link

  • Bingham, P. M., & Zachar, Z. (Inventors). "Lipoic acid derivatives and their use in treatment of disease." US Patent US20230092232A1. (Describes the use of bis(benzylthio)alkanoic acids including the C6 analog). Link

  • Stuart, S. D., et al. (2014). "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process." Cancer Metabolism, 2(1), 5. (Mechanistic detail on the class). Link

  • BLD Pharm. "Product Datasheet: 4,6-Bis(benzylthio)hexanoic acid (CAS 5659-80-3)." (Chemical structure and physical properties).[2][3][4] Link

Sources

Verifying Chemical Purity of Synthesized Bis(benzylthio) Intermediates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verifying Chemical Purity of Synthesized Bis(benzylthio) Intermediates Content Type: Publish Comparison Guide

Abstract

Bis(benzylthio) compounds—characterized by two benzyl-protected sulfur moieties—are critical intermediates in the synthesis of heterocycles, polymer cross-linkers, and specific pharmaceutical agents (e.g., antifungal azoles or antihypertensive precursors). Their validation presents a unique analytical paradox: while the benzyl chromophore facilitates UV detection, the sulfur atoms are highly susceptible to "silent" oxidation (sulfoxide/sulfone formation) that can evade simple melting point analysis.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) as purity verification tools.[1][2] It provides actionable protocols, mechanistic insights into impurity formation, and a decision matrix for researchers requiring absolute structural integrity.

The Purity Challenge: Anatomy of an Impure Thioether

To validate purity, one must first understand the enemy. In the synthesis of bis(benzylthio) intermediates (typically via nucleophilic substitution of a dihalide with benzyl mercaptan or thiourea), three distinct classes of impurities arise. A standard "purity check" often fails because these impurities share similar solubility and melting point profiles with the target.

Mechanistic Impurity Profiling
  • The "Mono" Defect (Kinetic Impurity): Incomplete substitution leads to a molecule with one benzylthio group and one unreacted halide.

  • The Oxidative Shift (Thermodynamic Impurity): Sulfur is easily oxidized by atmospheric oxygen or peroxides in solvents, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • The Disulfide Artifact: Oxidation of the starting benzyl mercaptan yields dibenzyl disulfide, a common contaminant that co-crystallizes with the product.

Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities during synthesis.

ImpurityPathways Start Starting Material (Dihalide + Benzyl Thiol) Target Target: Bis(benzylthio) Product Start->Target 2x Substitution Mono Impurity A: Mono-substituted Intermediate Start->Mono Incomplete Rxn Disulfide Impurity C: Dibenzyl Disulfide (Side Product) Start->Disulfide Thiol Oxidation Oxide Impurity B: Sulfoxide/Sulfone (Degradant) Target->Oxide [O] (Air/Peroxides) Mono->Target + Thiol

Figure 1: Reaction pathways leading to the target bis(benzylthio) compound and its three primary impurities.

Comparative Analysis: HPLC vs. qNMR

As a Senior Application Scientist, I often see researchers rely solely on HPLC area-% for purity. For thioethers, this is risky. The table below contrasts the two dominant methodologies.

FeatureMethod A: RP-HPLC (UV/MS) Method B: 1H qNMR
Primary Utility Quantitative impurity profiling (0.05% sensitivity).Absolute purity determination (w/w%).
Detection Basis UV Absorbance (Chromophore dependent).Molar response (Proton counting).
Sulfur Specificity High: Sulfoxides elute earlier than sulfides (more polar).High: Distinct chemical shift (

) for

vs

.
Blind Spots Inorganic salts, residual solvents, and non-UV active impurities.Overlapping signals (if benzyl region is crowded).
Self-Validation Requires reference standards for response factors.Self-validating via internal standard (IS).
Time Cost High (Method dev + equilibration: 2–4 hrs).Low (Sample prep + acquisition: 15 mins).
Expert Insight: The "Response Factor" Trap

In HPLC, a sulfoxide impurity often has a lower extinction coefficient at 254 nm than the parent thioether, leading to an overestimation of purity. Conversely, qNMR is strictly molar; a mole of sulfoxide protons integrates exactly the same as a mole of sulfide protons. Therefore, qNMR is the superior method for establishing the "potency" of your primary standard, while HPLC is superior for detecting trace impurities.

Experimental Protocols
Protocol A: Self-Validating qNMR for Absolute Purity

Use this protocol to assign a purity value to your bulk material.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent volatile disulfide loss and ensure solubility of polar sulfoxides).
  • Internal Standard (IS): Dimethyl sulfone (

    
    ) or 1,3,5-Trimethoxybenzene. Requirement: High purity (>99.9%) and non-overlapping peaks.
    

Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Relaxation delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Pulse angle: 90°.

    • Scans: 16–32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[3]

Critical Checkpoint: Look for the "Sulfur Shift."

  • S-CH₂ (Target): Typically

    
     3.5 – 3.8 ppm.
    
  • S(=O)-CH₂ (Impurity): Shifts downfield to

    
     3.9 – 4.2 ppm.
    
  • S(=O)₂-CH₂ (Impurity): Shifts further to

    
     4.3 – 4.5 ppm.
    
  • If you see small satellites downfield of your main methylene peak, your product is oxidizing.

Protocol B: Orthogonal HPLC Method for Trace Impurities

Use this protocol to ensure no trace mono-substituted intermediates exist.

System: C18 Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

  • A: Water + 0.1% Formic Acid (buffers silanols).

  • B: Acetonitrile (MeCN).

Gradient Strategy: Thioethers are hydrophobic. Sulfoxides are polar.

  • Start: 10% B (Hold 2 min) to elute polar salts/sulfoxides.

  • Ramp: 10%

    
     90% B over 15 min. (Target bis-thioether elutes here).
    
  • Wash: 90% B (Hold 5 min) to elute dibenzyl disulfide (very hydrophobic).

Validation Step: Inject a sample of the crude reaction mixture. You should see three distinct clusters:

  • Early eluting: Sulfoxides (if any) and Benzyl alcohol (hydrolysis byproduct).

  • Mid eluting: Mono-substituted intermediate.

  • Late eluting: Target Bis(benzylthio) compound.

  • Very late: Dibenzyl disulfide.

Analytical Decision Matrix

When should you use which method? Use this logic flow to optimize your resources.

DecisionMatrix Start Synthesized Bis(benzylthio) Intermediate Q1 Is the sample a final Pharma intermediate? Start->Q1 Q2 Is it for preliminary screening? Q1->Q2 No Action_HPLC Run HPLC for Trace Impurity Profile Q1->Action_HPLC Yes (Need <0.1% impurity data) Action_NMR Run 1H NMR (Check 3.5-4.5 ppm region) Q2->Action_NMR Yes Decision_Ox Oxidation detected (>2% sulfoxide)? Action_NMR->Decision_Ox Action_Recryst Recrystallize (EtOH or Hexane/EtOAc) Decision_Ox->Action_Recryst Yes Action_qNMR Run qNMR for Potency Assignment Decision_Ox->Action_qNMR No (Clean spectrum) Action_Recryst->Action_NMR Re-check

Figure 2: Decision matrix for selecting the appropriate analytical technique based on research stage.

Summary of Recommendations
  • Don't trust Melting Point alone: Bis(benzylthio) compounds often form eutectics with their disulfides, depressing the melting point only slightly while masking significant impurity levels.

  • The "Smell Test" is valid: A strong, disagreeable "rotten cabbage" odor usually indicates residual benzyl mercaptan or disulfide. Pure bis(benzylthio) ethers often have a faint, sweet, or neutral odor.

  • Store under Inert Gas: Due to the susceptibility of the sulfur bridge to oxidation, store all validated samples under Nitrogen or Argon at -20°C.

  • Causality: If HPLC purity is high (99%) but yield in the next step is low, suspect inorganic salt contamination . HPLC misses salts; qNMR (using an internal standard) will reveal the true weight-percent purity.

References
  • Eccles, K. S., et al. (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides. Arkivoc. Link

  • OpenStax. (2023). 18.7 Thiols and Sulfides. Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link

  • National Institutes of Health (NIH). (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PubMed Central. Link

  • Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Link

Sources

Safety Operating Guide

4,6-Bis(benzylthio)hexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 4,6-Bis(benzylthio)hexanoic acid , a lipoate analog and mitochondrial metabolism inhibitor. These protocols are designed to ensure safety, regulatory compliance, and environmental protection, treating the compound with the high caution required for bioactive organic sulfides.

Chemical Safety Profile & Hazard Assessment

Compound Identity:

  • Chemical Name: 4,6-Bis(benzylthio)hexanoic acid[1]

  • Structural Class: Benzyl thioether derivative of a short-chain fatty acid.[1]

  • Bioactivity: Mitochondrial Toxin .[1] This compound is a structural analog of CPI-613 (Devimistat) .[1][2] It acts by inhibiting the pyruvate dehydrogenase (PDH) and

    
    -ketoglutarate dehydrogenase (KGDH) complexes, effectively shutting down the TCA cycle in cells.
    
  • Physical State: Typically a crystalline solid or powder (white to pale yellow).[1]

  • Solubility: Soluble in organic solvents (DMSO, Ethanol, Chloroform); poorly soluble in water.

Key Hazards (GHS Classification Proxy):

  • Health: Acute Toxicity (Oral/Inhalation), Skin & Eye Irritation (Category 2/2A).[1] Warning: Potential for severe metabolic disruption if ingested or inhaled.[1]

  • Environmental: Hazardous to the aquatic environment (Acute/Chronic Category 1).[1] Do not release to drains.

  • Chemical: Combustible organic solid.[1] Emits toxic sulfur oxide (

    
    ) fumes upon thermal decomposition.[1]
    

Part 1: Personal Protective Equipment (PPE) Matrix

Before handling waste or spills, ensure the following PPE is donned.

CategoryRequirementRationale
Respiratory N95 or P100 Respirator Prevents inhalation of bioactive dusts.[1] If in solution with volatile solvents, use a half-mask with Organic Vapor cartridges.[1]
Dermal Double Nitrile Gloves (0.11 mm min.)[1]Thioethers can permeate standard latex.[1] Double gloving provides a breakthrough buffer.[1]
Ocular Chemical Splash Goggles Prevents contact with dust or splashes; standard safety glasses are insufficient for powder handling.[1]
Body Lab Coat (Buttoned) Standard barrier protection.[1] Tyvek sleeves recommended for large-scale disposal.[1]

Part 2: Disposal Decision Logic (Workflow)

The following flowchart dictates the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material Identified StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated) StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Stock SolidBin Stream A: Solid Hazardous Waste (Incineration) Solid->SolidBin Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (DMSO, Ethanol, Acetone) SolventCheck->NonHalogenated Flammables/Organics Aqueous Aqueous Mixture (Buffers, Media) SolventCheck->Aqueous Water Based HaloBin Stream B: Halogenated Waste Halogenated->HaloBin NonHaloBin Stream C: Organic Waste NonHalogenated->NonHaloBin AqBin Stream D: Toxic Aqueous Waste (NO DRAINS) Aqueous->AqBin

Figure 1: Decision matrix for segregating 4,6-Bis(benzylthio)hexanoic acid waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired vials, weighing boats, contaminated gloves, paper towels.

  • Containment: Place the solid material or contaminated debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1]

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent leakage of fine powders.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "4,6-Bis(benzylthio)hexanoic acid - Solid Debris"[1]

    • Hazard Checkboxes: Toxic, Irritant.

  • Disposal Path: Transfer to the facility’s Solid Hazardous Waste Drum .

    • Note: This stream is destined for high-temperature incineration.[1] Do not autoclave, as heating may release sulfur vapors.

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicability: DMSO stocks, reaction mother liquors.

  • Segregation: Determine the primary solvent.[1]

    • DMSO/Ethanol/Methanol: Use the Non-Halogenated Organic waste container.

    • DCM/Chloroform: Use the Halogenated Organic waste container.

  • Transfer: Pour the solution into the appropriate carboy using a funnel to avoid spills.

  • Rinsing: Rinse the original vessel with a small volume of acetone or ethanol. Add this rinse to the same waste container.

  • Labeling: Ensure the tag lists "4,6-Bis(benzylthio)hexanoic acid" as a constituent (<1% usually, but must be listed due to toxicity).[1]

Protocol C: Aqueous Waste (Cell Media & Buffers)

Applicability: Cell culture media containing the inhibitor.

  • Strict Prohibition: NEVER pour this compound down the sink. It is highly toxic to aquatic life.[1]

  • Collection: Collect all media and buffers in a dedicated "Toxic Aqueous Waste" carboy.

  • Stabilization: If the solution is acidic, ensure the waste container is compatible (HDPE plastic is preferred).

  • Disposal Path: This stream must be sent for off-site treatment (incineration or chemical treatment).[1]

Part 4: Emergency Spill Response

If a spill occurs, act immediately to prevent spread and exposure.[3]

Spill Response Diagram

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Resp, Goggles, Double Gloves) Alert->PPE Contain 3. Containment (Cover with absorbent) PPE->Contain Clean 4. Decontamination (Solvent Wipe -> Soap Wash) Contain->Clean Dispose 5. Disposal (Label as Haz Waste) Clean->Dispose

Figure 2: Immediate response workflow for laboratory spills.

Detailed Cleanup Procedure:

  • Powder Spill:

    • Do not dry sweep. This generates dust.[1]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop up the damp material and place it in a waste jar.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite, Sand, or Chemizorb).

    • Wait 5 minutes for absorption.[1][4]

    • Scoop into a wide-mouth hazardous waste jar.[1]

  • Decontamination (Surface Cleaning):

    • Step 1: Wipe the area with Ethanol or Acetone to solubilize residual organic sulfides. Discard wipes as solid hazardous waste.[1]

    • Step 2: Wash the area with a strong soap/detergent solution and water.

    • Note: Avoid using bleach (Sodium Hypochlorite) directly on large quantities of benzyl thioethers, as this can potentially generate benzyl chloride (a lacrymator) or other chlorinated byproducts. Detergent cleaning is safer and effective for removal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 6,8-Bis(benzylthio)octanoic acid (CPI-613).[1][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Bis(benzylthio)hexanoic acid
Reactant of Route 2
4,6-Bis(benzylthio)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.